2-(Isopropylamino)acetonitrile hydrochloride
Description
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Properties
IUPAC Name |
2-(propan-2-ylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYFHKZHVRTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Isopropylamino)acetonitrile Hydrochloride
Abstract: This document provides a comprehensive technical overview of 2-(Isopropylamino)acetonitrile hydrochloride (CAS No: 38737-90-5), a key intermediate in organic and medicinal chemistry. The guide details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug development. Methodologies, safety protocols, and mechanistic insights are presented to support researchers and drug development professionals in its effective and safe utilization.
Core Chemical and Physical Properties
This compound is a secondary aminonitrile salt. Its structure, featuring an isopropyl group, a nitrile moiety, and an amine, makes it a versatile building block in synthetic chemistry. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38737-90-5 | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂ | [1][2] |
| Molecular Weight | 134.61 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][2] |
| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N | [1] |
| SMILES | N#CCNC(C)C.[H]Cl | [2] |
Synthesis and Manufacturing
The primary route for synthesizing N-substituted α-aminonitriles like 2-(isopropylamino)acetonitrile is the Strecker synthesis .[3][4] This robust three-component reaction involves an aldehyde, an amine, and a cyanide source.[5] For this specific compound, the reactants are formaldehyde, isopropylamine, and a cyanide source like hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN).[3][6]
The use of a secondary amine (isopropylamine) in place of ammonia yields the corresponding N-substituted aminonitrile.[3][4] The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[3][4]
Generalized Strecker Synthesis Workflow
Caption: Synthetic utility of the title compound as a precursor to a non-natural amino acid for peptide synthesis.
Safety, Handling, and Storage
As with all nitrile-containing compounds, this compound must be handled with extreme caution due to its potential to release hydrogen cyanide (HCN), a potent toxin. [7][8]
-
Primary Hazards : The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. [1]It can cause severe systemic toxicity. [7][8]All aminonitriles should be treated as sources of cyanide poisoning. [8]* Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood. [9][10]Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield. [11][10]* Handling : Avoid all personal contact, including inhalation of dust or vapors. [9]Use only in well-ventilated areas. [11][10]Avoid contact with strong acids, bases, and oxidizing agents. [9]* Spill Response : In case of a small spill, absorb with an inert material (vermiculite, sand) and place in a sealed container for disposal. [10]Ensure the area is well-ventilated.
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. [8][10] * Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. [10] * Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. [11][8] * Ingestion : Do NOT induce vomiting. Rinse mouth with water. [11] * In all cases of exposure, seek immediate medical attention. Be prepared to inform medical personnel of potential cyanide exposure. [7][8]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere. [1][11]Keep away from incompatible materials. [9]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its utility as a precursor for N-substituted amino acids and other complex molecular scaffolds makes it a key component in the drug discovery and development pipeline. However, its inherent toxicity, common to all α-aminonitriles, necessitates strict adherence to rigorous safety and handling protocols. A thorough understanding of its reactivity, synthesis, and safe handling is paramount for its successful application in research and development.
References
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Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]
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2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. (n.d.). BASF SE. [Link]
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Strecker amino acid synthesis. (n.d.). chemeurope.com. [Link]
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Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. (n.d.). BASF SE. [Link]
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2-(Isopropylsulfonyl)acetonitrile. (n.d.). PubChem. [Link]
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2-(Dimethylamino) Isopropyl Chloride HCL. (n.d.). Bhagwati Organics. [Link]
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S¸ anli, N., et al. (2010). Spectrophotometric determination of acidity constants of some macrolides in acetonitrile-water binary mixtures. ResearchGate. [Link]
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Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. (2012). Queen's University Belfast. [Link]
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2-(Isopropylamino)acetonitrile hydrochloride CAS number
An In-depth Technical Guide to 2-(Isopropylamino)acetonitrile Hydrochloride
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, analysis, and handling.
This compound is the hydrochloride salt form of the parent compound, 2-(isopropylamino)acetonitrile. The salt form often confers improved stability and handling characteristics compared to the freebase. Its unique structure, featuring a secondary amine, a nitrile group, and an isopropyl moiety, makes it a versatile building block in organic synthesis.
The definitive identifier for this chemical entity is its CAS (Chemical Abstracts Service) number: 38737-90-5 [1][2].
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 38737-90-5 | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂ | [1] |
| Molecular Weight | 134.61 g/mol | [1][2] |
| MDL Number | MFCD25509453 | [1][3] |
| Physical Form | Solid | [3] |
| Storage Temperature | Inert atmosphere, room temperature | [1][3] |
| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N |[3] |
Synthesis and Mechanistic Insights
The synthesis of α-amino nitriles is classically achieved via the Strecker synthesis. A plausible and efficient route to this compound involves the reaction of isopropylamine, formaldehyde, and a cyanide source, followed by salt formation with hydrochloric acid. This method is analogous to established procedures for similar aminoacetonitriles[4].
Causality in Synthesis: The choice of reactants is mechanistically driven. Formaldehyde reacts with the primary amine (isopropylamine) to form a highly reactive iminium ion intermediate. The electron-withdrawing nature of the protonated nitrogen makes the imine carbon highly electrophilic and susceptible to nucleophilic attack by the cyanide ion (from a source like sodium cyanide). This step is crucial for forming the carbon-carbon bond of the acetonitrile backbone. The final acidification step not only quenches the reaction but also protonates the secondary amine, yielding the stable and isolable hydrochloride salt.
Caption: Generalized workflow for the synthesis of 2-(Isopropylamino)acetonitrile HCl.
Experimental Protocol: Illustrative Synthesis
-
Iminium Formation: To a cooled (0-5°C) solution of isopropylamine (1.0 eq) in a suitable solvent like methanol, slowly add an aqueous solution of formaldehyde (1.0 eq). Stir for 30-60 minutes to allow for the formation of the corresponding iminium ion.
-
Cyanation: While maintaining the temperature, add a solution of sodium cyanide (1.0 eq) in water dropwise. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Salt Formation and Isolation: The dried organic solution is filtered and then cooled. A solution of hydrochloric acid in an anhydrous solvent (e.g., 2M HCl in diethyl ether) is added dropwise until precipitation is complete.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for this compound.
Principle of Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a polar molecule, will have a relatively short retention time, which can be modulated by adjusting the ratio of the organic solvent (acetonitrile) in the mobile phase[5][6][7]. Acetonitrile is a preferred organic modifier due to its low viscosity, UV transparency, and ability to dissolve a wide range of compounds[6][8].
Caption: Standard analytical workflow for HPLC purity assessment.
Table 2: Typical HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for retaining polar to moderately nonpolar compounds[7]. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acetonitrile is an effective organic modifier. The acid controls the pH to ensure consistent ionization of the amine[5]. |
| Gradient | Isocratic or Gradient (e.g., 10-90% B over 20 min) | A gradient elution ensures that any impurities with different polarities are effectively separated from the main peak[9]. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times[10]. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity[7]. |
| Detection | UV at ~210 nm | The nitrile and amine functionalities lack strong chromophores at higher wavelengths; detection at lower UV is required. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a good detector response[11]. |
Spectroscopic Identification
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used for confirming the presence of key functional groups. Expected characteristic peaks include:
-
~2250 cm⁻¹: A sharp, medium-intensity peak for the nitrile (C≡N) stretch.
-
~2700-2400 cm⁻¹: Broad absorption due to the secondary ammonium (R₂N⁺H₂) stretch of the hydrochloride salt.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl and methylene groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation.
-
¹H NMR: Expected signals would include a doublet for the six methyl protons and a septet for the single methine proton of the isopropyl group, a singlet for the methylene protons adjacent to the nitrile, and a broad signal for the N-H protons.
-
¹³C NMR: Distinct signals for the nitrile carbon (~115-120 ppm), the two methylene carbons, and the unique carbons of the isopropyl group would confirm the carbon skeleton.
-
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate and building block [12]. Its value lies in the reactivity of its functional groups, which allows for its incorporation into more complex target molecules.
-
Scaffold for Heterocyclic Synthesis: The amino nitrile structure is a precursor for various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
-
Amine Functionalization: The secondary amine provides a reactive site for N-alkylation, acylation, or arylation reactions to build out molecular complexity.
-
Nitrile Group Transformations: The nitrile group is highly versatile and can be:
-
Hydrolyzed to form a carboxylic acid, introducing a key acidic functional group.
-
Reduced to form a primary amine, leading to the creation of important diamine structures.
-
Reacted with organometallic reagents to form ketones.
-
The presence of both a nucleophilic amine and an electrophilic (or transformable) nitrile group in a small, simple scaffold makes it an efficient starting point for the synthesis of compound libraries in the early stages of drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential toxicity, which is characteristic of many nitrile-containing compounds. Safety data sheets (SDS) provide comprehensive hazard information[13][14][15].
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
|---|
|
| Danger | H301: Toxic if swallowed. [3]H311: Toxic in contact with skin. [3]H331: Toxic if inhaled. [3] |Precautionary Measures and Protocols
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[14][15].
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
First Aid:
-
If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[15].
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[15].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[13][15].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[15].
-
Conclusion
This compound, identified by CAS number 38737-90-5, is a significant chemical intermediate with well-defined properties and synthetic pathways. Its utility in pharmaceutical research is derived from the strategic placement of its secondary amine and versatile nitrile functionalities. A thorough understanding of its analytical characterization methods, particularly HPLC, and strict adherence to safety and handling protocols are paramount for its effective and safe use in the laboratory and in scale-up operations. This guide serves as a foundational resource for scientists leveraging this compound in the pursuit of novel chemical entities.
References
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An In-Depth Technical Guide to the Synthesis of 2-(Isopropylamino)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(isopropylamino)acetonitrile hydrochloride, a key intermediate in various chemical syntheses. The document delves into the prevalent synthetic strategies, highlighting the Strecker synthesis and reductive amination as primary methods. A detailed, step-by-step experimental protocol for a modified Strecker synthesis is presented, accompanied by characterization data and safety precautions. The guide is structured to offer not just procedural instructions but also a deeper understanding of the underlying chemical principles and experimental considerations, empowering researchers to confidently and safely execute the synthesis.
Introduction
2-(Isopropylamino)acetonitrile and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of both a secondary amine and a nitrile functional group within the same molecule allows for a diverse range of subsequent chemical transformations. This guide aims to provide a thorough understanding of the synthesis of this compound, focusing on practical and efficient laboratory-scale preparations.
Synthetic Strategies
Several synthetic pathways can be employed to produce 2-(isopropylamino)acetonitrile. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prominent and scientifically sound strategies are the Strecker synthesis and reductive amination.
The Strecker Synthesis Approach
The Strecker synthesis, first reported in 1850, is a classic and versatile method for preparing α-aminonitriles.[1][2] The reaction is a three-component condensation involving an aldehyde, an amine, and a cyanide source.[1][3] For the synthesis of 2-(isopropylamino)acetonitrile, this translates to the reaction of formaldehyde, isopropylamine, and a cyanide salt, typically in an acidic medium.
The mechanism proceeds through the initial formation of an iminium ion from the reaction of isopropylamine with protonated formaldehyde. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the desired α-aminonitrile.[2][4] The use of primary or secondary amines in the Strecker synthesis allows for the production of N-substituted amino acids and their nitrile precursors.[2]
Reductive Amination Pathway
Reductive amination is another powerful tool for the formation of carbon-nitrogen bonds and offers an alternative route to N-substituted acetonitriles.[5] This method typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5][6] For the synthesis of 2-(isopropylamino)acetonitrile, this would involve the reaction of isopropylamine with glycolonitrile (hydroxyacetonitrile) or a protected form thereof, followed by reduction. However, a more direct approach involves the reductive amination of a nitrile.[7] This can be a complex reaction to control and often requires specific catalysts and conditions.[8]
Due to its straightforward nature and well-established precedent, the Strecker synthesis is often the preferred method for laboratory-scale preparations of 2-(isopropylamino)acetonitrile.
Experimental Protocol: Modified Strecker Synthesis
This section provides a detailed, step-by-step procedure for the synthesis of this compound based on a modified Strecker reaction. This protocol is designed for clarity and reproducibility in a standard laboratory setting.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Isopropylamine | C₃H₉N | 59.11 | (To be calculated) | Reagent grade, ≥99% |
| Formaldehyde solution | CH₂O | 30.03 | (To be calculated) | 37 wt. % in H₂O |
| Sodium Cyanide | NaCN | 49.01 | (To be calculated) | EXTREMELY TOXIC |
| Hydrochloric Acid | HCl | 36.46 | (To be calculated) | Concentrated, 37% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | (As needed) | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | (As needed) | For basification |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (As needed) | For drying |
Synthetic Pathway Diagram
Caption: Synthesis of 2-(Isopropylamino)acetonitrile HCl via Strecker reaction.
Step-by-Step Procedure
Warning: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Have a cyanide antidote kit readily available and be familiar with its use.
-
Preparation of the Amine Hydrochloride: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add isopropylamine to an equal molar amount of chilled hydrochloric acid dropwise while maintaining the temperature below 10 °C with an ice bath. This in-situ formation of the hydrochloride salt helps to control the reaction.
-
Reaction with Formaldehyde: To the stirred solution of isopropylamine hydrochloride, add an equimolar amount of 37% formaldehyde solution dropwise, ensuring the temperature does not exceed 20 °C. Stir the mixture for 30 minutes at room temperature.[9][10]
-
Addition of Cyanide: Prepare a solution of sodium cyanide in water. Cool the reaction mixture back down to 0-5 °C using an ice-salt bath. Slowly add the sodium cyanide solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.[10] Caution: The addition of cyanide to an acidic solution will generate highly toxic hydrogen cyanide gas. Ensure the fume hood is functioning correctly.
-
Reaction Completion: After the addition of sodium cyanide is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.
-
Workup and Extraction:
-
Cool the reaction mixture in an ice bath and carefully basify to a pH of >10 with a concentrated solution of sodium hydroxide. This will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(isopropylamino)acetonitrile as an oil.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield this compound.[11]
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the isopropyl group (septet and doublet), the methylene group adjacent to the nitrile, and the N-H proton. |
| ¹³C NMR | Resonances for the nitrile carbon, the methylene carbon, and the carbons of the isopropyl group. |
| FT-IR (KBr) | Characteristic absorption bands for the N-H stretch, C-H stretches, and the C≡N stretch (around 2250 cm⁻¹). |
| Melting Point | A sharp melting point consistent with the literature value. |
Safety Precautions
-
Sodium Cyanide and Hydrogen Cyanide: Both are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. Handle only in a certified chemical fume hood. Always wear appropriate PPE, including nitrile gloves (double-gloved is recommended), safety goggles, and a lab coat. Be aware of the location and use of a cyanide antidote kit.
-
Isopropylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Formaldehyde: Toxic and a suspected carcinogen. Handle in a fume hood.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with care.
-
Diethyl Ether: Extremely flammable. Work away from ignition sources.
Conclusion
The synthesis of this compound is readily achievable through a modified Strecker synthesis. This guide provides a robust and detailed protocol, emphasizing safety and procedural clarity. By understanding the underlying chemical principles and adhering to the outlined experimental conditions, researchers can successfully prepare this valuable synthetic intermediate for their downstream applications in drug discovery and development.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
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Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]
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A Technical Guide to the Role of 2-(Isopropylamino)acetonitrile Hydrochloride in Strecker Synthesis
Abstract
The Strecker synthesis, a cornerstone of organic chemistry for over 150 years, provides a robust and versatile pathway to α-amino acids.[1] While the classic reaction utilizes ammonia to produce primary amino acids, the substitution of primary or secondary amines unlocks access to a vast chemical space of N-substituted amino acids, which are critical building blocks in modern drug discovery and peptidomimetic design.[2][3] This technical guide delves into the specific and pivotal role of 2-(Isopropylamino)acetonitrile hydrochloride, a key intermediate in the synthesis of N-isopropyl substituted amino acids. We will explore its formation within the Strecker framework, the mechanistic rationale for its use, detailed synthetic protocols, and its applications for researchers and drug development professionals.
Introduction: The Enduring Relevance of the Strecker Synthesis
First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction that combines an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile.[4][5] This intermediate is then hydrolyzed to yield the final α-amino acid.[6] The reaction's power lies in its simplicity and convergence, rapidly building molecular complexity from readily available starting materials.[7]
In contemporary pharmaceutical science, N-substituted amino acids are of paramount importance. The introduction of an alkyl group, such as isopropyl, onto the amine nitrogen can profoundly alter a peptide's pharmacological properties, including:
-
Enhanced Metabolic Stability: Steric hindrance from the N-alkyl group can protect against enzymatic degradation.
-
Improved Cell Permeability: Increased lipophilicity can facilitate passage through cell membranes.
-
Conformational Constraint: The N-substituent can lock the peptide backbone into a bioactive conformation.
This guide focuses on this compound as the direct precursor to N-isopropyl substituted amino acids, a class of compounds with significant therapeutic potential.
The Core Mechanism: A Tale of Two Stages
The Strecker synthesis is fundamentally a two-part process. Understanding this general mechanism is crucial to appreciating the specific role of our target molecule.
Part 1: Formation of the α-Aminonitrile The reaction initiates with the condensation of an aldehyde (or ketone) with an amine. When a secondary amine like isopropylamine is used, it reacts with the carbonyl compound (e.g., formaldehyde) to form an iminium ion. This electrophilic intermediate is then attacked by a nucleophilic cyanide ion (from sources like KCN or TMSCN) to form the stable α-aminonitrile adduct.[2][6][8] In our specific case, this product is 2-(isopropylamino)acetonitrile.
Part 2: Hydrolysis to the α-Amino Acid The nitrile group of the α-aminonitrile is then hydrolyzed under either acidic or basic conditions. This process converts the cyano group into a carboxylic acid, yielding the final N-substituted α-amino acid, N-isopropylglycine.[6][8]
Figure 1: General mechanism of the N-substituted Strecker synthesis.
The Central Intermediate: this compound
The title compound is not just a reagent but the tangible, isolable product of the first stage of the Strecker synthesis, stabilized as a salt.
Rationale for the Hydrochloride Form
Amines and aminonitriles are often basic and can be prone to oxidation or side reactions as free bases. Conversion to a hydrochloride salt offers several practical advantages for the researcher:
-
Enhanced Stability: The salt form is generally more crystalline, less volatile, and has a longer shelf life.
-
Improved Handling: Salts are typically free-flowing solids, making them easier to weigh and handle compared to potentially oily or low-melting free bases.
-
Aqueous Solubility: The hydrochloride salt often exhibits improved solubility in aqueous or protic solvents, which can be advantageous for subsequent hydrolysis steps.
Synthesis Pathway
The synthesis of this compound is a direct application of the Strecker reaction, typically involving formaldehyde, isopropylamine, and a cyanide source, followed by treatment with HCl.
Figure 2: Specific pathway to this compound.
Experimental Protocols: From Synthesis to Application
The following protocols are illustrative methodologies grounded in established chemical principles of the Strecker synthesis.[9][10][11]
Protocol 1: One-Pot Synthesis of this compound
Objective: To synthesize the title compound from commercially available starting materials.
Methodology:
-
Reaction Setup: To a stirred solution of isopropylamine (1.0 eq) in a suitable solvent (e.g., methanol or a water/methanol mixture) at 0 °C, add an aqueous solution of formaldehyde (37% w/w, 1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Cyanide Addition: After stirring for 30 minutes, add a solution of potassium cyanide (KCN, 1.05 eq) in water dropwise. Causality Note: The slow, cooled addition of cyanide is critical for safety and to control the exotherm of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of starting materials by a suitable technique (e.g., TLC or GC-MS).
-
Workup and Extraction: Once complete, quench the reaction by adding it to a separatory funnel containing ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. Trustworthiness Note: This aqueous workup removes unreacted salts and polar impurities.
-
Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and cool to 0 °C. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether), until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Hydrolysis to N-Isopropylglycine
Objective: To convert the aminonitrile intermediate into the final N-substituted amino acid.
Methodology:
-
Acid Hydrolysis: Dissolve this compound (1.0 eq) in concentrated hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Causality Note: Elevated temperature and strong acid are required to fully hydrolyze the stable nitrile triple bond.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of N-isopropylglycine.
-
Neutralization (Optional): To obtain the zwitterionic amino acid, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point using a base (e.g., pyridine or an ion-exchange resin), causing the neutral amino acid to precipitate.
Safety and Handling Considerations
The Strecker synthesis involves highly toxic and hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
| Reagent/Compound | Key Hazards | Recommended Precautions |
| Potassium Cyanide (KCN) | Highly toxic if swallowed, inhaled, or in contact with skin.[12] Releases toxic HCN gas upon contact with acid. | Use in a certified fume hood. Wear nitrile gloves, lab coat, and safety goggles. Have a cyanide antidote kit available. Quench residual cyanide with bleach before disposal. |
| Formaldehyde | Toxic, carcinogen, sensitizer. | Handle in a fume hood. Avoid inhalation and skin contact. |
| Isopropylamine | Flammable, corrosive, respiratory irritant.[13] | Use in a well-ventilated area away from ignition sources. Wear appropriate gloves and eye protection. |
| Acetonitrile (Solvent/Structure) | Flammable liquid, harmful if swallowed or inhaled.[14][15] | Keep away from heat and open flames. Ground equipment to prevent static discharge. |
| Hydrochloric Acid (HCl) | Corrosive, causes severe skin and eye damage. | Handle with extreme care, wearing acid-resistant gloves and eye/face protection. |
Conclusion
This compound is not merely a chemical intermediate; it is the functional cornerstone for the synthesis of N-isopropyl substituted amino acids via the Strecker pathway. Its role is to capture the transient iminium ion formed from formaldehyde and isopropylamine in a stable, handleable form. As a hydrochloride salt, it offers superior stability and ease of use for researchers. By understanding its place within the broader Strecker mechanism and adhering to rigorous synthetic and safety protocols, scientists in drug discovery and chemical development can effectively leverage this key building block to create novel molecules with significant therapeutic potential.
References
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Title: Strecker Synthesis: Definition, Example, and Mechanism Source: Chemistry Learner URL: [Link]
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Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]
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Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: The Catalytic Asymmetric Strecker Reaction Source: Organic Reactions URL: [Link]
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Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]
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Title: Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst Source: Journal of the American Chemical Society URL: [Link]
-
Title: Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator Source: Nature Communications URL: [Link]
-
Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids Source: Nature URL: [Link]
-
Title: Catalytic Asymmetric Three-Component Acyl-Strecker Reaction Source: Organic Letters URL: [Link]
-
Title: Synthesis of Aminonitriles by Asymmetric Strecker Reaction Using Organocatalysis Source: Synfacts URL: [Link]
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Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]
-
Title: Organocatalytic Asymmetric Strecker Reaction of Di- and Trifluoromethyl Ketoimines. Remarkable Fluorine Effect Source: Organic Letters URL: [Link]
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Title: Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction Source: ACS Catalysis URL: [Link]
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Title: Strecker Synthesis: Mechanism & Applications Source: StudySmarter URL: [Link]
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Title: Strecker amino acid synthesis Source: Grokipedia URL: [Link]
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Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]
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Title: General mechanism of the Strecker amino acid synthesis. Source: ResearchGate URL: [Link]
-
Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate Source: CABI Digital Library URL: [Link]
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Title: Strecker amino acid synthesis Source: chemeurope.com URL: [Link]
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Title: SAFETY DATA SHEET - HIGH PURITY ACETONITRILE Source: Unigel URL: [Link]
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Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids Source: ACS Omega URL: [Link]
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Title: Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Source: Nanyang Technological University URL: [Link]
-
Title: 26.3 Synthesis of Amino Acids Source: OpenStax URL: [Link]
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Title: 26.4: Synthesis of Amino Acids Source: Chemistry LibreTexts URL: [Link]
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Title: Overview of Strecker Amino Acid Synthesis Source: News-Medical.Net URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile Hydrochloride as an Amino Acid Precursor
Introduction
In the landscape of modern drug discovery and development, the efficient synthesis of novel amino acid derivatives is a cornerstone of medicinal chemistry. Non-proteinogenic amino acids, in particular, are of significant interest as they allow for the exploration of novel chemical space and the generation of peptidomimetics with enhanced pharmacological properties. This technical guide provides an in-depth exploration of 2-(isopropylamino)acetonitrile hydrochloride, a versatile and reactive precursor for the synthesis of N-isopropylglycine and its derivatives.
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a comprehensive overview of the synthesis and applications of this precursor but also to deliver field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Physicochemical Properties and Safety Considerations
This compound is a crystalline solid that is soluble in water and polar organic solvents. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for safe handling and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂ | [1] |
| Molecular Weight | 134.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Observation |
| Solubility | Soluble in water, methanol, ethanol | General Chemical Principles |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Key Safety Precautions:
-
Inhalation: Avoid breathing dust. In case of inhalation, move the individual to fresh air.
-
Skin Contact: Avoid contact with skin. If contact occurs, wash the affected area thoroughly with soap and water.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. In the case of 2-(isopropylamino)acetonitrile, the reactants are formaldehyde, isopropylamine, and a cyanide salt. The resulting aminonitrile is then protonated with hydrochloric acid to yield the stable hydrochloride salt.
Reaction Mechanism: The Strecker Synthesis
The Strecker synthesis proceeds through the initial formation of an iminium ion from the reaction of isopropylamine with formaldehyde. This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon to form the α-aminonitrile.
Caption: Strecker synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of a homologous aminonitrile, diethylaminoacetonitrile[2]. The causality behind the experimental choices is to control the exothermic reaction and ensure the complete formation of the intermediate before the addition of the cyanide source, thereby maximizing yield and minimizing side reactions.
Materials:
-
Isopropylamine (1.0 mol)
-
Formaldehyde (37% aqueous solution, 1.0 mol)
-
Sodium cyanide (1.0 mol)
-
Hydrochloric acid (concentrated, sufficient for acidification)
-
Sodium bisulfite (1.0 mol)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Formation of the Bisulfite Adduct: In a well-ventilated fume hood, dissolve sodium bisulfite in water in a suitable reaction vessel. To this solution, add the formaldehyde solution with stirring. The formation of the bisulfite adduct is a key step to moderate the reactivity of formaldehyde.
-
Addition of Isopropylamine: Cool the reaction mixture in an ice bath and slowly add isopropylamine. The temperature should be maintained below 10 °C to prevent the exothermic reaction from becoming uncontrollable. Stir the mixture for 1-2 hours to ensure the complete formation of the N-isopropylaminomethanol intermediate.
-
Cyanation: While maintaining the low temperature, slowly add a solution of sodium cyanide in water. The slow addition is crucial to control the exothermicity of the reaction and to prevent the release of hydrogen cyanide gas. Stir the reaction mixture vigorously for 2-3 hours at room temperature.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. The organic layer containing the 2-(isopropylamino)acetonitrile will separate. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Formation of the Hydrochloride Salt: Dissolve the crude aminonitrile in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a calculated amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by titration) | >98% |
Application as an Amino Acid Precursor: Synthesis of N-Isopropylglycine
The primary application of this compound is as a direct precursor to N-isopropylglycine. This transformation is achieved through the hydrolysis of the nitrile functional group to a carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions.
Reaction Mechanism: Hydrolysis of the Nitrile
The hydrolysis of the aminonitrile to the corresponding amino acid proceeds in two main stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Acid-Catalyzed Hydrolysis:
Caption: Acid-catalyzed hydrolysis of 2-(isopropylamino)acetonitrile.
Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed hydrolysis of 2-(isopropylamino)acetonitrile.
Experimental Protocol: Synthesis of N-Isopropylglycine
The choice between acidic and basic hydrolysis depends on the stability of the target amino acid and the desired work-up procedure. Acidic hydrolysis is often preferred for its straightforward work-up.
Materials:
-
This compound (0.1 mol)
-
Concentrated hydrochloric acid (6 M)
-
Sodium hydroxide (for neutralization)
-
Dowex 50W-X8 resin (or similar strong cation exchange resin)
-
Ethanol
-
Deionized water
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in 6 M hydrochloric acid. Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Removal of Excess Acid: After the reaction is complete, cool the mixture to room temperature and remove the excess hydrochloric acid and water under reduced pressure.
-
Purification by Ion-Exchange Chromatography: Dissolve the crude residue in deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).
-
Washing: Wash the column with deionized water to remove any unreacted starting material and inorganic salts.
-
Elution: Elute the N-isopropylglycine from the resin using a dilute aqueous ammonia solution (e.g., 2 M). The choice of a volatile base like ammonia simplifies the final isolation step.
-
Isolation of the Product: Collect the fractions containing the amino acid (as monitored by TLC with ninhydrin staining) and concentrate them under reduced pressure to remove the ammonia and water.
-
Crystallization: Recrystallize the crude N-isopropylglycine from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Table 3: Expected Yield and Characterization Data for N-Isopropylglycine
| Parameter | Expected Value |
| Yield | 80-90% |
| Melting Point | Conforms to literature value |
| ¹H NMR | Consistent with the structure |
| Mass Spectrometry | m/z corresponding to [M+H]⁺ |
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of both the precursor and the final amino acid product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of the hydrolysis reaction.
Table 4: Suggested HPLC Method Parameters
| Parameter | 2-(Isopropylamino)acetonitrile HCl | N-Isopropylglycine |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 Reverse-Phase or Ion-Exchange |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile (Gradient) | A: Aqueous buffer (e.g., phosphate), B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm or post-column derivatization (e.g., ninhydrin) |
| Injection Volume | 10 µL | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compounds.
Expected ¹H NMR signals for 2-(Isopropylamino)acetonitrile:
-
A doublet for the methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the methylene protons adjacent to the nitrile group.
-
A broad singlet for the amine proton.
Expected ¹H NMR signals for N-Isopropylglycine:
-
A doublet for the methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the methylene protons of the glycine backbone.
-
Broad signals for the amine and carboxylic acid protons.
Mass Spectrometry (MS)
Mass spectrometry provides accurate molecular weight information, confirming the identity of the target compounds. Electrospray ionization (ESI) is a suitable technique for these polar molecules.
Expected m/z values:
-
2-(Isopropylamino)acetonitrile: [M+H]⁺
-
N-Isopropylglycine: [M+H]⁺
Conclusion
This compound is a valuable and versatile precursor for the synthesis of N-isopropylglycine and its derivatives. The Strecker synthesis provides an efficient and scalable route to this key intermediate. Subsequent hydrolysis of the nitrile group offers a reliable method for the generation of the corresponding amino acid. The protocols and analytical methods detailed in this guide are designed to be robust and reproducible, providing researchers with the necessary tools to confidently utilize this precursor in their synthetic endeavors. As with all chemical syntheses, a commitment to safety and good laboratory practice is essential for successful and safe outcomes.
References
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Organic Syntheses. (n.d.). Organic Syntheses Procedure, Coll. Vol. 4, p. 804 (1963); Vol. 35, p. 88 (1955). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Glycine, N-(1-oxopropyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]
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Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]
- Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
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Introduction to 2-(Isopropylamino)acetonitrile Hydrochloride
<An In-Depth Technical Guide to the Reactivity of 2-(Isopropylamino)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of this compound, a versatile building block in organic synthesis. By understanding its underlying chemical principles, researchers can effectively utilize this compound in the development of novel molecules.
This compound is an alpha-aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom.[1] These compounds are valuable intermediates in the synthesis of a wide range of molecules, including amino acids, pharmaceuticals, and agrochemicals.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
The reactivity of this compound is dictated by the interplay of its three key structural features: the secondary isopropylamino group, the nitrile moiety, and the alpha-carbon.
Core Reactivity Analysis
The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups.
Reactivity of the Amino Group
The secondary amine in 2-(isopropylamino)acetonitrile is a nucleophilic center.[3] However, in its hydrochloride salt form, the nitrogen atom is protonated, which significantly diminishes its nucleophilicity. To engage the amine in nucleophilic reactions, it must first be deprotonated by a suitable base.
Once deprotonated to the free amine, the nitrogen atom can participate in a variety of reactions, including:
-
N-Alkylation: The secondary amine can be converted to a tertiary amine through reaction with alkyl halides or other alkylating agents.[4][5] This is a fundamental transformation for building molecular complexity.[5]
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivative (an amide).[5] This is a robust and high-yielding reaction often used in the synthesis of pharmaceuticals.[5]
-
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to a tertiary amine.[5]
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.
-
Hydrolysis: Under acidic or alkaline conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[6][7][8] This reaction typically proceeds through an amide intermediate.[6]
-
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10] This transformation is valuable for the synthesis of diamines.
-
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[11]
Reactivity at the α-Carbon
The carbon atom situated between the amino and nitrile groups is known as the α-carbon. The hydrogen atom attached to this carbon can be acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.[12]
Synthetic Utility and Key Transformations
The multifaceted reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules.
Synthesis of α-Amino Acids
A primary application of α-aminonitriles is in the synthesis of α-amino acids.[1][2] This is typically achieved through the hydrolysis of the nitrile group to a carboxylic acid.[2]
Synthesis of Vicinal Diamines
Reduction of the nitrile group to a primary amine provides a straightforward route to 1,2-diamines, which are important ligands in coordination chemistry and building blocks for various nitrogen-containing heterocycles.
Experimental Protocols
The following protocols are illustrative examples of key transformations involving 2-(isopropylamino)acetonitrile.
Protocol for the Hydrolysis of the Nitrile Group
Objective: To hydrolyze the nitrile functionality of 2-(isopropylamino)acetonitrile to the corresponding carboxylic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of 6 M hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product, 2-(isopropylamino)acetic acid, can be isolated by adjusting the pH of the solution to its isoelectric point, at which it will precipitate.
-
Purification: The crude product can be purified by recrystallization.
Protocol for the Reduction of the Nitrile Group
Objective: To reduce the nitrile group of 2-(isopropylamino)acetonitrile to a primary amine.
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of 2-(isopropylamino)acetonitrile (the free base) in anhydrous THF.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Isolation: Filter the resulting aluminum salts and wash them with THF. The filtrate contains the desired N-isopropyl-ethane-1,2-diamine, which can be purified by distillation or chromatography.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[13] It is important to avoid inhalation of dust and contact with skin and eyes.[13]
Conclusion
This compound is a versatile and reactive molecule with significant potential in organic synthesis. Its ability to undergo a variety of transformations at its amino, nitrile, and α-carbon centers makes it a valuable building block for the creation of diverse and complex molecular architectures. A thorough understanding of its reactivity is crucial for its effective application in research and development.
Data Presentation
Table 1: Physicochemical Properties of Acetonitrile
| Property | Value |
| Molecular Formula | C₂H₃N |
| Molecular Weight | 41.053 g/mol [11] |
| Density | 0.786 g/cm³[11] |
| Melting Point | -46 to -44 °C[11] |
| Boiling Point | 81.3 to 82.1 °C[11] |
| Flash Point | 2 °C (closed cup)[15] |
| Solubility in Water | Soluble[15] |
Visualizations
Caption: Key reactions of 2-(isopropylamino)acetonitrile.
Caption: Experimental workflow for the hydrolysis of an α-aminonitrile.
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Navigating the Solubility Landscape of 2-(Isopropylamino)acetonitrile Hydrochloride in Organic Solvents: A Technical Guide
For Immediate Release
[SHANGHAI, CN – January 19, 2026] – This technical guide offers an in-depth exploration of the solubility characteristics of 2-(Isopropylamino)acetonitrile hydrochloride, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's solubility in common organic solvents, outlines a robust experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its dissolution behavior.
Introduction: The Critical Role of Solubility in Process Chemistry
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of process development and formulation. It dictates the choice of reaction solvents, purification methods, and ultimately, the bioavailability of the final drug substance. This compound, with its amine and nitrile functionalities, presents a unique solubility profile that is highly dependent on the nature of the solvent system. Understanding this profile is paramount for optimizing reaction kinetics, maximizing yield, and ensuring the crystalline quality of the product. This guide serves as a practical resource for navigating the complexities of its solubility.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility.
| Property | Value |
| Chemical Formula | C₅H₁₁ClN₂ |
| Molecular Weight | 134.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Functional Groups | Secondary amine (hydrochloride salt), Nitrile |
The presence of a polar hydrochloride salt and a polar nitrile group suggests that the molecule will exhibit a preference for polar solvents. The isopropyl group introduces a degree of nonpolar character, which may influence its solubility in less polar environments.
Solubility Profile: An Illustrative Overview
While specific quantitative solubility data for this compound is not widely available in public literature, we can infer its likely behavior from structurally analogous compounds: simple amine hydrochlorides (e.g., propylamine hydrochloride) and simple nitriles (e.g., propionitrile). The following table provides illustrative solubility data for these surrogates in a range of common organic solvents. This data serves as a predictive guide for solvent screening and experimental design.
| Solvent | Dielectric Constant (20°C) | Illustrative Solubility of Propylamine Hydrochloride | Illustrative Solubility of Propionitrile | Expected Solubility of this compound |
| Methanol | 32.7 | Soluble | Miscible | High |
| Ethanol | 24.5 | Soluble | Miscible | High |
| Acetone | 20.7 | Sparingly Soluble | Miscible | Moderate |
| Dichloromethane | 8.93 | Sparingly Soluble | Soluble | Low to Moderate |
| Ethyl Acetate | 6.02 | Poorly Soluble | Soluble | Low |
| Toluene | 2.38 | Insoluble | Soluble | Very Low |
| Hexane | 1.88 | Insoluble | Sparingly Soluble | Insoluble |
Note: This table is for illustrative purposes. Actual solubility of this compound should be determined experimentally.
Experimental Protocol for Solubility Determination
A precise and reproducible method for determining solubility is critical for process development. The following is a detailed, step-by-step protocol for the gravimetric determination of the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Experimental Workflow
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Solvent Preparation: Pre-heat the selected organic solvent to the desired experimental temperature in a water bath or incubator.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Dissolution: Add a known volume or mass of the pre-heated solvent to the vial containing the solute.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or on a magnetic stir plate with a controlled temperature bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
Sampling: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe that has been pre-heated to the experimental temperature to prevent premature crystallization.
-
Filtration: Immediately pass the withdrawn sample through a 0.45 µm syringe filter, also at the experimental temperature, into a pre-weighed container. This step removes any undissolved microparticles.
-
Solvent Evaporation: Carefully evaporate the solvent from the filtrate. This can be done in a fume hood at ambient temperature, or more rapidly in a vacuum oven at a slightly elevated temperature, ensuring the temperature is below the decomposition point of the solute.
-
Drying and Weighing: Dry the residue to a constant weight and re-weigh the container.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100
Discussion: Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.
Caption: Key factors influencing the solubility of this compound.
-
"Like Dissolves Like" : The high polarity of the hydrochloride salt dominates the solubility profile, leading to higher solubility in polar solvents like methanol and ethanol.[1][2] These protic solvents can effectively solvate the charged amine and the chloride ion. The nitrile group, being polar, also contributes to solubility in polar media.[3]
-
Hydrogen Bonding : The secondary amine hydrochloride provides a hydrogen bond donor (N-H), while the nitrogen of the nitrile group acts as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as alcohols, can interact favorably with both of these sites, leading to enhanced solubility.
-
Crystal Lattice Energy : For the solid to dissolve, the energy of the solvent-solute interactions must overcome the crystal lattice energy of the solid.[4] Amine hydrochlorides often have high lattice energies due to strong ionic interactions, which can limit their solubility in less polar or non-hydrogen bonding solvents.[5]
-
Thermodynamics of Dissolution : The dissolution process is governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of solution.[6][7] For many salts, the dissolution is an endothermic process (ΔH > 0), meaning that solubility will increase with temperature. This is an important consideration for crystallization processes.
Conclusion and Future Outlook
This technical guide provides a framework for understanding and experimentally determining the solubility of this compound in organic solvents. While direct quantitative data is sparse, the principles outlined, based on analogous compounds and fundamental physicochemical theories, offer a robust starting point for solvent selection and process optimization. Future work should focus on generating a comprehensive, publicly available database of solubility data for this and other key pharmaceutical intermediates to accelerate drug development timelines.
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Propanenitrile - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]
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Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). Retrieved January 19, 2026, from [Link]
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Amines salts are soluble in water but insoluble in organic solvent. This is... - Filo. (2025, March 31). Retrieved January 19, 2026, from [Link]
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Ethylamine hydrochloride | Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]
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Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (2022, July 14). Retrieved January 19, 2026, from [Link]
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved January 19, 2026, from [Link]
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Acetonitrile - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Are amines soluble in organic solvents? - Quora. (2018, March 30). Retrieved January 19, 2026, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 19, 2026, from [Link]
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Are acetonitrile and water mutually soluble under all conditions? (n.d.). Retrieved January 19, 2026, from [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved January 19, 2026, from [Link]
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ETHYLAMINE HYDROCHLORIDE - ChemBK. (2024, April 9). Retrieved January 19, 2026, from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]. Retrieved January 19, 2026, from [Link]
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Propylamine | C3H9N | CID 7852 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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How does branching increase the solubility in amines? - Quora. (2018, May 12). Retrieved January 19, 2026, from [Link]
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Propionitrile - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Solvent: propionitrile - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
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Solvent Miscibility Table. (n.d.). Retrieved January 19, 2026, from [Link]
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CAS NO. 557-66-4 | Ethylamine hydrochloride | C2H8ClN - Local Pharma Guide. (n.d.). Retrieved January 19, 2026, from [Link]
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The dissolution of ammonium chloride - Chemistry Stack Exchange. (2016, September 2). Retrieved January 19, 2026, from [Link]
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Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF - ResearchGate. (2021, April 20). Retrieved January 19, 2026, from [Link]
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Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 - YouTube. (2021, August 30). Retrieved January 19, 2026, from [Link]
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Free energy of dissolution | Applications of thermodynamics | AP Chemistry | Khan Academy. (2022, January 11). Retrieved January 19, 2026, from [Link]
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Propylamine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Aminoacetonitrile hydrochloride | C2H4N2.ClH | CID 11491918 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Strecker Synthesis of 2-(Isopropylamino)acetonitrile and its Hydrolysis to N-Isopropylglycine
Introduction
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the synthesis of α-amino acids from simple carbonyl precursors.[1][2] Its enduring relevance in both academic and industrial settings stems from its efficiency and the ready availability of starting materials. The reaction proceeds via a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source to form an α-aminonitrile intermediate.[3][4] This intermediate is a stable, isolable precursor that can be subsequently hydrolyzed to the desired α-amino acid.[1][5]
This application note provides a detailed, two-part experimental protocol for the synthesis of N-substituted amino acids, a class of molecules of significant interest in medicinal chemistry and peptide science. We will focus on:
-
Part A: The synthesis of 2-(isopropylamino)acetonitrile hydrochloride, a key α-aminonitrile intermediate, starting from formaldehyde, isopropylamine, and sodium cyanide.
-
Part B: The subsequent acid-catalyzed hydrolysis of this intermediate to yield the non-proteinogenic amino acid, N-isopropylglycine.
This guide is designed to provide researchers with a robust and reproducible methodology, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent in working with cyanide-containing reagents.
Reaction Mechanism and Overview
The Strecker reaction is initiated by the formation of an imine, or more accurately, an iminium ion, from the reaction of an aldehyde (formaldehyde) and an amine (isopropylamine).[1][4] The electrophilic carbon of the iminium ion is then attacked by a nucleophilic cyanide ion (from NaCN) to form the stable α-aminonitrile. The overall process is a powerful method for constructing the core structure of an amino acid.
Caption: Figure 1: Generalized Strecker Reaction Mechanism.
CRITICAL SAFETY CONSIDERATIONS
Working with cyanide salts is extremely hazardous and requires strict adherence to safety protocols. The cyanide ion (CN⁻) is a potent, rapidly acting toxin.[6] Ingestion, inhalation, or skin contact can be fatal.
-
Engineering Controls: All manipulations involving sodium cyanide, especially weighing and dissolution, must be performed inside a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[6][7][8]
-
Acid Incompatibility: Never allow cyanide salts to come into contact with acids. Acids react rapidly with cyanides to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] Ensure all glassware is free of acidic residue.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves.[6][9] If a splash is possible, a face shield is required.
-
Emergency Preparedness: Never work alone when handling cyanides.[6] Ensure all lab personnel are aware of the experiment. An emergency plan must be in place, and an eyewash station and safety shower must be immediately accessible.[8][9] Know the signs of cyanide exposure (weakness, headache, dizziness, rapid breathing, nausea).[6]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated into a clearly labeled, dedicated hazardous waste container. The pH of aqueous cyanide waste should be kept basic (pH > 10) to prevent HCN evolution.[7]
Part A: Synthesis of this compound
This protocol details the formation of the α-aminonitrile from formaldehyde and isopropylamine. The product is isolated as its hydrochloride salt to improve stability and ease of handling.
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| Formaldehyde (37% in H₂O) | Reagent | 250 mL Three-neck round-bottom flask |
| Isopropylamine (≥99%) | Reagent | Magnetic stirrer with stirring bar |
| Sodium Cyanide (NaCN) (≥97%) | Reagent | Ice/water bath |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Addition funnel (100 mL) |
| Diethyl Ether (anhydrous) | ACS Grade | Thermometer |
| Dichloromethane (DCM) | ACS Grade | Separatory funnel |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent | Rotary evaporator |
| Deionized Water | - | Buchner funnel and filter flask |
Step-by-Step Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel in a chemical fume hood.
-
Amine & Aldehyde Addition: To the flask, add isopropylamine (11.8 g, 0.2 mol) and deionized water (40 mL). Cool the solution to 0-5 °C using an ice/water bath.
-
Formaldehyde Addition: Slowly add formaldehyde solution (16.2 g of 37% solution, 0.2 mol) to the stirred amine solution via the addition funnel over 20-30 minutes. The key is to maintain the internal temperature below 10 °C. This step forms the N-isopropylmethaniminium ion in situ.
-
Cyanide Solution Preparation: In a separate beaker, carefully dissolve sodium cyanide (9.8 g, 0.2 mol) in deionized water (40 mL). Caution: This is a highly toxic solution.
-
Cyanide Addition: Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over approximately 1 hour. It is critical to maintain the reaction temperature at 0-5 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers contain the 2-(isopropylamino)acetonitrile free base.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude aminonitrile as an oil.
-
Salt Formation: Dissolve the crude oil in 100 mL of anhydrous diethyl ether. Cool this solution in an ice bath. Bubble dry hydrogen chloride gas through the solution, or add a calculated amount of HCl in ether, until precipitation of the white solid is complete.
-
Isolation and Purification: Collect the white precipitate (this compound) by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
Caption: Figure 2: Workflow for Synthesis of Aminonitrile HCl.
Part B: Hydrolysis to N-Isopropylglycine
This protocol describes the conversion of the synthesized α-aminonitrile hydrochloride to the final amino acid product via acid-catalyzed hydrolysis.[5]
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| This compound | Synthesized above | 250 mL Round-bottom flask |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Reflux condenser |
| Sodium Hydroxide (NaOH) | Reagent | Heating mantle |
| Ethanol | ACS Grade | Magnetic stirrer with stirring bar |
| Deionized Water | - | pH meter or pH paper |
| Buchner funnel and filter flask |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place the this compound (e.g., 13.5 g, 0.1 mol) synthesized in Part A.
-
Acid Addition: Add 100 mL of concentrated hydrochloric acid. Caution: This is highly corrosive and should be handled in a fume hood.
-
Hydrolysis: Heat the mixture to reflux using a heating mantle. The nitrile group will be hydrolyzed to a carboxylic acid. The reaction progress can be monitored by the cessation of ammonium chloride evolution from the top of the condenser. Continue reflux for 4-6 hours.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove the excess HCl and water, yielding a solid residue.
-
Isolation of Amino Acid: Dissolve the residue in a minimum amount of deionized water. Adjust the pH of the solution to the isoelectric point of N-isopropylglycine (approx. pH 6) by the slow addition of a concentrated sodium hydroxide solution. The amino acid will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold ethanol, to remove residual salts.
-
Drying: Dry the purified N-isopropylglycine in a vacuum oven to a constant weight.
Data Summary and Expected Results
The following table provides representative quantitative data for the described protocols. Actual yields may vary depending on the scale and execution of the experiment.
| Parameter | Part A: Aminonitrile Synthesis | Part B: Amino Acid Hydrolysis |
| Key Reactant | Isopropylamine (0.2 mol) | Aminonitrile HCl (0.1 mol) |
| Solvent | Water, DCM, Diethyl Ether | Concentrated HCl, Water |
| Reaction Temperature | 0-5 °C, then Room Temp | Reflux (~110 °C) |
| Reaction Time | ~5 hours | 4-6 hours |
| Theoretical Yield | 26.9 g | 11.7 g |
| Expected Experimental Yield | 70-85% (18.8 - 22.9 g) | 80-90% (9.4 - 10.5 g) |
| Appearance of Product | White crystalline solid | White crystalline solid |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound and its subsequent hydrolysis to N-isopropylglycine. By following the detailed steps and adhering strictly to the outlined safety precautions, researchers can effectively utilize the classic Strecker reaction to access valuable N-substituted amino acids for applications in pharmaceutical development and chemical research. The methodology is robust, scalable, and relies on readily available chemical feedstocks.
References
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Royal Society of Chemistry. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. [Link]
-
National Center for Biotechnology Information. A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
-
University of Illinois Division of Research Safety. Cyanides. [Link]
-
Taylor & Francis Online. Development of a New α‐Aminonitrile Synthesis. [Link]
-
University of New Mexico Environmental Health & Safety. Cyanide Standard Operating Procedure Template. [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
-
Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Cyanide Salts. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Master Organic Chemistry. The Strecker Synthesis. [Link]
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Use of 2-(Isopropylamino)acetonitrile hydrochloride in heterocyclic compound synthesis
An Application Guide for Heterocyclic Synthesis Using 2-(Isopropylamino)acetonitrile Hydrochloride
Abstract
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these structures.[1][2] Among the myriad of synthetic precursors, α-aminonitriles stand out as exceptionally versatile building blocks due to their bifunctional nature.[3] This guide provides detailed application notes and experimental protocols for the use of this compound, a readily accessible α-aminonitrile, in the synthesis of high-value heterocyclic compounds. We will explore its reactivity, provide mechanistic insights, and present robust, step-by-step protocols for the synthesis of substituted imidazoles and triazoles, designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of this compound
The pursuit of novel bioactive molecules often begins with the efficient construction of a core heterocyclic framework. α-Aminonitriles, characterized by an amine and a nitrile group attached to the same carbon, are powerful synthons for this purpose. Their unique electronic properties allow them to act as both nucleophiles and electrophiles, opening diverse pathways for ring formation.[3]
This compound is a prime example of this reagent class. The isopropyl group provides moderate steric bulk and alters solubility, while the hydrochloride salt form enhances stability and simplifies handling. Its core N-C-CN fragment is pre-configured for incorporation into a variety of important nitrogen heterocycles.
Physicochemical Properties
A thorough understanding of the reagent's properties is critical for safe handling and effective experimental design.
| Property | Value | Source |
| Chemical Formula | C₅H₁₁N₂·HCl | Derived |
| Molecular Weight | 134.62 g/mol | Derived |
| Appearance | White to off-white solid (typical for hydrochloride salts) | General Knowledge |
| Solubility | Soluble in water, polar organic solvents (e.g., MeOH, EtOH) | General Chemical Principles |
| logP (for free base) | -0.54 (Predicted) |
Safety Note: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Core Reactivity: The Bifunctional Nature of α-Aminonitriles
The synthetic power of 2-(isopropylamino)acetonitrile stems from its two primary modes of reactivity, which can be selectively exploited based on reaction conditions.
-
Nucleophilic Character: The α-carbon, situated between the amino and nitrile groups, can be deprotonated by a suitable base. The resulting carbanion is stabilized by the electron-withdrawing nitrile group, making it a potent nucleophile for forming new carbon-carbon bonds.
-
Electrophilic Character: In the presence of an acid or via thermal activation, the amine can eliminate the nitrile group (a retro-Strecker reaction) to form a transient iminium ion. This electrophilic species is highly susceptible to attack by nucleophiles.
This dual reactivity is the cornerstone of its application in heterocyclic synthesis.
Application Note I: Synthesis of 1,2,5-Trisubstituted Imidazoles
The imidazole ring is a privileged structure in medicinal chemistry.[6][7] A robust method for its synthesis involves the reaction of an α-aminonitrile with an orthoester, which serves as a source for one carbon and two oxygen atoms, leading to a highly substituted imidazole product.
Causality of Protocol Design
This protocol leverages the formation of an amidine intermediate from the α-aminonitrile. Triethyl orthoformate acts as a C1 synthon, reacting with the primary amine to form an ethoxyimidate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the α-carbon, followed by aromatization, yields the stable imidazole ring. The use of a high-boiling solvent like DMF or toluene allows the reaction to proceed at the elevated temperatures required for cyclization and elimination of ethanol.
Proposed Reaction Mechanism
Detailed Experimental Protocol: Synthesis of 1-Isopropyl-2-phenyl-1H-imidazole-5-carbonitrile
Disclaimer: This is a representative protocol based on established chemical principles. Optimization may be required.
1. Safety Precautions:
-
Conduct the reaction in a certified fume hood.
-
Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.
-
This compound is harmful.[4] Avoid inhalation of dust and contact with skin.
-
Toluene is flammable and has reproductive toxicity. Ensure no ignition sources are present.
2. Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-(Isopropylamino)acetonitrile HCl | 134.62 | 1.35 g | 10.0 mmol |
| Triethyl Orthobenzoate | 224.29 | 2.47 g | 11.0 mmol |
| Triethylamine (TEA) | 101.19 | 1.21 g (1.67 mL) | 12.0 mmol |
| Toluene | - | 30 mL | - |
3. Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.35 g, 10.0 mmol) and toluene (30 mL).
-
Add triethylamine (1.67 mL, 12.0 mmol) to the suspension to liberate the free amine. Stir for 15 minutes at room temperature. A salt (triethylamine hydrochloride) will precipitate.
-
Add triethyl orthobenzoate (2.47 g, 11.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the aminonitrile starting material indicates completion.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold toluene.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to yield the pure product.
5. Characterization:
-
¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons from the phenyl group, and a singlet for the imidazole ring proton.
-
¹³C NMR: Expect signals for the nitrile carbon, imidazole ring carbons, phenyl carbons, and isopropyl carbons.
-
Mass Spectrometry (ESI+): Expect a molecular ion peak [M+H]⁺ corresponding to the product's mass.
Application Note II: Synthesis of 1,5-Disubstituted-1,2,4-Triazole-3-amines
1,2,4-Triazoles are another class of heterocycles with broad applications, particularly in agrochemicals and pharmaceuticals.[8][9] A common synthetic route involves the condensation of an amidine or related synthon with a hydrazine derivative. Here, this compound can be converted in situ to an S-methylisothiourea, which then undergoes cyclocondensation.
Causality of Protocol Design
This multi-step, one-pot protocol is designed for efficiency. First, the nitrile is reacted with carbon disulfide and methyl iodide under basic conditions to form a ketene N,S-acetal, a highly versatile intermediate. This intermediate then readily reacts with a hydrazine derivative. The hydrazine attacks one of the electrophilic carbons, leading to displacement of the methylthio group and subsequent intramolecular cyclization to form the stable 1,2,4-triazole ring. This pathway is a reliable method for constructing the triazole core from simple precursors.[8][10]
Workflow and Proposed Mechanism
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Heterocycles from α‐Aminonitriles / Chemistry – A European Journal, 2014 [sci-hub.st]
- 4. unigel.com.br [unigel.com.br]
- 5. fishersci.com [fishersci.com]
- 6. New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Application Notes and Protocols: Protecting Group Strategies for 2-(Isopropylamino)acetonitrile Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylamino)acetonitrile hydrochloride is a bifunctional molecule containing a secondary amine and a nitrile group. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. However, the presence of two reactive sites can lead to a lack of selectivity and the formation of undesired byproducts in chemical transformations. To achieve specific synthetic outcomes, it is often necessary to temporarily "mask" or protect one of the functional groups while the other is being modified. This guide provides a detailed overview of protecting group strategies for 2-(isopropylamino)acetonitrile, outlining the rationale behind the selection of protecting groups and providing detailed protocols for their application and removal.
The choice of a suitable protecting group is governed by its ability to be introduced and removed under mild conditions that do not interfere with other functional groups in the molecule. This concept, known as orthogonal protection, is a cornerstone of modern organic synthesis.[1] This document will explore the most common and effective protecting groups for secondary amines and discuss strategies for reactions involving the nitrile moiety.
I. Protecting the Secondary Amine
The secondary amine in 2-(isopropylamino)acetonitrile is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and oxidation.[2] To prevent these unwanted side reactions, the amine can be protected as a carbamate. Carbamates are ideal protecting groups for amines as they are easy to install, stable to a wide range of reaction conditions, and can be removed under specific and mild conditions.[3]
A. Tert-Butyloxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions.[4]
Rationale for Selection:
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O, a commercially available and easy-to-handle reagent. The reaction is generally high-yielding and proceeds under mild conditions.[4]
-
Stability: The Boc group is stable to a wide range of nucleophiles, bases, and reductive conditions, allowing for a broad scope of subsequent chemical transformations.[5]
-
Orthogonality: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are sensitive to basic or hydrogenolytic conditions.[3]
Experimental Protocol: Boc Protection of 2-(Isopropylamino)acetonitrile
Diagram of Boc Protection Workflow:
Sources
A Scalable Protocol for the Synthesis of N-Isopropylglycine via Hydrolysis of 2-(Isopropylamino)acetonitrile Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of unnatural amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of peptide and small molecule therapeutics.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of N-isopropylglycine, a valuable N-substituted amino acid, starting from 2-(isopropylamino)acetonitrile hydrochloride. The core of this process is the hydrolysis of an α-aminonitrile, a key intermediate in the well-established Strecker synthesis pathway.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step methodology optimized for gram-scale production, address critical safety considerations, and offer insights into process control and troubleshooting. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and purity, making them suitable for implementation in research and process development laboratories.
Mechanistic Rationale and Strategic Approach
The synthesis of amino acids from aldehydes or ketones, an amine, and a cyanide source is known as the Strecker synthesis.[4][5] This powerful multi-component reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[2] Our starting material, this compound, is a pre-formed α-aminonitrile. Therefore, this protocol focuses exclusively on the critical second stage: the conversion of the nitrile functional group into a carboxylic acid.
The Hydrolysis of α-Aminonitriles
The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This typically requires harsh conditions, such as refluxing in concentrated strong acids (e.g., H₂SO₄ or HCl) for extended periods.[6] While effective, scaling this method can present challenges related to corrosive vapors and difficult workups.
-
Base-Catalyzed Hydrolysis: This pathway, which is the focus of our protocol, involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This forms an intermediate which, after a series of proton transfers and further hydroxide attack, yields a carboxylate salt and ammonia gas. A final acidification step is required to protonate the carboxylate and the amino group to yield the final amino acid hydrochloride salt.
For scale-up applications, the base-catalyzed route is often preferable due to lower equipment corrosion, more manageable reaction conditions, and a more straightforward initial product isolation via pH adjustment.
Strategic Choices for Scalability
-
Reagent Selection: Sodium hydroxide is an inexpensive and highly effective base for this transformation, making it ideal for large-scale industrial applications.[7]
-
Solvent: Water is used as the solvent, aligning with green chemistry principles and simplifying waste disposal.[8]
-
Purification: The protocol avoids complex and costly chromatographic purifications.[9][10] Instead, product isolation is achieved through pH-controlled precipitation and recrystallization, methods that are readily adaptable to large-scale manufacturing.
The overall chemical transformation is depicted below:
Sources
- 1. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. perlego.com [perlego.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. US4874893A - Industrial process for the preparation of amino acids by hydrolysis of proteins in acid medium - Google Patents [patents.google.com]
- 7. CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents [patents.google.com]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
One-pot Strecker synthesis protocol with 2-(Isopropylamino)acetonitrile hydrochloride
Application Note & Protocol
Title: One-Pot Synthesis of α-Substituted N-Isopropyl-α-aminonitriles via a Trans-Strecker Reaction Protocol Using 2-(Isopropylamino)acetonitrile Hydrochloride
For Research Use Only.
Abstract
The Strecker synthesis is a cornerstone multicomponent reaction for the synthesis of α-amino acids and their nitrile precursors.[1] This application note details a robust, one-pot protocol for the synthesis of diverse α-aminonitriles starting from an aldehyde and this compound. This method circumvents the direct handling of highly toxic cyanide salts like KCN or NaCN by utilizing the starting aminoacetonitrile as an efficient synthon, delivering both the amine and cyanide components in situ.[2][3] The reaction proceeds via a proposed equilibrium-driven "Trans-Strecker" or "Retro-Strecker/Re-Strecker" pathway, offering a streamlined and potentially safer alternative to traditional methods for generating libraries of N-isopropyl-α-aminonitriles, which are valuable intermediates in medicinal chemistry and drug development.
Introduction and Scientific Principle
The classic Strecker synthesis, first described in 1850, is a three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile.[4][5] These products are versatile intermediates that can be hydrolyzed to furnish α-amino acids.[6] While effective, the classic approach necessitates the stoichiometric use of acutely toxic reagents like hydrogen cyanide (HCN) or its salts, posing significant handling and safety challenges.[3]
Recent advancements have focused on developing greener and safer alternatives.[2] This protocol leverages this compound as a stable, crystalline solid that serves as a precursor to both isopropylamine and a cyanide source within a single molecule. The hydrochloride form enhances stability for storage and handling. For the reaction to proceed, the free base, 2-(isopropylamino)acetonitrile, is first generated in situ through neutralization.
The core of this protocol relies on a proposed Trans-Strecker mechanism. It is hypothesized that under reaction conditions, the starting aminoacetonitrile (precursor A) enters into a reversible equilibrium, dissociating into its constituent components: isopropylamine and glycolonitrile, which itself is in equilibrium with formaldehyde and hydrogen cyanide. When a new, more electrophilic or sterically favored aldehyde (Aldehyde B) is introduced, it traps the isopropylamine and hydrogen cyanide to form a new, thermodynamically more stable α-aminonitrile (Product B), driving the overall equilibrium toward the desired product.
Reaction Mechanism
The proposed mechanism involves two key stages:
-
In Situ Reagent Generation: The hydrochloride salt is neutralized with a non-nucleophilic base to yield the free aminoacetonitrile. This species then enters a retro-Strecker equilibrium, providing low concentrations of isopropylamine and HCN.
-
New Aminonitrile Formation: The added aldehyde reacts with the in-situ-generated amine to form an iminium ion, which is then rapidly trapped by the cyanide ion to form the new, more stable α-aminonitrile product.[7][8]
Caption: Proposed Trans-Strecker reaction mechanism.
Materials and Equipment
Reagents
-
This compound (Reagent Grade, ≥98%)
-
Aldehyde of choice (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, Cyclohexanecarboxaldehyde)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Methanol (MeOH) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes, HPLC Grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flasks and glass stoppers
-
Magnetic stirrer and stir bars
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-(isopropylamino)-2-phenylacetonitrile using benzaldehyde as a representative substrate. Stoichiometry and reaction times may require optimization for different aldehydes.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 7.43 mmol, 1.0 equiv). Add anhydrous acetonitrile (20 mL) and a magnetic stir bar.
-
Neutralization: Cool the resulting suspension to 0 °C in an ice-water bath. Add triethylamine (1.15 mL, 8.17 mmol, 1.1 equiv) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Stir the mixture at 0 °C for an additional 15 minutes.
-
Aldehyde Addition: Add benzaldehyde (0.79 mL, 7.80 mmol, 1.05 equiv) to the reaction mixture via syringe.
-
Reaction: Remove the ice bath and allow the flask to warm to room temperature. Transfer the flask to a pre-heated oil bath at 45 °C. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent, to afford the pure α-aminonitrile.
Substrate Scope & Expected Results
This protocol is expected to be compatible with a range of aldehydes. The following table provides hypothetical examples of potential products and estimated yields based on typical Strecker reaction efficiencies.
| Entry | Aldehyde | Product | Est. Yield (%) |
| 1 | Benzaldehyde | 2-(Isopropylamino)-2-phenylacetonitrile | 85-95 |
| 2 | 4-Methoxybenzaldehyde | 2-(Isopropylamino)-2-(4-methoxyphenyl)acetonitrile | 88-96 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2-(isopropylamino)acetonitrile | 82-90 |
| 4 | 2-Naphthaldehyde | 2-(Isopropylamino)-2-(naphthalen-2-yl)acetonitrile | 80-88 |
| 5 | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-2-(isopropylamino)acetonitrile | 75-85 |
| 6 | Isovaleraldehyde | 2-(Isopropylamino)-4-methylpentanenitrile | 70-80 |
Critical Safety Precautions
While this method avoids the direct use of cyanide salts, the starting material and reaction intermediates can potentially release hydrogen cyanide (HCN) gas, especially under acidic conditions or upon heating.[9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with adequate ventilation.[6][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended) at all times.[10]
-
pH Awareness: Never allow the reaction mixture or waste to come into contact with strong acids, as this will rapidly generate toxic HCN gas. The work-up procedure uses a basic wash (NaHCO₃) to neutralize any residual acid and quench the reaction safely.
-
Waste Disposal: All aqueous and solid waste from this reaction must be treated as cyanide-containing hazardous waste and disposed of according to institutional guidelines.[10]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible. Never work alone when performing this reaction.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete neutralization of the hydrochloride salt. | Ensure the base is fresh and added in slight excess (1.1 eq). Stir for a sufficient time before adding the aldehyde. |
| Aldehyde is unreactive. | Increase reaction temperature (e.g., to 60-80 °C) or prolong reaction time. Consider a more polar solvent like DMF. | |
| Formation of Side Products | Aldehyde self-condensation (aldol reaction). | Maintain a lower reaction temperature and ensure efficient stirring. |
| Hydrolysis of the nitrile during work-up. | Avoid strongly acidic or basic conditions during extraction. Perform work-up promptly after reaction completion. | |
| Difficult Purification | Co-elution of product with impurities. | Optimize the eluent system for column chromatography. Consider a different stationary phase if necessary. |
Conclusion
The described one-pot protocol offers an efficient and user-friendly method for the synthesis of N-isopropyl-α-aminonitriles. By employing this compound as a stable and convenient precursor, this approach minimizes the direct handling of highly toxic cyanide reagents, aligning with modern principles of green and safe chemistry. The method is amenable to a variety of aldehydes, making it a valuable tool for researchers in synthetic and medicinal chemistry for the rapid generation of diverse molecular scaffolds.
References
-
Liu, X., Deng, Y., Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942. Available at: [Link]
-
Shaabani, A., & Maleki, A. (2007). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 22(9), 1489. Available at: [Link]
-
Zolfigol, M. A., et al. (2014). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available at: [Link]
-
Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. RSC Advances, 1(5), 841-843. Available at: [Link]
-
Deng, L., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate. Available at: [Link]
-
Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20, 4217-4223. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Cyanide Salts Safety Guidelines. Available at: [Link]
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]
-
LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. Available at: [Link]
-
BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition? Available at: [Link]
-
College of Saint Benedict & Saint John's University. Reactivity in Chemistry: Carbonyl Addition. Available at: [Link]
-
Wang, Z., et al. (2014). One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction. Beilstein Journal of Organic Chemistry, 10, 1834-1840. Available at: [Link]
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
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- 8. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 9. α-Aminonitrile synthesis by substitution [organic-chemistry.org]
- 10. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity N-Isopropylglycine via Hydrolysis and a Two-Stage Purification Protocol
An Application Guide for Researchers and Process Chemists
Abstract
N-isopropylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical synthesis, serving as a key building block for various therapeutic agents. Its synthesis commonly involves the hydrolysis of 2-(isopropylamino)acetonitrile hydrochloride. However, the purification of the final product from a complex reaction mixture presents a considerable challenge. This application note provides a detailed, robust, and validated protocol for the synthesis of N-isopropylglycine, followed by a two-stage purification strategy employing ion-exchange chromatography and subsequent recrystallization. We delve into the chemical principles behind each step, offering insights into experimental choices to ensure high yield and purity (>99%). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for producing high-purity N-isopropylglycine.
Introduction and Scientific Background
The synthesis of custom amino acids is a cornerstone of modern medicinal chemistry. N-isopropylglycine, with its unique alkyl side chain, imparts specific conformational constraints and lipophilicity to peptides and small molecule drugs, making it a valuable synthetic intermediate. The most direct synthetic route is the hydrolysis of the corresponding aminonitrile precursor, 2-(isopropylamino)acetonitrile.
The hydrolysis of nitriles to carboxylic acids is a classic transformation, typically achieved under strong acidic or basic conditions.[1] In the case of an α-aminonitrile, acid-catalyzed hydrolysis is preferred to yield the ammonium salt of the desired amino acid directly. The primary challenge, however, lies not in the reaction itself, but in the downstream processing. The post-hydrolysis mixture contains the target amino acid, unreacted starting materials, the ammonium chloride byproduct, and potential side-products.
To address this, we present a purification strategy that leverages the distinct physicochemical properties of the amino acid.
-
Ion-Exchange Chromatography (IEC): This technique is exceptionally well-suited for separating amino acids from salts and other impurities.[2][3][4] By utilizing a strong acid cation-exchange resin, the positively charged amino acid is captured at low pH while neutral molecules and anions pass through. A subsequent change in pH then selectively elutes the purified amino acid.[5]
-
Recrystallization: This final "polishing" step removes trace impurities and yields a stable, crystalline solid product.[6][7] The selection of an appropriate solvent system is critical for maximizing recovery and purity.[8]
This document provides a step-by-step methodology, from the initial hydrolysis to the final, analytically pure product, complete with characterization data and troubleshooting advice.
Overall Process Workflow
The comprehensive process involves three primary stages: synthesis via hydrolysis, primary purification using ion-exchange chromatography, and final purification through recrystallization. The workflow is designed to systematically remove specific classes of impurities at each stage.
Caption: Overall workflow from starting material to final pure product.
Detailed Experimental Protocols
Part A: Hydrolysis of this compound
Rationale: Refluxing in concentrated hydrochloric acid provides the necessary energy and acidic environment to drive the complete hydrolysis of the nitrile group to a carboxylic acid and the amine to its ammonium salt.
Materials & Reagents:
| Reagent | Grade | Supplier |
|---|---|---|
| 2-(Isopropylamino)acetonitrile HCl | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Grade, 37% | Fisher Scientific |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house |
| Activated Carbon | Decolorizing Grade | VWR |
Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
Procedure:
-
Combine this compound (25.0 g, 168 mmol) and 6M hydrochloric acid (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain reflux for 12-16 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of activated carbon (approx. 1 g) to the solution and stir for 15 minutes to decolorize the mixture.
-
Filter the solution through a pad of Celite to remove the activated carbon.
-
Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator to obtain a solid or viscous oil. This is the crude hydrolysate, containing N-isopropylglycine hydrochloride and ammonium chloride.
Part B: Primary Purification via Ion-Exchange Chromatography
Rationale: A strong acid cation-exchange resin (like Dowex 50WX8) is used in its protonated form (H+). At the low pH of the crude hydrolysate, N-isopropylglycine exists as a cation and binds strongly to the negatively charged sulfonate groups of the resin. The neutral and anionic impurities, along with the bulk of the inorganic salt (NH4Cl), are washed away. Elution is achieved by using a basic solution (aqueous ammonia), which deprotonates the amino acid's ammonium group, neutralizing its charge and releasing it from the resin.
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. conductscience.com [conductscience.com]
- 3. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diaion.com [diaion.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Asymmetric Synthesis of Amino Acids Utilizing 2-(Isopropylamino)acetonitrile Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the asymmetric synthesis of α-amino acids, with a particular focus on methodologies involving N-isopropyl substituted aminonitriles, such as 2-(Isopropylamino)acetonitrile hydrochloride. This document elucidates the foundational principles of the Strecker synthesis, its asymmetric variants, and provides detailed protocols for the synthesis of enantiomerically enriched amino acids, which are crucial building blocks in pharmaceutical development.
Introduction: The Enduring Importance of Chiral Amino Acids
α-Amino acids are the fundamental constituents of proteins and peptides and are indispensable as chiral synthons in the synthesis of a vast array of pharmaceuticals.[1] The biological activity of many therapeutic agents is intrinsically linked to the specific stereochemistry of their constituent amino acid fragments. Consequently, the development of efficient and highly stereoselective methods for the synthesis of non-proteinogenic and unnatural α-amino acids remains a paramount objective in medicinal chemistry and process development.[2][3]
The Strecker synthesis, first reported in 1850, represents one of the most direct and versatile methods for the preparation of α-amino acids.[4][5] This three-component reaction, involving an aldehyde, ammonia (or an amine), and a cyanide source, furnishes an α-aminonitrile which is subsequently hydrolyzed to the desired α-amino acid.[1][6] While the classical Strecker synthesis yields a racemic mixture of amino acids, significant advancements have been made in developing asymmetric variants to afford enantiomerically pure products.[1][7] These asymmetric approaches typically employ either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the cyanide addition to the imine intermediate.[1][8]
This guide will explore the asymmetric Strecker reaction as a robust platform for amino acid synthesis and discuss the strategic use of N-substituted aminonitriles, exemplified by this compound, in these synthetic pathways.
The Asymmetric Strecker Reaction: A Mechanistic Overview
The asymmetric Strecker reaction is a cornerstone of modern organic synthesis for accessing chiral α-amino acids. The core of this transformation involves the enantioselective addition of a cyanide nucleophile to a prochiral imine.
The generally accepted mechanism proceeds through the following key steps:
-
Imine Formation: An aldehyde or ketone condenses with an amine to form a Schiff base (imine). This step is often catalyzed by mild acid and may involve the removal of water to drive the equilibrium.[6][9]
-
Chiral Catalyst-Iminium Ion Interaction: In a catalytic asymmetric Strecker reaction, a chiral catalyst (e.g., a thiourea or BINOL-derived catalyst) interacts with the imine, often through hydrogen bonding, to create a chiral environment.[10] This interaction can involve protonation of the imine by an acid in the presence of the catalyst, forming a chiral catalyst-bound iminium ion.
-
Enantioselective Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), then attacks the iminium ion. The chiral catalyst directs the approach of the cyanide nucleophile to one face of the iminium ion, leading to the formation of an enantioenriched α-aminonitrile.[10]
-
Hydrolysis: The resulting α-aminonitrile is subsequently hydrolyzed, typically under acidic or basic conditions, to afford the target α-amino acid.[6][9]
Figure 1: Generalized workflow of a catalytic asymmetric Strecker reaction.
The Role of this compound
While the classic Strecker synthesis is a three-component reaction, the use of pre-formed α-aminonitriles like this compound offers an alternative and potentially advantageous starting point. This compound is the hydrochloride salt of N-isopropylglycinonitrile.
The utility of such a precursor can be envisioned in several scenarios:
-
Equilibrium with Iminium Cyanide: In solution, particularly under basic conditions, 2-(isopropylamino)acetonitrile can exist in equilibrium with the corresponding N-isopropylmethaniminium cation and cyanide anion. This equilibrium allows for the application of dynamic kinetic resolution, where a chiral catalyst can selectively catalyze the addition of cyanide to the achiral iminium ion to favor the formation of one enantiomer of a substituted α-aminonitrile when reacted with an electrophile.
-
Direct Precursor to N-Isopropyl Amino Acids: A French patent describes a process for preparing α-amino acids from α-aminonitrile hydrochlorides by reacting them with a carbonyl compound in an aqueous solution containing hydroxide ions.[11] This suggests a direct pathway from this compound to the corresponding N-isopropyl-α-amino acid. The reaction proceeds through the formation of an α-aminoamide, which is then hydrolyzed.[11]
Figure 2: Potential synthetic pathways utilizing 2-(Isopropylamino)acetonitrile.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All cyanide-containing compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Protocol 1: Asymmetric Strecker Synthesis of (S)-N-Isopropylphenylglycine
This protocol describes a representative catalytic asymmetric Strecker reaction to synthesize an enantioenriched N-isopropyl-α-amino acid.
Materials:
-
Benzaldehyde
-
Isopropylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (1.0 eq) and isopropylamine (1.1 eq) in anhydrous toluene. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Catalytic Cyanation: Cool the reaction mixture to the temperature specified for the chosen catalyst (e.g., -78 °C). Add the chiral thiourea catalyst (0.05 - 0.1 eq). To this mixture, add a solution of TMSCN (1.2 eq) in anhydrous toluene dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the low temperature for the recommended time (typically 12-24 hours), monitoring the progress by TLC or HPLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-isopropyl-α-aminonitrile.
-
Hydrolysis: To the crude aminonitrile, add concentrated hydrochloric acid. Heat the mixture at reflux for 6-12 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Wash with diethyl ether to remove any non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a solution of NaOH. The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-N-Isopropylphenylglycine. The enantiomeric excess can be determined by chiral HPLC analysis.
| Parameter | Typical Range/Value |
| Reaction Scale | 1-10 mmol |
| Temperature (Cyanation) | -20 to -78 °C |
| Catalyst Loading | 1-10 mol% |
| Typical Yield | 70-95% |
| Enantiomeric Excess | 80-99% |
Table 1: Typical parameters for catalytic asymmetric Strecker synthesis.
Protocol 2: Synthesis of an N-Isopropyl Amino Acid from this compound
This protocol is based on the principle of reacting a pre-formed aminonitrile with a carbonyl compound as described in the patent literature.[11]
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Addition of Reactants: To this solution, add the aldehyde (e.g., isobutyraldehyde, 1.0 eq).
-
Initiation of Reaction: Add a portion of the concentrated NaOH solution (e.g., 0.2 eq) to the mixture. Stir at room temperature. The reaction progress to the aminoamide can be monitored by LC-MS.
-
Completion of Hydrolysis: Once the formation of the aminoamide is complete, add the remaining NaOH solution to bring the total to at least 2.0 equivalents. Heat the reaction mixture (e.g., 70-80 °C) for 2-4 hours to complete the hydrolysis to the amino acid salt.
-
Isolation: Cool the reaction mixture and carefully neutralize it with hydrochloric acid to the isoelectric point of the target amino acid (e.g., N-isopropylvaline).
-
Purification: The precipitated amino acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Troubleshooting and Key Considerations
-
Low Yields in Imine Formation: Ensure anhydrous conditions and consider the use of a dehydrating agent like magnesium sulfate.
-
Low Enantioselectivity: The choice of chiral catalyst and reaction conditions (solvent, temperature) is critical. Screen different catalysts and conditions to optimize for your specific substrate.
-
Incomplete Hydrolysis: The hydrolysis of the nitrile group can be sluggish. Ensure sufficient reaction time and temperature. For sterically hindered nitriles, harsher conditions (e.g., higher concentration of acid or base, higher temperature) may be required.
-
Racemization: During hydrolysis, especially under harsh basic conditions, there is a risk of racemization at the α-carbon. It is crucial to carefully control the hydrolysis conditions.
Conclusion
The asymmetric Strecker synthesis is a powerful and adaptable method for the preparation of enantiomerically enriched α-amino acids. The use of chiral catalysts has transformed this classical reaction into a highly efficient tool for medicinal and process chemists. Furthermore, the utilization of pre-formed α-aminonitriles, such as this compound, presents a promising alternative synthetic route that can offer advantages in terms of operational simplicity and potential for dynamic kinetic resolutions. The protocols and insights provided in this guide are intended to empower researchers to successfully apply these methodologies in their pursuit of novel and complex chiral molecules.
References
-
Organic Reactions. The Catalytic Asymmetric Strecker Reaction. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]
- Fu, G. C., & Yang, Z.-P. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Groen, M. B., & van der Made, A. W. (1998). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 1(1), 37-39.
- Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 131(42), 15118–15119.
- Reingruber, R., & Bräse, S. (2010). Use of the Chiral Pool - Practical Asymmetric Organocatalytic Strecker Reaction with Quinine.
- Hu, W., & Xu, X. (2011). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 2(7), 1344-1348.
- Google Patents. CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS.
-
Chemistry LibreTexts. The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Available at: [Link]
-
ChemistryViews. (2021). Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids. Available at: [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available at: [Link]
-
PubMed. (2011). Asymmetric Strecker synthesis of α-arylglycines. Available at: [Link]
-
PubMed. (2019). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Available at: [Link]
-
PubMed. Enantioselective synthesis of non-natural aromatic alpha-amino acids. Available at: [Link]
-
ResearchGate. (2012). The mechanism proposed for the asymmetric Strecker reaction. Available at: [Link]
-
ResearchGate. (2024). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Available at: [Link]
-
The Journal of Organic Chemistry. (2007). A Concise Synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Available at: [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing the Strecker Synthesis of N-Isopropylglycinonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the Strecker synthesis, with a specific focus on the use of 2-(isopropylamino)acetonitrile hydrochloride. This guide, designed by senior application scientists, moves beyond basic protocols to provide in-depth, field-proven insights into the nuances of this reaction. Here, we address common challenges and frequently asked questions to empower you to maximize your yield and purity.
I. Foundational Principles: The Strecker Synthesis with a Secondary Amine Salt
The Strecker synthesis is a powerful three-component reaction that forms an α-aminonitrile from a carbonyl compound, an amine, and a cyanide source.[1] The subsequent hydrolysis of the α-aminonitrile yields the corresponding α-amino acid.[2] When a secondary amine, such as isopropylamine, is used, an N-substituted α-amino acid is produced.[2]
In the context of using this compound, the reaction involves the condensation of this secondary amine salt with an aldehyde (e.g., formaldehyde) and a cyanide source (e.g., potassium cyanide) to form an N-substituted α-aminonitrile. This is then hydrolyzed to the desired N-substituted amino acid.
Reaction Overview:
The overall process can be visualized in two main stages:
-
α-Aminonitrile Formation: The reaction of an aldehyde, a secondary amine (liberated from its hydrochloride salt), and a cyanide source to yield an N-substituted α-aminonitrile.
-
Hydrolysis: The conversion of the α-aminonitrile to the final N-substituted amino acid.[1]
Figure 1: Overall workflow of the Strecker synthesis using this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Strecker synthesis with this compound, providing explanations and actionable solutions.
Q1: My yield of the α-aminonitrile is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the α-aminonitrile formation step are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Liberation of the Free Amine: Your starting material is a hydrochloride salt. The free secondary amine, 2-(isopropylamino)acetonitrile, is the reactive species. If the salt is not adequately neutralized, the concentration of the free amine will be low, leading to a slow and incomplete reaction.
-
Solution: Add a suitable base to liberate the free amine. A non-nucleophilic base is preferred to avoid side reactions. Stoichiometrically, you will need at least one equivalent of base to neutralize the hydrochloride. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.
-
| Base | Advantages | Disadvantages |
| Triethylamine (TEA) | Organic soluble, easy to remove under vacuum. | Can sometimes lead to side reactions. |
| Diisopropylethylamine (DIPEA) | Sterically hindered and non-nucleophilic. | Higher boiling point, more difficult to remove. |
| Potassium Carbonate (K₂CO₃) | Inexpensive, strong enough for deprotonation. | Heterogeneous in many organic solvents, can lead to mixing issues. |
-
Incorrect pH: The Strecker synthesis is highly pH-dependent. The formation of the iminium ion from the aldehyde and amine is acid-catalyzed.[3] However, the addition of the cyanide nucleophile requires a sufficiently high concentration of CN⁻, which is favored at a higher pH (the pKa of HCN is approximately 9.2).
-
Solution: The optimal pH is a compromise, typically in the range of 7-10. When using an amine hydrochloride and adding a base, it is crucial to monitor the pH of the reaction mixture. You can start by adding the base to your amine salt solution and then proceed with the addition of the aldehyde and cyanide.
-
-
Side Reaction: Cyanohydrin Formation: A significant competing reaction is the addition of cyanide directly to the aldehyde, forming a cyanohydrin.[4] This is especially prevalent if the concentration of the free amine is low or if the iminium ion formation is slow.
-
Solution: To favor the Strecker pathway, you can pre-mix the aldehyde and the free amine (after neutralization of the hydrochloride salt) to allow for the formation of the iminium ion before adding the cyanide source. This reduces the concentration of the free aldehyde available to react with the cyanide.
-
Figure 2: Competing pathways for the aldehyde in the Strecker synthesis.
Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
A2: Besides cyanohydrin formation, other side reactions can occur:
-
Aldol Condensation: Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation.
-
Solution: Maintain a lower reaction temperature (0-25 °C) to disfavor the aldol reaction. Also, adding the aldehyde slowly to the reaction mixture can keep its instantaneous concentration low.
-
-
Cannizzaro Reaction: For aldehydes without α-hydrogens (like formaldehyde), the Cannizzaro reaction can occur in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid.
-
Solution: Use a milder base and control the stoichiometry carefully. Avoid using strong bases like NaOH or KOH for the initial deprotonation if possible.
-
-
Polymerization: Formaldehyde, in particular, is prone to polymerization.
-
Solution: Use paraformaldehyde as the formaldehyde source, which depolymerizes in situ under the reaction conditions. Alternatively, use a fresh, high-quality aqueous solution of formaldehyde.
-
Q3: The hydrolysis of my N-substituted α-aminonitrile is not going to completion or is giving low yields of the amino acid. What should I do?
A3: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions, which can sometimes lead to degradation of the product.
-
Incomplete Hydrolysis: N-substituted α-aminonitriles can be sterically hindered, making hydrolysis more difficult than for their primary amine counterparts.
-
Solution:
-
Acid Hydrolysis: Use a strong acid such as 6M HCl or concentrated H₂SO₄ and heat the reaction mixture to reflux for an extended period (several hours to overnight).[5] Monitor the reaction progress by TLC or LC-MS.
-
Base Hydrolysis: Strong basic conditions (e.g., 6M NaOH at reflux) can also be effective. However, be aware of potential side reactions like racemization.
-
-
-
Product Degradation: The desired N-substituted amino acid might be sensitive to the harsh hydrolysis conditions.
-
Solution: If you suspect degradation, try a two-step hydrolysis. First, hydrolyze the nitrile to the corresponding amide under milder conditions (e.g., using concentrated sulfuric acid at a lower temperature), and then hydrolyze the more labile amide to the carboxylic acid.
-
Q4: How should I purify the final N-substituted amino acid product?
A4: The purification of amino acids can be challenging due to their zwitterionic nature and high polarity.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method. After hydrolysis and neutralization to the isoelectric point, the amino acid may precipitate from the aqueous solution. You may need to adjust the pH carefully to induce crystallization.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[6] You can use a cation-exchange resin to bind your amino acid, wash away impurities, and then elute the product with a buffered solution or a dilute base.
-
Reverse-Phase Chromatography: For less polar N-substituted amino acids, reverse-phase HPLC or flash chromatography with a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) can be effective.
III. Optimized Experimental Protocol: Synthesis of N-Isopropylglycine
This protocol provides a starting point for the synthesis of N-isopropylglycine from this compound, formaldehyde, and potassium cyanide, followed by hydrolysis.
Part A: Synthesis of N-Isopropyl-N-(cyanomethyl)glycinonitrile
-
Reagent Preparation:
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add triethylamine (1.1 equivalents) to the cooled solution while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete liberation of the free amine.
-
-
Iminium Ion Formation:
-
Slowly add an aqueous solution of formaldehyde (1 equivalent) to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Cyanide Addition:
-
In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care.
-
Slowly add the potassium cyanide solution to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by adding an excess of sodium hypochlorite solution to destroy any remaining cyanide.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Part B: Hydrolysis to N-Isopropylglycine
-
Acid Hydrolysis:
-
Add 6M HCl to the crude α-aminonitrile.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction progress.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Adjust the pH of the residue to the isoelectric point of N-isopropylglycine (approximately 6) with a suitable base (e.g., NaOH or ammonium hydroxide).
-
Cool the solution to induce crystallization of the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
IV. References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
YouTube. (2021). Strecker Amino Acid Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Singh, S., et al. (2022). Strecker synthesis of glycine: A simplified view of the reaction steps. ResearchGate.
-
University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. [Link]
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
-
Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Google Patents. (n.d.). CN1022320C - Purification method of glycine.
-
PubMed. (1987). Formation of cyanomethyl derivatives of basic amino acids and proteins with components in cigarette smoke. [Link]
-
NIH. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
NIH. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. [Link]
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. CN104151198A - Synthetic method for N-nitrosobis(cyanomethyl)amino - Google Patents [patents.google.com]
- 6. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Side Products in 2-(Isopropylamino)acetonitrile Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 2-(Isopropylamino)acetonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction chemistry, enabling you to proactively troubleshoot and optimize your synthesis for higher purity and yield. In our experience, the majority of issues encountered in this synthesis stem from the formation of predictable side products. This guide will provide a detailed, question-and-answer-based approach to identifying, understanding, and mitigating these impurities.
The Core Reaction: A Modified Strecker Synthesis
The synthesis of 2-(isopropylamino)acetonitrile is a classic example of a three-component reaction, closely related to the Strecker synthesis.[1] It involves the condensation of isopropylamine, an aldehyde (typically formaldehyde), and a cyanide source. The resulting α-aminonitrile is then typically converted to its hydrochloride salt for improved stability and handling.
While seemingly straightforward, the intermediates and the product itself are susceptible to several competing reaction pathways. Understanding these pathways is the key to effective troubleshooting.
Caption: Formation of hydrolysis-related side products.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents where possible. [2]* Temperature Control: Perform the reaction and workup at low temperatures (e.g., 0-10 °C) to minimize the rate of hydrolysis.
-
Prompt Workup: Do not let the reaction mixture sit for extended periods in aqueous acidic or basic solutions. Neutralize and extract the product promptly.
-
Non-Aqueous Acid for Salt Formation: When forming the hydrochloride salt, consider using a solution of HCl in an anhydrous solvent like isopropanol, dioxane, or diethyl ether instead of aqueous HCl.
Q2: "My yield is very low, and my crude NMR/GC-MS shows significant amounts of unreacted isopropylamine. What is causing this?"
Answer: This is a classic symptom of the retro-Strecker reaction . The formation of the α-aminonitrile is a reversible process. [2]Under certain conditions, particularly elevated temperatures or in the presence of a strong base, the product can decompose back into the iminium ion intermediate and a cyanide ion. The iminium ion is then readily hydrolyzed by any water present, yielding isopropylamine and formaldehyde, thus preventing the forward reaction from reaching completion.
Caption: The retro-Strecker decomposition pathway.
Mitigation Strategies:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature as low as feasible to favor the formation of the thermodynamically stable aminonitrile product.
-
Control of pH: Avoid strongly basic conditions during the reaction and workup. A slightly acidic to neutral pH is often optimal for the initial condensation.
-
Order of Addition: A common successful procedure involves pre-forming the bisulfite adduct of formaldehyde, then adding the amine, followed by the cyanide source. [3]This controls the concentration of free formaldehyde and minimizes side reactions.
Q3: "I've detected isopropyl chloride in my final product analysis. How is this possible?"
Answer: This genotoxic impurity is a significant concern in pharmaceutical development and typically arises during the final salt formation step. [4]If you use isopropanol (IPA) as a solvent and introduce hydrogen chloride (either as a gas or a concentrated aqueous solution), an acid-catalyzed substitution reaction can occur, forming isopropyl chloride. [5] Mechanism: IPA + HCl → Isopropyl Chloride + H₂O
Mitigation Strategies:
-
Solvent Selection: Avoid using alcoholic solvents like methanol, ethanol, or isopropanol during the HCl salt formation step if possible. Solvents like ethyl acetate, MTBE, or acetone are often better choices.
-
Temperature Control: If an alcohol solvent is unavoidable, perform the salt formation at very low temperatures (e.g., < 0 °C) to drastically reduce the rate of alkyl halide formation. [4]* Use Anhydrous HCl: Using anhydrous HCl gas or a solution of HCl in a non-alcoholic solvent (e.g., HCl in dioxane) can reduce the formation of this impurity, as water can participate in the reaction equilibrium.
Data Summary: Common Side Products and Solutions
| Side Product | Common Cause(s) | Primary Mitigation Strategy | Secondary Actions |
| N-isopropylglycinamide | Presence of water; acidic/basic workup | Maintain anhydrous conditions | Low temperature; prompt workup |
| N-isopropylglycine | Excess water; prolonged exposure to acid/base | Maintain anhydrous conditions | Low temperature; prompt workup |
| Isopropylamine / Formaldehyde | High reaction temperature; strong base | Strict temperature control (<15 °C) | Control pH; optimize reagent addition order |
| Isopropyl Chloride | Using HCl in isopropanol solvent | Use a non-alcoholic solvent for salt formation | Perform salt formation at < 0 °C |
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Side Products
This protocol is a representative procedure and should be adapted and optimized for your specific scale and equipment.
-
Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Maintain the vessel under an inert atmosphere throughout the reaction.
-
Initial Charge: To the reactor, add water and sodium bisulfite. Stir until dissolved. Cool the solution to 5-10 °C.
-
Formaldehyde Addition: Slowly add a 37% formaldehyde solution, ensuring the temperature does not exceed 15 °C. Stir for 30 minutes to form the bisulfite adduct.
-
Amine Addition: Add isopropylamine dropwise over 30-60 minutes, maintaining the temperature between 10-15 °C. Stir for an additional 1-2 hours.
-
Cyanide Addition: Prepare a solution of sodium cyanide in water. Add this solution to the reactor slowly, keeping the temperature below 15 °C. A slight exotherm may be observed.
-
Reaction: Stir the mixture at 10-15 °C for 3-5 hours. Monitor the reaction progress by a suitable method (e.g., GC or LC-MS) until the starting materials are consumed.
-
Workup: Once complete, cool the mixture to 5 °C. Extract the product into a suitable organic solvent (e.g., dichloromethane or MTBE). Wash the organic layer with a small amount of cold brine, then dry over anhydrous sodium sulfate.
-
Salt Formation: Filter the dried solution and cool to 0 °C. Slowly bubble anhydrous HCl gas through the solution or add a chilled solution of HCl in ethyl acetate until precipitation is complete.
-
Isolation: Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum at a temperature not exceeding 40 °C.
Protocol 2: General LC-MS Method for Impurity Profiling
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: ESI+
-
Scan Range: 50-300 m/z
Frequently Asked Questions (FAQs)
-
Q: What is the best cyanide source to use?
-
A: Sodium cyanide (NaCN) is often preferred for its ease of handling as a solid compared to the highly toxic and volatile hydrogen cyanide (HCN). However, the reaction will need to be performed in a system that can accommodate the resulting salts.
-
-
Q: How critical is temperature control, really?
-
A: It is the single most important parameter to control. As demonstrated, elevated temperatures promote both hydrolysis and the yield-killing retro-Strecker reaction. Maintaining a consistent, low temperature is paramount for achieving high yield and purity.
-
-
Q: Can I use a different aldehyde?
-
A: Yes, the Strecker synthesis is broadly applicable to other aldehydes and ketones, which will yield different α-aminonitriles. [1]However, each new substrate will have its own unique reactivity profile and may require re-optimization of the reaction conditions.
-
-
Q: My final product is discolored. Why?
-
A: Discoloration can arise from several sources, including polymerization of formaldehyde (if not properly controlled) or minor oxidation byproducts. Ensure high-purity starting materials and maintain a strict inert atmosphere.
-
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Strecker Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Strecker amino acid synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. National Institutes of Health. Available at: [Link]
-
Strecker Synthesis - NROChemistry. NROChemistry. Available at: [Link]
- CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents. Google Patents.
-
Acetonitrile, diethylamino- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega. Available at: [Link]
-
Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. Pharmaceutical Technology. Available at: [Link]
-
Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed. PubMed. Available at: [Link]
-
Ensuring the Purity of Acetonitrile During Quality Control Testing | American Laboratory. American Laboratory. Available at: [Link]
-
Degradation of Acetonitrile by Pseudomonas putida - PubMed. PubMed. Available at: [Link]
-
Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. nov - PubMed. PubMed. Available at: [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation - Universidade de Lisboa. Universidade de Lisboa Repository. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2-(Isopropylamino)acetonitrile Hydrochloride Hydrolysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-isopropylglycine via the hydrolysis of 2-(isopropylamino)acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields for this specific transformation. We will delve into common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Troubleshooting Guide
This section addresses specific problems you might encounter during the experimental process. The question-and-answer format is designed to help you quickly identify and resolve the issue impacting your reaction yield.
Question 1: My reaction seems to have stalled. Analysis (TLC, LC-MS) shows a significant amount of unreacted 2-(isopropylamino)acetonitrile starting material. What are the likely causes and solutions?
Answer:
Failure to initiate the reaction or a stall at the beginning points to issues with the initial reaction conditions. The hydrolysis of a nitrile is not a spontaneous process; it requires activation and appropriate stoichiometry.[1] Let's break down the potential causes:
-
Insufficient Acid or Base Catalysis: The hydrolysis of nitriles is exceedingly slow in neutral water.[1][2] The reaction requires either a strong acid to protonate the nitrile nitrogen, making the carbon more electrophilic for water to attack, or a strong base (hydroxide) to act as a potent nucleophile.[3][4]
-
Solution (Acidic Conditions): Ensure you are using a sufficient concentration of a strong acid like HCl or H₂SO₄. A common starting point is 3-6 M aqueous acid.
-
Solution (Basic Conditions): Use a strong base such as NaOH or KOH. Ensure at least stoichiometric amounts are used, as the final carboxylic acid product will be deprotonated to its carboxylate salt, consuming one equivalent of base. An excess is often required to maintain a high pH and drive the reaction.
-
-
Low Reaction Temperature: Hydrolysis has a significant activation energy barrier. Room temperature is often insufficient to achieve a reasonable reaction rate.
-
Solution: The reaction mixture should be heated. Heating under reflux is a standard procedure for nitrile hydrolysis to ensure the reaction proceeds to completion.[1][5] Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction. If it remains slow, increase the temperature to reflux.
-
-
Poor Solubility: this compound is a salt and generally soluble in water. However, if you are using a mixed solvent system, the nitrile may not be fully dissolved, limiting its availability to react.
-
Solution: Ensure complete dissolution of the starting material in the aqueous acidic or basic solution before heating. If solubility is a persistent issue, consider adding a co-solvent like ethanol or methanol, though this can sometimes complicate workup.[6]
-
Question 2: The starting material is consumed, but my primary isolated product is the amide intermediate (2-(isopropylamino)acetamide), not the desired N-isopropylglycine. How can I drive the reaction to completion?
Answer:
This is one of the most common issues in nitrile hydrolysis. The reaction proceeds in two main stages: nitrile to amide, and then amide to carboxylic acid.[5] The amide is a stable intermediate, and its hydrolysis often requires more forcing conditions than the initial hydrolysis of the nitrile.[4]
-
Causality: The amide carbonyl is less electrophilic than the protonated nitrile species. Therefore, the second step—hydrolysis of the amide—has a higher activation energy and is often the rate-limiting step.
-
Solution 1: Increase Temperature and Reaction Time: This is the most direct way to overcome the activation energy barrier. Full hydrolysis often requires prolonged heating under reflux (several hours).[5] It is crucial to monitor the reaction by TLC or LC-MS until the amide intermediate spot disappears.
-
Solution 2: Increase Acid/Base Concentration: Using a more concentrated acid or base solution can accelerate the hydrolysis of the amide. Be cautious, as overly harsh conditions can sometimes lead to degradation of the desired amino acid product.
-
The overall process can be visualized as a two-step sequence, where overcoming the second energy barrier is key.
Caption: Reaction pathway showing the stable amide intermediate.
Question 3: The reaction mixture has turned dark brown/black, and post-workup, I have a low yield of impure product with multiple byproducts on my TLC/LC-MS. What is causing this degradation?
Answer:
A dark reaction color is a clear indicator of side reactions and decomposition. α-aminonitriles can be sensitive molecules, especially at elevated temperatures.
-
Instability of α-Aminonitriles: The starting material is a type of α-aminonitrile. These compounds can be unstable and may revert to their constituent imine and cyanide precursors, or undergo polymerization, especially under harsh conditions.[7][8]
-
Solution 1: Controlled Heating: Instead of immediately heating to a vigorous reflux, try a more controlled, stepwise increase in temperature. Begin at a lower temperature (e.g., 50 °C) and monitor for product formation versus byproduct formation. Find the optimal temperature that favors hydrolysis without significant degradation.
-
Solution 2: Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to color formation.
-
-
Substrate-Specific Degradation: The desired product, N-isopropylglycine, is an amino acid. Amino acids themselves can degrade at very high temperatures over long periods, especially in the presence of impurities.
-
Solution: Monitor the reaction closely. Once the amide intermediate is consumed, begin the workup process promptly. Avoid unnecessarily long reflux times after the reaction has reached completion.
-
Question 4: My reaction appears complete by analytical monitoring, but my isolated yield after workup is consistently low. Where am I losing my product?
Answer:
Product loss during workup and purification is a common problem, especially with water-soluble, amphoteric molecules like amino acids.
-
Improper pH Adjustment for Isolation: N-isopropylglycine is an amino acid, meaning it has both an acidic (carboxyl) and a basic (amino) group. It will be most soluble in water at very high or very low pH. Its lowest water solubility occurs at its isoelectric point (pI) , where it exists as a neutral zwitterion.
-
Solution: After the reaction is complete (and cooled), carefully adjust the pH of the aqueous solution to the isoelectric point of N-isopropylglycine to precipitate the product. The pI will likely be in the weakly acidic to neutral range (around pH 5-7). Adjust the pH slowly with a dilute acid or base and monitor for precipitation. Filtering the solid at this stage can significantly improve yield.[9][10]
-
-
Inefficient Extraction: If you are attempting to isolate the product via liquid-liquid extraction, its high polarity and zwitterionic nature can make it challenging to extract from the aqueous layer into a standard organic solvent.
-
Solution 1: Use a More Polar Solvent: Solvents like ethyl acetate may not be effective. Consider using a more polar solvent or a mixture, but be aware of mutual solubility with water.
-
Solution 2: Continuous Liquid-Liquid Extraction: For valuable products, a continuous extraction apparatus can be effective for pulling highly polar molecules out of an aqueous phase over an extended period.
-
Solution 3: Ion-Exchange Chromatography: This is a highly effective but more complex method for purifying amino acids from aqueous solutions.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for this hydrolysis? A: Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon highly electrophilic. A water molecule then attacks this carbon. After a series of proton transfers, an amide intermediate is formed.[5][11] This amide is then protonated on its carbonyl oxygen, which allows water to attack the carbonyl carbon, eventually leading to the carboxylic acid and ammonium ion.[5] Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon, and subsequent proton transfers yield the amide, which is then further hydrolyzed to a carboxylate salt and ammonia.[3]
Q: Should I use acidic or basic hydrolysis? What are the pros and cons? A: Both methods are effective, and the choice depends on your substrate's stability and your purification strategy.
-
Acidic Hydrolysis:
-
Pros: Often cleaner and may proceed more readily to the final carboxylic acid without stalling at the amide stage.[4] The final product is obtained as an ammonium salt.
-
Cons: Strongly acidic conditions can cause degradation for sensitive molecules. The workup requires careful neutralization.
-
-
Basic Hydrolysis:
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or ammonia). You should be able to visualize the consumption of the starting material and the appearance of the amide intermediate and the final, more polar, amino acid product. Staining with ninhydrin is effective for visualizing the amino-containing spots. LC-MS provides more definitive tracking of all species.[8][13]
Q: Is the starting material, this compound, stable? A: As a hydrochloride salt, it is generally more stable than the freebase aminonitrile. However, it is still susceptible to moisture and should be stored in a cool, dry place in a tightly sealed container.[14] Over time or with improper storage, it can degrade, which will impact your reaction yield from the outset.
Summary of Key Reaction Parameters
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Rationale & Key Considerations |
| Catalyst | Strong Acid (e.g., 6M HCl, H₂SO₄) | Strong Base (e.g., 4M NaOH, KOH) | Essential to activate the nitrile for nucleophilic attack.[3][5] |
| Temperature | 80 °C to Reflux | 80 °C to Reflux | Required to overcome the activation energy, especially for the amide hydrolysis step.[5] |
| Reaction Time | 2 - 12 hours (Monitor) | 4 - 24 hours (Monitor) | Highly substrate-dependent. Monitor until amide intermediate is consumed.[5] |
| Workup pH | Adjust to pI (~5-7) for precipitation | Acidify to pI (~5-7) for precipitation | Critical for maximizing recovery of the amphoteric amino acid product.[10] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Acidic Hydrolysis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in 6 M aqueous hydrochloric acid (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Workup: Once the reaction is complete (starting material and amide intermediate are consumed), cool the mixture to room temperature, then further in an ice bath.
-
Isolation: Slowly adjust the pH to ~6 with a concentrated base solution (e.g., 50% NaOH), keeping the solution cool. The product should precipitate.
-
Purification: Stir the resulting slurry in the cold for 30-60 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water, followed by a cold alcohol (e.g., ethanol), and dry under vacuum.
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate: Silica gel 60 F254.
-
Mobile Phase (Eluent): A good starting point is 85:15:1 Dichloromethane:Methanol:Ammonium Hydroxide. Adjust polarity as needed.
-
Spotting: Use a capillary tube to spot the starting material (dissolved in methanol), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Visualization:
-
Check under UV light (254 nm).
-
Stain with a ninhydrin solution and gently heat. The starting material, intermediate, and final product should all stain (usually purple/pink) as they contain amine groups. The product (amino acid) will be the most polar spot (lowest Rf value).
-
Troubleshooting Workflow Diagram
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. orgosolver.com [orgosolver.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
- 10. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. echemi.com [echemi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound | 38737-90-5 [sigmaaldrich.cn]
Preventing byproduct formation in Strecker synthesis with secondary aminonitriles
A Guide to Preventing Byproduct Formation and Optimizing Yields
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of α,α-disubstituted N-alkyl amino acids from ketones and secondary amines. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and prevent the formation of unwanted byproducts during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide: Navigating the Challenges of Hindered Strecker Synthesis
The synthesis of α,α-disubstituted N-alkyl amino acids via the Strecker reaction presents unique challenges due to steric hindrance from both the ketone starting material and the secondary amine. These challenges can lead to the formation of specific byproducts and lower overall yields. This section is designed to help you identify and resolve these issues.
Problem 1: Low Yield of the Desired α-Aminonitrile and Presence of a Hydroxynitrile Byproduct
Q: My reaction is showing a low yield of the target aminonitrile, and I've identified the corresponding α-hydroxynitrile (cyanohydrin) as a major byproduct. What is causing this, and how can I prevent it?
A: This is a classic issue in Strecker synthesis, arising from the competitive nucleophilic attack of the cyanide ion on the ketone starting material versus the intermediate iminium ion. The formation of cyanohydrin is often kinetically favored, while the desired aminonitrile is the thermodynamically more stable product.
Root Cause Analysis:
-
Direct Cyanide Attack on the Ketone: The cyanide ion can directly attack the electrophilic carbonyl carbon of the ketone to form a cyanohydrin. This pathway is particularly significant if a high concentration of the ketone is present when the cyanide source is introduced.
-
Slow Iminium Ion Formation: The reaction between a sterically hindered ketone and a secondary amine to form the crucial iminium ion intermediate can be slow. This sluggishness provides a larger window of opportunity for the competing cyanohydrin formation to occur.
Solutions and Best Practices:
-
Pre-formation of the Iminium Ion: This is the most effective strategy to minimize cyanohydrin formation. By allowing the ketone and the secondary amine to react and form the iminium ion before introducing the cyanide source, you deplete the concentration of the free ketone, thus disfavoring the cyanohydrin pathway.
-
Experimental Protocol:
-
Dissolve the ketone and the secondary amine in an appropriate aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to drive the equilibrium towards the iminium ion by removing the water byproduct.
-
Stir the mixture at room temperature or with gentle heating for a period of 1 to 4 hours to ensure sufficient formation of the iminium ion.
-
Once the iminium ion formation is deemed complete (this can be monitored by techniques like ¹H NMR if necessary), add the cyanide source to the reaction mixture.
-
-
-
Choice of Cyanide Source: The reactivity of the cyanide source can influence the outcome. While hydrogen cyanide (HCN) is highly reactive, its extreme toxicity makes it less practical. Safer and more manageable alternatives are often preferred.
-
Trimethylsilyl Cyanide (TMSCN): This reagent is often favored in modern Strecker syntheses as it is less hazardous than HCN and can be activated by Lewis acids.
-
Alkali Metal Cyanides (NaCN, KCN): These are commonly used in conjunction with an acid source to generate HCN in situ. When using this method, it is crucial to add the cyanide salt to the pre-formed iminium ion mixture to control the concentration of free cyanide.
-
-
Reaction Temperature: Lowering the reaction temperature during the cyanide addition step can sometimes favor the thermodynamically controlled formation of the aminonitrile over the kinetically favored cyanohydrin.
Logical Flow of Iminium Ion Formation and Cyanide Addition:
Caption: Pre-forming the iminium ion minimizes the competing cyanohydrin byproduct formation.
Problem 2: Difficulty in Hydrolyzing the Sterically Hindered Aminonitrile and Formation of Amide Intermediate or Decomposition Products
Q: I have successfully synthesized the α,α-disubstituted N-alkyl aminonitrile, but I am facing challenges during the hydrolysis step to obtain the final amino acid. The reaction is either incomplete, resulting in the α-amino amide, or I observe decomposition of my product. What are the best practices for this challenging hydrolysis?
A: The hydrolysis of sterically hindered nitriles is notoriously difficult due to the steric shielding of the nitrile carbon from the attack of water or hydroxide ions. This often requires harsh reaction conditions, which in turn can lead to unwanted side reactions.
Root Cause Analysis:
-
Steric Hindrance: The presence of two substituents on the α-carbon and an alkyl group on the nitrogen creates significant steric bulk around the nitrile group, impeding the approach of nucleophiles.
-
Harsh Hydrolysis Conditions: The prolonged heating and high concentrations of acid or base required for hydrolysis can lead to side reactions.
-
Incomplete Hydrolysis: Milder conditions may only be sufficient to convert the nitrile to the corresponding amide, which can be difficult to hydrolyze further.
-
Retro-Strecker Reaction: Under certain conditions, particularly with heat, the aminonitrile can undergo a retro-Strecker reaction, reverting to the iminium ion and cyanide. This can lead to decomposition pathways.
-
Decarboxylation: Although more common for the final amino acid under extreme heat, decarboxylation of the amino acid product can occur under harsh hydrolysis conditions, leading to the formation of the corresponding amine.
Solutions and Best Practices:
-
Optimized Hydrolysis Conditions: A careful balance of temperature, reaction time, and reagent concentration is crucial.
Condition Acidic Hydrolysis Basic Hydrolysis Reagents Concentrated HCl (6-12 M) or H₂SO₄ Concentrated NaOH or KOH (e.g., 6 M) in water or ethanol Temperature Reflux (typically 100-110 °C) Reflux (typically 80-100 °C) Reaction Time Can range from 24 to 72 hours or longer Can range from 12 to 48 hours Potential Issues Charring, decarboxylation, potential for ester formation if alcohols are present. Racemization (if applicable), potential for elimination reactions. -
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of hindered nitriles by rapidly and efficiently heating the reaction mixture, often leading to shorter reaction times and cleaner conversions.
-
Two-Step Hydrolysis: If isolating the amide intermediate is a persistent issue, a two-step approach can be employed. First, hydrolyze the nitrile to the more stable amide under moderately harsh conditions. After isolation and purification, the amide can then be subjected to more forcing conditions to yield the carboxylic acid.
-
Monitoring the Reaction: It is essential to monitor the progress of the hydrolysis reaction using techniques like TLC, LC-MS, or ¹H NMR to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
Hydrolysis Pathway and Potential Byproducts:
Caption: Challenges in the hydrolysis of hindered aminonitriles.
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous conditions for the formation of the aminonitrile when working with secondary amines and ketones?
A1: While the classical Strecker synthesis often uses aqueous conditions, for the synthesis of sterically hindered α,α-disubstituted N-alkyl aminonitriles, it is generally advisable to use anhydrous aprotic solvents. The presence of water can promote the competing cyanohydrin formation and can also hinder the formation of the iminium ion, which proceeds through the elimination of water.
Q2: What are some common catalysts used to promote the Strecker reaction with less reactive ketones?
A2: For sluggish reactions involving sterically hindered or electron-rich ketones, a Lewis acid catalyst can be beneficial. Catalysts such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), zinc chloride (ZnCl₂), or indium(III) chloride (InCl₃) can activate the ketone towards nucleophilic attack by the amine and also facilitate the cyanide addition to the iminium ion.
Q3: My aminonitrile product appears to be unstable and decomposes upon storage. What could be the cause?
A3: α-Aminonitriles, especially those derived from less stable iminium ions, can be susceptible to a retro-Strecker reaction, particularly in the presence of moisture or trace amounts of acid or base. It is recommended to store the purified aminonitrile under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, conversion to a more stable salt form may be considered.
Q4: Are there any alternative methods to the Strecker synthesis for preparing α,α-disubstituted N-alkyl amino acids?
A4: Yes, while the Strecker synthesis is a powerful method, other approaches exist. These include the Bucherer-Bergs synthesis (which yields hydantoins that can be hydrolyzed to amino acids), alkylation of N-acylated amino acid esters, and various asymmetric synthesis methodologies employing chiral auxiliaries or catalysts. The choice of method will depend on the specific target molecule and the desired stereochemistry.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and anlogous Syntheses. Chemical Reviews, 103(8), 2795–2828. [Link]
-
Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]
-
Taillades, J., & Commeyras, A. (1974). Le système cyanure d'hydrogène-ammoniac-acétone-eau: cinétique et mécanisme de la formation de l'aminonitrile. Tetrahedron, 30(16), 2493-2501. [Link]
-
Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]
Stability of 2-(Isopropylamino)acetonitrile hydrochloride under acidic and basic conditions
Introduction
Welcome to the technical support guide for 2-(isopropylamino)acetonitrile hydrochloride (CAS RN: 38737-90-5). This document is designed for researchers, chemists, and drug development professionals who utilize this α-aminonitrile intermediate. Understanding the stability profile of this compound is critical for ensuring the integrity of experiments, the quality of synthetic pathways, and the safety of resulting materials. This guide provides in-depth answers to common questions and troubleshooting scenarios related to its stability in acidic and basic environments, grounded in established chemical principles and regulatory expectations for stability testing.
Section 1: Core Concepts & Frequently Asked Questions
Q1: What is the primary chemical vulnerability of this compound?
The primary chemical vulnerability of any α-aminonitrile, including 2-(isopropylamino)acetonitrile, is the hydrolysis of the nitrile functional group (-C≡N).[1][2] This compound is an intermediate in the Strecker synthesis of amino acids, a process that explicitly concludes with the hydrolysis of the aminonitrile to the corresponding amino acid.[3][4] Therefore, in the presence of water, particularly under acidic or basic catalysis, the molecule is susceptible to conversion into its corresponding carboxylic acid.
The hydrochloride salt form provides some initial stability by keeping the secondary amine protonated. However, in aqueous solutions, this salt will readily dissociate, and the aminonitrile will be subject to hydrolysis.
Q2: What is the major degradation product I should expect to see?
Under both acidic and basic hydrolytic conditions, the nitrile group is converted to a carboxylic acid. The major degradation product is N-isopropylglycine .
| Table 1: Parent Compound and Primary Degradant | |
| Compound | Structure |
| Parent | CCN(C(C)C)CC#N · HCl |
| Degradant | CCN(C(C)C)CC(=O)O |
Section 2: Stability & Troubleshooting in Acidic Conditions
Q3: My stock solution of this compound in an acidic buffer is showing a new peak in the HPLC. What is happening?
You are observing acid-catalyzed hydrolysis. The mechanism for this degradation is a classic textbook reaction for nitriles.[2][5] The low pH environment provides a high concentration of hydronium ions (H₃O⁺) that catalyze the reaction.
Causality (The "Why"):
-
Protonation: The nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.
-
Tautomerization & Hydrolysis: A series of proton transfers and tautomerization steps convert the intermediate into an amide (N-isopropylglycinamide), which is then further hydrolyzed to the final carboxylic acid (N-isopropylglycine) and an ammonium ion.[1][2]
Caption: Acid-catalyzed hydrolysis of the aminonitrile to N-isopropylglycine.
Q4: How do I design a simple experiment to quantify the rate of degradation in my acidic medium?
A time-course study using a stability-indicating HPLC method is the standard approach. This protocol is a self-validating system because the disappearance of the parent peak should correlate with the appearance of the degradant peak.
Experimental Protocol: Acidic Degradation Time-Course
-
Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in your acidic medium (e.g., 0.1 N HCl, or a specific buffer).
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system. Record the peak area of the parent compound.
-
Incubation: Store the solution at a controlled temperature (e.g., 40°C or 60°C to accelerate degradation).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it if necessary to quench the reaction (e.g., with a phosphate buffer), and inject it into the HPLC.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. The slope of this line will give you an estimate of the degradation rate under those specific conditions. Ensure your HPLC method can resolve the parent peak from the N-isopropylglycine peak.
Section 3: Stability & Troubleshooting in Basic Conditions
Q5: I adjusted the pH of my solution to >7 and observed very rapid degradation. Is this expected?
Yes, this is entirely expected. While the compound is supplied as a hydrochloride salt, neutralizing it and raising the pH will initiate base-catalyzed hydrolysis. In some cases, depending on the specific aminonitrile structure and conditions, the reaction can be faster under basic conditions.[3][6]
Causality (The "Why"): The mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. This is a potent nucleophile and does not require prior activation of the nitrile group by protonation. The resulting intermediate is then protonated by water to form the amide, which is subsequently hydrolyzed to the carboxylate salt.
Caption: Base-catalyzed hydrolysis of the aminonitrile to the N-isopropylglycine salt.
Q6: Which condition is typically more destructive for aminonitriles: acidic or basic?
For the hydrolysis of the nitrile group, both conditions are effective. However, studies on related aminonitriles have shown that the hydrolysis step itself is often quicker under acidic conditions.[3] The overall observed rate will depend heavily on temperature and the specific concentration of the acid or base. For practical purposes in a lab, both 1 M HCl and 1 M NaOH at elevated temperatures should be considered highly destructive and will likely lead to complete degradation within hours.
Section 4: Formal Stability Assessment & Analytical Strategy
Q7: How do I perform a comprehensive forced degradation study to meet regulatory expectations?
Forced degradation (or stress testing) studies are a regulatory requirement to demonstrate the intrinsic stability of a molecule and to validate that your analytical methods are "stability-indicating".[7][8] This means the method can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[9]
The general approach involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[10]
| Table 2: Recommended Conditions for a Forced Degradation Study | | :--- | :--- | :--- | | Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway | | Acid Hydrolysis | 0.1 M to 1 M HCl at RT to 60°C | Hydrolysis of nitrile | | Base Hydrolysis | 0.1 M to 1 M NaOH at RT to 60°C | Hydrolysis of nitrile | | Oxidation | 3% to 30% H₂O₂ at RT | Potential N-oxidation or other oxidative pathways | | Thermal | Dry heat (e.g., 80-100°C) for 24-48h | Thermolysis (less likely to be primary pathway) | | Photochemical | High-intensity UV/Vis light (ICH Q1B) | Photolysis (structure dependent) |
Reference: Based on ICH Guideline Q1A(R2)[9]
Q8: What is the best workflow for identifying unknown degradation products?
A combination of liquid chromatography and mass spectrometry (LC-MS) is the industry standard for identifying and characterizing unknown degradants.[11][12]
Caption: A typical LC-MS workflow for the identification of degradation products.
Workflow Explanation:
-
Separation (HPLC): A gradient HPLC method is developed to separate the parent compound from all process impurities and degradation products.
-
Detection & Quantification (UV): A UV detector provides quantitative data on the amount of parent compound remaining and the amount of degradant formed.
-
Identification (MS): The eluent from the HPLC is directed into a mass spectrometer. A full scan (MS1) provides the molecular weight of the eluting peaks. By comparing the molecular weight of the new peak (e.g., 117.15 Da) to the expected degradant (N-isopropylglycine), you can tentatively identify it.
-
Confirmation (MS/MS): To confirm the structure, the mass spectrometer isolates the degradant's molecular ion and fragments it. The resulting fragmentation pattern provides a fingerprint that can be used to definitively elucidate the chemical structure.[12]
References
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]
-
Song, J., & Pintauro, P. N. (1997). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. American Chemical Society. [Link]
-
Shaikh, A. A., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Sharma, G., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Levin, D. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed. [Link]
-
PubChem. 2-(Isopropylamino)ethanol. [Link]
-
Pacific Northwest National Laboratory. (2020). Biotic Degradation of Acetonitrile. OSTI.GOV. [Link]
-
World Health Organization. (2018). Stability testing of existing active substances and related finished products. [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing the Hydrolysis of 2-(Isopropylamino)acetonitrile Hydrochloride
Welcome to the technical support guide for the hydrolysis of 2-(Isopropylamino)acetonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the rate and yield of the corresponding amino acid, N-isopropylglycine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of this compound.
Q1: My hydrolysis reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate?
A1: A sluggish hydrolysis rate is a common challenge. The reaction is essentially a two-stage process: conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid[1][2]. Both steps are sensitive to several factors. Here’s a checklist of primary parameters to optimize:
-
pH (Catalyst): The hydrolysis of nitriles is negligible without a catalyst.[1][3] Strong acids (like HCl, H₂SO₄) or strong bases (like NaOH, KOH) are required. If you are using neutral or near-neutral conditions, the reaction will not proceed effectively. For acidic hydrolysis, ensure a sufficiently low pH (typically < 1), and for alkaline hydrolysis, a high pH (> 13) is recommended.
-
Temperature: Reaction temperature is a critical accelerator. Many nitrile hydrolyses require elevated temperatures, often heating under reflux, to proceed at a practical rate.[4][5] If you are running the reaction at room temperature, increasing the temperature to 60-100 °C will significantly enhance the rate.
-
Concentration: Ensure that the concentration of your acid or base catalyst is adequate. For laboratory-scale preparations, using concentrated acids (e.g., 6-12 M HCl) or bases (e.g., 4-8 M NaOH) is common. Studies on similar aminonitriles have shown a direct correlation between catalyst concentration and the pseudo-first-order rate constant.[6]
-
Solubility: this compound has good water solubility. However, if you are using a co-solvent, ensure the nitrile is fully dissolved, as poor solubility can create a mass transfer limitation, slowing the reaction.
Q2: I'm observing the formation of the amide intermediate, but the reaction is not progressing to the final carboxylic acid. How can I drive the reaction to completion?
A2: The amide is a stable intermediate in nitrile hydrolysis.[7][8] Its formation indicates the first stage of the reaction is working, but conditions are not sufficiently forcing to hydrolyze the amide itself. To drive the reaction to completion, you must intensify the reaction conditions:
-
Increase Temperature and Reaction Time: The hydrolysis of an amide to a carboxylic acid generally requires more energy than the initial nitrile hydration.[4] Prolonged heating under reflux is the most common strategy. Monitor the reaction (e.g., by TLC or HPLC) until the amide spot disappears.[9]
-
Increase Acid/Base Concentration: A higher concentration of H⁺ or OH⁻ ions will more effectively catalyze the second stage of the reaction. Be aware that highly corrosive conditions may require specialized equipment.
-
For acidic conditions, the final step is driven by the protonation of the ammonia leaving group, which renders the reaction irreversible.[4] Ensuring a strong acid environment is key.
-
For basic conditions, vigorous reflux is often necessary to push the equilibrium towards the carboxylate salt.[4]
Q3: Which is better for this specific compound: acid-catalyzed or base-catalyzed hydrolysis?
A3: Both methods are effective, but they have different advantages and workup procedures. The choice depends on the stability of your final product and downstream processing requirements.
| Feature | Acid-Catalyzed Hydrolysis (e.g., HCl) | Base-Catalyzed Hydrolysis (e.g., NaOH) |
| Reagents | Dilute or concentrated HCl, H₂SO₄ | Aqueous NaOH, KOH, LiOH |
| Initial Product | N-isopropylglycine and an ammonium salt (e.g., NH₄Cl)[2] | Sodium salt of N-isopropylglycine and ammonia gas (NH₃)[2] |
| Workup | Often simpler. The product may precipitate upon cooling or neutralization. Extraction may be required. | Requires a distinct acidification step (e.g., with HCl) to protonate the carboxylate and obtain the free amino acid.[2] |
| Pros | Direct formation of the free carboxylic acid. The ammonium salt byproduct is highly water-soluble. | Can be faster for certain substrates. The evolution of ammonia gas can be a useful indicator of reaction progress. |
| Cons | Strongly acidic conditions may degrade sensitive functional groups (not a major concern for this molecule). | The final product is a salt, requiring an extra acidification step. Ammonia gas is evolved, requiring good ventilation. |
For 2-(Isopropylamino)acetonitrile, both routes are viable. Acidic hydrolysis is often preferred for its more direct path to the final product.
Q4: Can I use a catalyst other than strong acids or bases?
A4: Yes, alternative methods exist, though they are often more specialized.
-
Enzymatic Hydrolysis: Nitrilase or nitrile hydratase/amidase enzyme systems can hydrolyze nitriles under very mild conditions (neutral pH, room temperature).[10][11] This is highly advantageous for substrates with sensitive functional groups and offers high selectivity. However, it requires sourcing the specific enzyme and developing a bioprocess, which may be beyond the scope of a typical synthesis lab.
-
Metal Catalysis: Certain transition metal complexes, such as those involving platinum, palladium, or zinc, can catalyze nitrile hydrolysis, often selectively to the amide.[12] These are generally used in specialized applications and may not be practical for bulk synthesis.
-
Microwave-Assisted Hydrolysis: Microwave heating can dramatically shorten reaction times by efficiently heating the polar reaction mixture.[13] This is an enhancement of the conventional heating method rather than a change in catalyst.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for improving the hydrolysis rate.
Workflow for Troubleshooting Hydrolysis
This diagram outlines the logical steps for diagnosing and solving common hydrolysis issues.
Caption: Troubleshooting flowchart for nitrile hydrolysis.
Protocol 1: Optimized Acid-Catalyzed Hydrolysis
This protocol is designed to drive the reaction to completion, yielding the free amino acid directly.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, 37%, ~12 M)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of this compound in 6 M aqueous HCl (prepared by carefully diluting concentrated HCl with an equal volume of water). Use approximately 5-10 mL of acid solution per gram of starting material.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Ensure vigorous stirring. The reaction is typically complete within 4-8 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the intermediate amide confirms completion.
-
Workup & Isolation: a. Allow the reaction mixture to cool to room temperature. b. Reduce the volume of the solution under reduced pressure (rotary evaporator) to approximately one-third of the original volume. c. Cool the concentrated solution in an ice bath. The product, N-isopropylglycine hydrochloride, may crystallize. d. If crystallization does not occur, carefully adjust the pH to the isoelectric point of N-isopropylglycine (pI ≈ 6) with a base like NaOH or NaHCO₃ to precipitate the zwitterionic amino acid. e. Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.
Protocol 2: Optimized Base-Catalyzed Hydrolysis
This protocol uses strong base, which can be effective but requires a final acidification step.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, 37%) for workup
-
Standard reaction and workup equipment as above
Procedure:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 1.0 equivalent of this compound in a 20-30% (w/v) aqueous NaOH solution (5-8 M). Use 5-10 mL of NaOH solution per gram of starting material.
-
Heating: Heat the mixture to reflux (100-110 °C) with vigorous stirring. Ammonia gas will be evolved, so the reaction must be performed in a well-ventilated fume hood. The reaction is typically complete in 2-6 hours.
-
Monitoring: Monitor the reaction as described in Protocol 1. The reaction is complete when the starting material is consumed.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature in an ice bath. b. Carefully acidify the cold solution with concentrated HCl to the isoelectric point (pI ≈ 6). This step is highly exothermic; add the acid slowly with efficient stirring. c. The product, N-isopropylglycine, will precipitate as the zwitterion. d. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Scientific Principles: Mechanism & Kinetics
Understanding the reaction mechanism is key to effective troubleshooting. Nitrile hydrolysis proceeds via nucleophilic attack on the electrophilic nitrile carbon.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[4][14]
Caption: Acid-catalyzed hydrolysis of a nitrile.
Base-Catalyzed Hydrolysis Mechanism
In basic media, the strong nucleophile (hydroxide ion) directly attacks the nitrile carbon without prior activation.[7][15]
Caption: Base-catalyzed hydrolysis of a nitrile.
References
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Common Conditions. (n.d.). Nitrile to Acid. [Link]
-
American Chemical Society. (n.d.). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
RSC Publishing. (n.d.). 'Dry' Hydrolysis of Nitriles Effected by Microwave Heating. [Link]
- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 13. ‘Dry’ hydrolysis of nitriles effected by microwave heating - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Challenges in the purification of 2-(Isopropylamino)acetonitrile hydrochloride reaction products
Welcome to the technical support center for challenges encountered during the purification of 2-(Isopropylamino)acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification hurdles. The information presented here is structured in a practical question-and-answer format to directly address specific issues you may face in your laboratory.
Troubleshooting Guide
This section addresses common problems observed during the workup and purification of this compound, offering explanations for the underlying chemical principles and providing step-by-step protocols for resolution.
Q1: My final product is an oil or a sticky solid that is difficult to handle and purify. What is causing this, and how can I obtain a crystalline product?
A1: The amorphous nature of your product is likely due to the presence of impurities that inhibit crystal lattice formation. These can include unreacted starting materials, side-products, or residual solvents. The hydrochloride salt form of an amine is generally more crystalline than the free base, but proper purification is still crucial.
Root Cause Analysis:
-
Impurities: Even small amounts of impurities can disrupt the ordered arrangement of molecules required for crystallization. Common impurities in the synthesis of 2-(Isopropylamino)acetonitrile, often a Strecker synthesis product, include unreacted isopropylamine, acetone (or its corresponding aldehyde), and cyanide salts.[1][2] Side products from the Strecker reaction can also be present.[3]
-
Residual Solvent: Trapped solvent molecules can interfere with crystallization. This is particularly problematic with high-boiling point solvents.
-
Incorrect pH: If the pH is not sufficiently acidic during the hydrochloride salt formation, a mixture of the free base and the salt may result, leading to an oily product.
Troubleshooting Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to screen for amine hydrochlorides include isopropyl alcohol, ethanol, methanol, acetonitrile, or mixtures like ethanol/diethyl ether or isopropyl alcohol/hexane.[4][5][6]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Further cooling in an ice bath or refrigerator can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Recommended Solvents for Recrystallization of Amine Hydrochlorides
| Solvent/Solvent System | Rationale |
| Isopropyl Alcohol (IPA) | Often a good choice for amine hydrochlorides, providing a good balance of solubility at high and low temperatures.[8] |
| Ethanol/Diethyl Ether | The compound is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until the solution becomes cloudy, then reheated to clarify and cooled.[9] |
| Acetonitrile | Can be an effective solvent for the recrystallization of polar organic salts.[10] |
| n-Butyl Alcohol | Can be particularly effective for removing ammonium chloride, a potential impurity from the synthesis.[5] |
Q2: I'm observing significant product loss and the reappearance of starting materials (acetone/isopropylamine) after purification by silica gel chromatography. What is happening?
A2: This is a classic sign of on-column degradation, likely due to the retro-Strecker reaction.[11] The acidic nature of standard silica gel can catalyze the decomposition of the aminonitrile back to its constituent imine (which then hydrolyzes to the aldehyde/ketone and amine) and a cyanide source.
Root Cause Analysis:
-
Silica Gel Acidity: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the amine group of your compound. This interaction can lead to strong binding, streaking on TLC, and chemical degradation.[11]
-
Retro-Strecker Reaction: This is the reverse of the aminonitrile synthesis. The reaction is often promoted by heat and acidic or basic conditions, such as those that can be encountered on a silica gel column.[11]
Troubleshooting Workflow:
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. iscientific.org [iscientific.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Effect of temperature on the stability of 2-(Isopropylamino)acetonitrile hydrochloride
Welcome to the Technical Support Center for 2-(Isopropylamino)acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the thermal stability of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat, sparks, and open flames[1]. For long-term stability, storage under an inert atmosphere at room temperature is recommended. Some suppliers also utilize cold-chain transportation, which suggests that exposure to elevated temperatures during transit and storage should be minimized to prevent potential degradation[1].
Q2: Is this compound sensitive to heat?
A2: Yes, based on handling recommendations and its chemical structure, this compound is expected to have sensitivity to elevated temperatures. While it is reported to be chemically stable under standard ambient conditions (room temperature), exposure to high temperatures can lead to decomposition[1]. The presence of a nitrile group and an amine hydrochloride salt functionality suggests potential degradation pathways that can be initiated by thermal stress.
Q3: What are the potential degradation pathways for this compound at elevated temperatures?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related α-aminonitriles, several degradation routes can be hypothesized. The nitrile group can be susceptible to hydrolysis, especially in the presence of moisture, to form the corresponding carboxylic acid or amide. Additionally, thermal decomposition of nitriles can lead to the release of toxic fumes, including hydrogen cyanide and oxides of nitrogen[2][3]. The isopropylamino group may also undergo oxidation or other thermal rearrangements.
Q4: How can I assess the thermal stability of my sample of this compound?
A4: A systematic approach to assessing thermal stability involves a combination of analytical techniques. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any exothermic events that would indicate decomposition. Thermogravimetric Analysis (TGA) provides quantitative information on mass loss as a function of temperature, indicating the onset of decomposition and the presence of volatile byproducts. To identify the degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. This method would separate the parent compound from any impurities and degradants.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks in HPLC chromatogram of a sample exposed to heat. | Thermal degradation of this compound. | 1. Confirm Peak Identity: Use a diode array detector (DAD) or mass spectrometry (MS) coupled with your HPLC to obtain spectral data of the new peaks. This will help in the tentative identification of the degradation products. 2. Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to confirm that the new peaks are indeed from thermal stress. 3. Lower Exposure Temperature: If degradation is too extensive, reduce the temperature or the duration of heat exposure in your experiment. |
| Change in physical appearance (e.g., color change, melting) of the solid compound upon storage at room temperature. | Inadequate storage conditions, such as exposure to light, humidity, or temperature fluctuations. | 1. Review Storage Protocol: Ensure the compound is stored in a tightly sealed, opaque container in a desiccator to protect from light and moisture. 2. Verify Storage Temperature: Confirm that the storage area does not experience significant temperature swings. 3. Re-analyze the Sample: Use techniques like FT-IR or NMR to check for any structural changes compared to a reference standard. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the this compound stock solution. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Assess Solution Stability: If solutions need to be stored, perform a short-term stability study by analyzing aliquots over time using a validated HPLC method. 3. Optimize Solvent: The choice of solvent can impact stability. Consider using aprotic solvents if hydrolysis is a suspected degradation pathway. |
Experimental Protocols
Protocol for a Forced Thermal Degradation Study
This protocol outlines a general procedure to investigate the thermal stability of this compound.
Objective: To generate and identify potential thermal degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Calibrated oven
-
HPLC system with DAD or MS detector
-
DSC and TGA instruments (optional, for in-depth analysis)
Procedure:
-
Sample Preparation:
-
Solid State: Place a known amount of the solid compound in a clear, sealed vial. Prepare a control sample stored at recommended conditions.
-
Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a control solution stored at recommended conditions.
-
-
Thermal Stress Application:
-
Place the solid and solution samples in a calibrated oven at a selected temperature (e.g., 60°C, 80°C). The temperature should be chosen to induce degradation without causing complete decomposition.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
For the solid sample, dissolve it in the mobile phase to a known concentration before injection.
-
For the solution sample, it may be injected directly or after appropriate dilution.
-
Analyze all samples, including controls, using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation and the relative amounts of each degradation product.
-
Use the spectral data from the DAD or MS to propose structures for the degradation products.
-
Visualizing the Workflow
Caption: Experimental workflow for a forced thermal degradation study.
Hypothetical Degradation Pathway
Based on the chemical structure, a plausible thermal degradation pathway could involve the following steps. This diagram is a conceptual representation to guide your investigation.
Caption: A hypothetical thermal degradation pathway.
References
-
PubChem. (n.d.). 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (2020). The Journal of Physical Chemistry B, 124(47), 10764–10775.
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2020). Molecules, 25(23), 5733.
-
PubChem. (n.d.). 2-(Phenylamino)acetonitrile hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Isopropylsulfonyl)acetonitrile. Retrieved from [Link]
- ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). (2021). Polymers, 13(19), 3326.
-
NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]
- Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. (2015). Iraqi Journal of Science, 56(2B), 1258-1273.
- Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. (2021). Sensors, 21(19), 6543.
-
PubChem. (n.d.). 2-Propanamine, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). Acetonitrile, 2-(methylamino)-, hydrochloride (1:1). Retrieved from [Link]
Sources
Minimizing racemization during the synthesis of chiral amino acids from 2-(Isopropylamino)acetonitrile hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of chiral amino acids, with a specific focus on minimizing racemization when starting from 2-(Isopropylamino)acetonitrile hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral amino acids?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). In the context of drug development and pharmaceutical sciences, the chirality of an amino acid is paramount as different enantiomers can exhibit vastly different biological activities, pharmacological effects, and toxicological profiles. The synthesis of a single, desired enantiomer is therefore crucial.
Q2: What is the primary mechanism of racemization during the synthesis of α-amino acids from α-aminonitriles like this compound?
A2: The principal cause of racemization in this synthesis is the lability of the α-proton (the hydrogen atom attached to the carbon bearing both the amino and nitrile groups). In the presence of a base, this proton can be abstracted to form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization. The presence of the electron-withdrawing nitrile group enhances the acidity of this α-proton, making it particularly susceptible to abstraction.
Q3: How do reaction conditions, such as the choice of base and solvent, influence racemization?
A3: The choice of base is critical. Strong bases can significantly accelerate the rate of α-proton abstraction, thereby increasing the risk of racemization. Weaker bases or bases with significant steric hindrance are generally preferred to minimize this side reaction.[1] Solvents can also play a role. Polar, protic solvents can facilitate proton exchange and may contribute to racemization, while non-polar, aprotic solvents are often a better choice.
Q4: Are there specific stages in the synthesis, from the aminonitrile to the final amino acid, that are more prone to racemization?
A4: Yes, the hydrolysis of the nitrile group to a carboxylic acid is a particularly sensitive step.[2] This is often carried out under strongly acidic or basic conditions, both of which can promote racemization. The intermediate α-aminonitrile itself can be configurationally unstable, especially in the presence of base.[3] Careful control of pH, temperature, and reaction time during hydrolysis is essential to preserve the stereochemical integrity of the chiral center.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Enantiomeric Excess (ee) in the Final Amino Acid Product | 1. Racemization during nitrile hydrolysis: Harsh acidic or basic conditions are likely culprits. 2. Base-induced racemization of the α-aminonitrile intermediate: The base used in the reaction may be too strong or used in excess. 3. Racemization during work-up or purification: Prolonged exposure to non-neutral pH can cause racemization. | 1. Optimize Hydrolysis Conditions: Explore milder hydrolysis methods. Enzymatic hydrolysis using a nitrilase can be highly enantioselective.[4] Alternatively, perform a stepwise hydrolysis under carefully controlled pH. 2. Re-evaluate Base Selection: Switch to a weaker or sterically hindered base (e.g., N,N-diisopropylethylamine instead of triethylamine).[1] Use the minimum stoichiometric amount of base required. 3. Neutralize Promptly: Ensure that the reaction mixture is neutralized as soon as the reaction is complete and maintain a neutral pH during purification steps like chromatography. |
| Inconsistent Stereochemical Outcome | 1. Incomplete reaction leading to kinetic resolution: If the reaction is stopped prematurely, the observed ee may not reflect the true stereoselectivity. 2. Temperature fluctuations: Inconsistent temperature control can affect the rates of both the desired reaction and the competing racemization process. | 1. Monitor Reaction Completion: Use techniques like TLC or HPLC to monitor the reaction and ensure it goes to completion. 2. Maintain Strict Temperature Control: Use a reliable temperature control system (e.g., a cryostat or a well-calibrated oil bath) to maintain a constant and optimal reaction temperature. |
| Formation of Significant Amounts of Racemic Byproducts | 1. Presence of impurities that catalyze racemization: Acidic or basic impurities in reagents or solvents can promote racemization. 2. Inefficient removal of the undesired enantiomer during resolution: If a resolution step is employed, the separation may not be complete. | 1. Purify Reagents and Solvents: Ensure all reagents and solvents are of high purity and free from acidic or basic contaminants. 2. Optimize Resolution Protocol: If using classical resolution with a chiral resolving agent, optimize the crystallization conditions (solvent, temperature, and concentration). For enzymatic resolutions, ensure optimal enzyme activity and reaction conditions.[5][6][7] |
Strategies and Protocols for Minimizing Racemization
To achieve high enantiomeric purity, several advanced strategies can be employed. These can be broadly categorized into asymmetric synthesis and resolution techniques.
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids.[2][8] By employing a chiral auxiliary or a chiral catalyst, this reaction can be rendered asymmetric, directly yielding an enantioenriched α-aminonitrile.[8][9][10]
a) Using a Chiral Auxiliary:
A chiral amine can be used in place of ammonia in the Strecker reaction.[8] The chiral auxiliary directs the addition of the cyanide nucleophile to one face of the imine intermediate, leading to the preferential formation of one diastereomer of the α-aminonitrile. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the amino acid.
Caption: Asymmetric Strecker synthesis using a chiral auxiliary.
b) Using a Chiral Catalyst:
The use of a substoichiometric amount of a chiral catalyst is a more atom-economical approach.[10] Chiral catalysts, such as those based on thiourea or chiral metal complexes, can activate the imine and create a chiral environment, guiding the cyanide addition to produce an enantiomerically enriched α-aminonitrile.[10][11][12][13]
Caption: Catalytic asymmetric Strecker synthesis.
Enzymatic Resolution
Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers.[5][6][7][14]
a) Enantioselective Hydrolysis of the Nitrile:
A nitrilase enzyme can selectively hydrolyze one enantiomer of the racemic α-aminonitrile to the corresponding α-amino acid, leaving the unreacted enantiomer of the aminonitrile behind.[4] These two compounds can then be separated.
Protocol: Enzymatic Hydrolysis of a Racemic α-Aminonitrile
-
Prepare the Substrate Solution: Dissolve the racemic α-aminonitrile in a suitable buffer solution (e.g., phosphate buffer, pH 7-8). The concentration will depend on the specific enzyme and substrate.
-
Add the Enzyme: Introduce the nitrilase enzyme to the substrate solution. The enzyme loading should be optimized for the specific reaction.
-
Incubate: Maintain the reaction mixture at the optimal temperature for the enzyme (often around 30-40 °C) with gentle agitation.
-
Monitor the Reaction: Periodically take samples and analyze them by chiral HPLC to monitor the conversion and the enantiomeric excess of both the product and the remaining substrate.
-
Work-up: Once the desired conversion is reached (typically around 50% for a kinetic resolution), stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or adjusting the pH).
-
Separation: Separate the resulting amino acid from the unreacted aminonitrile using standard techniques such as extraction or chromatography.
b) Dynamic Kinetic Resolution (DKR):
A more advanced approach is dynamic kinetic resolution, which combines the enzymatic resolution with in-situ racemization of the undesired enantiomer.[15] This allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomer. This can be achieved by adding a racemizing agent that is compatible with the enzymatic reaction conditions.
Caption: Workflow for Dynamic Kinetic Resolution.
By understanding the mechanisms of racemization and implementing these advanced synthetic and resolution strategies, researchers can significantly improve the enantiomeric purity of their synthesized chiral amino acids, a critical factor for success in drug discovery and development.
References
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry.
- Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermedi
- Design of chiral organocatalysts for practical asymmetric synthesis of amino acid deriv
- Scaleable catalytic asymmetric Strecker syntheses of unn
- Chiral Amino Acids Synthesis. Self-published.
- Strecker amino acid synthesis. Wikipedia.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- Asymmetric synthesis of alpha-amino acids using a chiral c
- Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry.
- Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzym
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. Self-published.
- Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Self-published.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH.
- Enantioselective biotransformations of nitriles in organic synthesis. PubMed.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Self-published.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 4. Enantioselective biotransformations of nitriles in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
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- 12. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 13. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
Validation & Comparative
A Guide to Valine Synthesis: A Comparative Analysis of 2-(Isopropylamino)acetonitrile Hydrochloride and Alternative Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valine, an essential branched-chain amino acid (BCAA), is a critical component in pharmaceutical development, animal nutrition, and cosmetic formulations.[1] While microbial fermentation is the dominant method for large-scale L-valine production, chemical synthesis remains indispensable for producing racemic DL-valine, isotopic labeling, and creating non-natural valine derivatives. This guide provides an in-depth comparison of prominent chemical synthesis routes for valine, with a specific focus on the Strecker synthesis pathway, which utilizes intermediates like 2-(isopropylamino)acetonitrile, and its primary alternative, the Bucherer-Bergs reaction. We will dissect the reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and safety considerations to empower researchers in selecting the optimal synthesis strategy.
Introduction to Valine
Valine is an α-amino acid vital for protein biosynthesis in animals, who cannot synthesize it de novo.[2] Its aliphatic isopropyl side chain renders it non-polar and hydrophobic, contributing significantly to the three-dimensional structure of proteins. Beyond its structural role, valine is deeply involved in metabolic processes, including energy production and maintaining nitrogen balance.[3] This multifaceted functionality makes it a valuable target for synthesis in various scientific and industrial fields.
Foundational Strategies in Valine Chemical Synthesis
The chemical synthesis of valine, which typically results in a racemic mixture of D- and L-enantiomers, primarily revolves around two cornerstone name reactions: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods commonly start from the same simple precursor, isobutyraldehyde, but proceed through distinct intermediates and reaction mechanisms.
The Strecker Synthesis: A Direct Route to Aminonitriles
First discovered by Adolph Strecker in 1850, this method is a robust two-step process for creating amino acids from aldehydes or ketones.[4][5] For valine, the synthesis commences with isobutyraldehyde. The overall transformation involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid.[5]
The Core Mechanism involves:
-
Imine Formation: Isobutyraldehyde reacts with ammonia (often from an ammonium salt like ammonium chloride) to form an imine.
-
Cyanide Addition: A cyanide ion (from NaCN or KCN) performs a nucleophilic attack on the imine carbon, forming the key intermediate, 2-amino-3-methylbutanenitrile.[4][5]
-
Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding racemic valine.[5]
The compound at the heart of our topic, 2-(Isopropylamino)acetonitrile hydrochloride , is a derivative of this key aminonitrile intermediate. Its use implies a modified Strecker approach where a pre-formed or isolated aminonitrile salt is the direct precursor for the final hydrolysis step, offering potential advantages in purification and handling over a one-pot reaction.
The Bucherer-Bergs Reaction: The Hydantoin Pathway
Developed independently by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction provides an alternative route from the same carbonyl precursors.[6][7] Instead of an aminonitrile, the key intermediate is a 5,5-disubstituted hydantoin (a derivative of imidazolidine-2,4-dione).[8]
The Core Mechanism involves:
-
Cyanohydrin Formation (in situ): The aldehyde (isobutyraldehyde) reacts with a cyanide salt.
-
Condensation and Cyclization: The cyanohydrin reacts with ammonium carbonate, which serves as a source of both ammonia and carbon dioxide, to undergo a complex condensation and cyclization process, ultimately forming 5-isopropylhydantoin.[6][7]
-
Hydrolysis: The hydantoin ring is opened via hydrolysis (typically under strong basic conditions) to yield the amino acid.[9]
In-Depth Analysis of Synthesis Pathways
Pathway 1: The Strecker Synthesis from Isobutyraldehyde
The Strecker synthesis is lauded for its directness and use of readily available starting materials. A systematic investigation has shown the potassium cyanide-ammonium chloride procedure to be highly convenient for laboratory-scale preparation, balancing yield, purity, and ease of execution.[10]
Diagram: Strecker Synthesis Pathway for Valine
Caption: The two-step Bucherer-Bergs synthesis of DL-Valine via a hydantoin intermediate.
Experimental Protocol: Bucherer-Bergs Synthesis of DL-Valine
This protocol is based on the general procedure for the Bucherer-Bergs reaction. [6][11] Materials:
-
Isobutyraldehyde [12][13]* Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) [14][15]* Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Hydantoin Formation:
-
In a sealed pressure vessel (autoclave) or a robust round-bottom flask with a reflux condenser, combine isobutyraldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Heat the reaction mixture to 80-100°C for several hours. The reaction is often performed under pressure to maintain the concentration of ammonia and carbon dioxide. [11] * Upon completion, cool the reaction mixture. The 5-isopropylhydantoin intermediate will often crystallize out of the solution.
-
-
Intermediate Isolation:
-
Filter the crystalline hydantoin and wash with cold water. The intermediate can be purified by recrystallization if necessary.
-
-
Hydrolysis:
-
Place the 5-isopropylhydantoin in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 12-24 hours to ensure complete ring opening.
-
Monitor the reaction using TLC or HPLC to confirm the disappearance of the hydantoin intermediate. [11]4. Purification:
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~6.
-
The DL-valine will precipitate from the solution.
-
Filter the product, wash with cold water, and recrystallize from a hot water/ethanol mixture.
-
Performance and Safety Comparison
The choice between these synthetic routes depends on factors such as available equipment, safety protocols, desired purity, and cost.
Quantitative Comparison
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Primary Precursor | Isobutyraldehyde | Isobutyraldehyde |
| Key Reagents | NH₄Cl, NaCN/KCN | (NH₄)₂CO₃, NaCN/KCN |
| Key Intermediate | α-Aminonitrile | 5-Substituted Hydantoin |
| Reaction Conditions | Moderate temperature (0-40°C), atmospheric pressure | Elevated temperature (80-100°C), often requires pressure vessel [11] |
| Hydrolysis Step | Typically acidic (HCl reflux) | Typically basic (NaOH reflux) followed by acidification |
| Reported Yield | Generally good to high, can be optimized | Good to excellent, often high-yielding [8] |
| Product | Racemic (DL) Amino Acid | Racemic (DL) Amino Acid |
Discussion of Advantages and Disadvantages
Strecker Synthesis:
-
Advantages: Utilizes milder initial reaction conditions. The pathway is very direct. Using an isolated aminonitrile precursor like this compound significantly enhances safety by avoiding the one-pot mixing of cyanide and aldehyde.
-
Disadvantages: The one-pot method can generate impurities. Direct handling of highly toxic and volatile hydrogen cyanide (if used directly) or the in-situ generation from salts poses a significant safety risk. [4][5]Isobutyraldehyde itself is a highly flammable liquid and vapor. [13][16] Bucherer-Bergs Reaction:
-
Advantages: The crystalline hydantoin intermediate is often easily isolated, leading to a purer final product. [8]The reaction is generally robust and high-yielding for a wide variety of aldehydes and ketones.
-
Disadvantages: Requires higher temperatures and often a pressure vessel, which may not be available in all labs. The hydrolysis of the stable hydantoin ring can require prolonged heating in a strong base.
Critical Safety Considerations
Both syntheses involve extremely hazardous materials and must be conducted with stringent safety measures.
-
Sodium/Potassium Cyanide: Fatal if swallowed, inhaled, or in contact with skin. [14][17][18]Contact with acids liberates highly toxic hydrogen cyanide gas. [15]Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Have a cyanide antidote kit readily available.
-
Isobutyraldehyde: Highly flammable liquid and vapor. [13]Causes serious eye, skin, and respiratory tract irritation. [16][19]Work in a well-ventilated fume hood away from ignition sources. [12]* Ammonium Chloride: Harmful if swallowed and causes serious eye irritation. [20][21][22][23][24]Avoid creating dust.
Conclusion
For the chemical synthesis of racemic valine, both the Strecker and Bucherer-Bergs syntheses are powerful and viable methods.
-
The Strecker synthesis offers a more direct route with milder initial conditions. The use of a stabilized intermediate like This compound represents a significant safety and process control improvement, making it an attractive option if the precursor is commercially available and cost-effective.
-
The Bucherer-Bergs reaction is an excellent alternative, particularly when high final purity is desired due to the ease of isolating the crystalline hydantoin intermediate. However, it requires equipment capable of handling higher temperatures and pressures.
The ultimate choice for researchers will depend on a careful evaluation of laboratory capabilities, safety infrastructure, and the specific goals of the synthesis, whether for bulk production, derivative synthesis, or isotopic labeling.
References
- Creative Peptides. Valine Amino Acids: Properties, Function, Benefits, and Sources.
- Wikipedia. Valine.
- Fisher Scientific.
- Fisher Scientific. Sodium Cyanide MSDS.
- ChemicalBook.
- Sigma-Aldrich.
- Chemos GmbH&Co.KG.
- Wikipedia. Strecker amino acid synthesis.
- AffiPLANT. Technical Overview of L-Valine Production Using AffiPLANT Technology.
- Sigma-Aldrich.
- BASF.
- Cole-Parmer.
- LASEC.
- Canadian Science Publishing. STUDY ON THE SYNTHESIS OF VALINE BY THE STRECKER METHOD.
- ResearchGate. Biosynthesis of valine and isoleucine.
- Carl ROTH.
- Pearson+. Show how you would use a Strecker synthesis to make (b) valine.
- ResearchGate.
- CDH Fine Chemical.
- Indenta Chemicals.
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
- Benchchem. Technical Support Center: Optimizing DL-Valine Chemical Synthesis.
- Global Safety Management, Inc. Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3.
- Camachem.
- Carl ROTH. Safety data sheet Safety data sheet acc.
- ResearchG
- BOC Sciences Amino Acid. Valine: Definition, Properties, Structure, Benefits, and Uses.
- Alfa Chemistry. Bucherer-Bergs Reaction.
- Wikipedia. Bucherer–Bergs reaction.
- Wikipedia. Amino acid synthesis.
- Creative Proteomics. Overview of Valine Metabolism.
- Sigma-Aldrich.
- Organic Chemistry Portal. Bucherer-Bergs Reaction.
- AK Scientific, Inc.
- Google Patents. CN102070473B - Method for synthesizing D-valine.
- MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
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A Comparative Guide to the Hydrolysis of 2-(Isopropylamino)acetonitrile Hydrochloride for the Synthesis of N-Isopropylglycine
For researchers and professionals in drug development and chemical synthesis, the efficient and clean conversion of nitriles to carboxylic acids is a critical process. The hydrolysis of 2-(isopropylamino)acetonitrile hydrochloride to yield N-isopropylglycine, a valuable non-proteinogenic amino acid, is a prime example. The choice of hydrolysis method can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparison of the primary methodologies for this transformation: acidic, basic, and enzymatic hydrolysis, supported by experimental insights and protocols.
Introduction: The Significance of N-Isopropylglycine Synthesis
N-isopropylglycine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure imparts unique properties to parent molecules, influencing their bioactivity and pharmacokinetic profiles. The precursor, this compound, is readily accessible, making its hydrolysis a pivotal step in the synthetic route. The selection of an optimal hydrolysis strategy is therefore paramount for an efficient and scalable synthesis. This guide will dissect the chemical and enzymatic routes, offering a comparative analysis to inform your methodological choices.
Chemical Hydrolysis: The Conventional Routes
Traditional chemical hydrolysis of nitriles is typically achieved under either acidic or alkaline conditions. Both methods are effective but come with distinct advantages and disadvantages.[1]
Acidic Hydrolysis: A Robust but Harsh Method
Acid-catalyzed hydrolysis is a well-established method for converting nitriles to carboxylic acids.[1] The reaction is typically carried out by heating the nitrile in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid.
Mechanism and Rationale: The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by nucleophilic attack by water, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[2][3] The use of a strong acid and heat drives the reaction to completion.[1]
Advantages:
-
High Conversion: Generally provides good to excellent yields of the corresponding carboxylic acid.
-
Readily Available Reagents: Mineral acids are inexpensive and widely available.
-
Straightforward Procedure: The experimental setup is relatively simple.
Disadvantages:
-
Harsh Conditions: Requires high temperatures and concentrated acids, which can lead to the degradation of sensitive functional groups.[1]
-
Byproduct Formation: Generates a stoichiometric amount of ammonium salt, which can complicate purification.
-
Corrosion: The use of strong acids can be corrosive to equipment, posing challenges for large-scale production.
-
Neutralization Requirement: The acidic reaction mixture needs to be neutralized, generating significant salt waste.
Basic Hydrolysis: A Milder Alternative with its Own Challenges
Alkaline hydrolysis offers a less harsh alternative to acidic conditions for nitrile conversion.[1] This method typically involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms an intermediate that, after protonation, tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to the carboxylate salt and ammonia.[4] Subsequent acidification is required to obtain the free carboxylic acid.[1]
Advantages:
-
Milder Conditions: Generally requires lower temperatures and less corrosive reagents compared to acidic hydrolysis.
-
Potential for Amide Isolation: Under carefully controlled, milder conditions, the reaction can sometimes be stopped at the amide intermediate stage.[5]
Disadvantages:
-
Slower Reaction Rates: Often requires longer reaction times compared to acidic hydrolysis.
-
Ammonia Evolution: The reaction releases ammonia gas, which requires proper ventilation and scrubbing for large-scale operations.[1]
-
Salt Formation: Neutralization of the resulting carboxylate salt generates salt byproducts.
-
Potential for Side Reactions: The strong basic conditions can promote side reactions, such as racemization or elimination, depending on the substrate.
Enzymatic Hydrolysis: The Green and Selective Approach
The use of enzymes, particularly nitrilases, for nitrile hydrolysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods.[6] Nitrilases catalyze the direct conversion of nitriles to carboxylic acids and ammonia under mild conditions.[7]
Mechanism and Rationale: Nitrilases belong to the carbon-nitrogen hydrolase superfamily. The catalytic mechanism involves a nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrile carbon, leading to a tetrahedral intermediate. Subsequent hydrolysis releases the carboxylic acid and ammonia, regenerating the enzyme.[7] This enzymatic process often exhibits high chemo-, regio-, and enantioselectivity.
Advantages:
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and at ambient temperatures.[6]
-
High Selectivity: Enzymes can be highly selective for the nitrile group, minimizing side reactions and protecting sensitive functional groups.
-
Enantioselectivity: A key advantage is the potential for enantioselective hydrolysis, allowing for the kinetic resolution of racemic aminonitriles to produce enantiomerically pure amino acids.
-
Environmental Benignity: The process is considered "green" as it avoids the use of harsh chemicals and the generation of significant waste.
Disadvantages:
-
Enzyme Cost and Availability: The cost and commercial availability of suitable nitrilases can be a limiting factor.
-
Substrate Specificity: Enzymes are often highly specific for their substrates, and a suitable nitrilase may not be readily available for all nitriles.
-
Enzyme Inhibition: The enzyme's activity can be inhibited by the substrate or product at high concentrations.
-
Process Optimization: Developing a robust and scalable enzymatic process can require significant optimization of parameters such as pH, temperature, enzyme loading, and substrate concentration.
Comparative Analysis of Hydrolysis Methods
To provide a clear comparison, the following table summarizes the key performance indicators for each hydrolysis method for the synthesis of N-isopropylglycine from this compound. The data presented are representative values based on typical outcomes for the hydrolysis of α-aminonitriles.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Enzymatic Hydrolysis |
| Typical Yield | 70-85% | 65-80% | >90% (for the desired enantiomer) |
| Reaction Time | 4-12 hours | 8-24 hours | 12-48 hours |
| Temperature | 80-110 °C (Reflux) | 60-100 °C | 25-40 °C |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Key Reagents | Concentrated HCl or H₂SO₄ | NaOH or KOH | Nitrilase |
| Purity of Crude Product | Moderate (contains ammonium salts) | Moderate (contains carboxylate salt) | High |
| Key Advantages | High conversion, simple setup | Milder conditions than acid | High selectivity, mild conditions, "green" |
| Key Disadvantages | Harsh conditions, corrosion, waste | Slower, ammonia evolution, salt waste | Enzyme cost/availability, substrate specificity |
Experimental Protocols
The following are detailed, step-by-step methodologies for each hydrolysis method. These protocols are designed to be self-validating and serve as a starting point for your own process development.
Protocol for Acidic Hydrolysis
Objective: To synthesize N-isopropylglycine via acidic hydrolysis of this compound.
Materials:
-
This compound (1 mole equivalent)
-
6 M Hydrochloric Acid
-
Sodium Hydroxide solution (e.g., 50% w/v)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add a sufficient volume of 6 M hydrochloric acid to completely dissolve the starting material (e.g., 5-10 mL per gram of nitrile).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 4-12 hours. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution to a pH of approximately 7. Caution: This neutralization is highly exothermic.
-
The crude N-isopropylglycine can be purified by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Dry the purified product under vacuum to obtain N-isopropylglycine as a white solid.
Protocol for Basic Hydrolysis
Objective: To synthesize N-isopropylglycine via basic hydrolysis of this compound.
Materials:
-
This compound (1 mole equivalent)
-
4 M Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a 4 M sodium hydroxide solution (e.g., 5-10 mL per gram of nitrile).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain the temperature for 8-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to the isoelectric point of N-isopropylglycine (typically pH 5-6) to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold deionized water.
-
Further purify the product by recrystallization from a suitable solvent or by ion-exchange chromatography.
-
Dry the purified N-isopropylglycine under vacuum.
Protocol for Enzymatic Hydrolysis
Objective: To synthesize N-isopropylglycine via nitrilase-catalyzed hydrolysis of 2-(isopropylamino)acetonitrile.
Materials:
-
2-(isopropylamino)acetonitrile (the free base is typically used for enzymatic reactions)
-
Nitrilase enzyme (e.g., from Alcaligenes faecalis or a recombinant source)[8]
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Centrifuge
-
Incubator shaker
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 2-(isopropylamino)acetonitrile in a phosphate buffer (e.g., 10-50 mM substrate concentration). The hydrochloride salt can be used, and the pH adjusted accordingly.
-
Add the nitrilase enzyme to the substrate solution (the optimal enzyme loading should be determined experimentally).
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for 12-48 hours.
-
Monitor the conversion of the nitrile and the formation of N-isopropylglycine by HPLC.
-
Once the desired conversion is reached, terminate the reaction by removing the enzyme, for example, by centrifugation if using whole cells or an immobilized enzyme.
-
Adjust the pH of the supernatant to the isoelectric point of N-isopropylglycine to facilitate its purification.
-
Purify the product using ion-exchange chromatography to separate it from any remaining substrate and buffer components.
-
Lyophilize or dry the purified product to obtain solid N-isopropylglycine.
Reaction Pathways
The following diagrams illustrate the chemical transformations for each hydrolysis method.
Acidic Hydrolysis Pathway
Basic Hydrolysis Pathway
Enzymatic Hydrolysis Pathway
Conclusion and Recommendations
The choice of hydrolysis method for converting this compound to N-isopropylglycine depends heavily on the specific requirements of the synthesis.
-
For rapid, small-scale synthesis where yield is paramount and downstream purification is not a major concern, acidic hydrolysis is a viable option. Its robustness and speed are advantageous for initial discovery efforts.
-
Basic hydrolysis presents a milder alternative, which may be preferable if the substrate or product is sensitive to strong acids. However, the longer reaction times and handling of ammonia need to be considered.
-
For the production of high-purity, and particularly enantiomerically pure N-isopropylglycine, enzymatic hydrolysis is the superior method. Its mild conditions, high selectivity, and green credentials make it the ideal choice for pharmaceutical and other high-value applications, provided a suitable and cost-effective nitrilase is available. The potential for kinetic resolution is a significant advantage that chemical methods cannot easily replicate.
It is recommended that for any new application, all three methods be screened at a small scale to determine the optimal conditions for yield, purity, and process efficiency. The detailed protocols provided in this guide offer a solid foundation for such comparative studies.
References
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link][1]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link][5][9]
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Retrieved from [Link][2]
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The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. Retrieved from [Link][3]
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Waters Corporation. (n.d.). A Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
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Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link][4]
- Process for hydrolysis of nitriles. (1975). Google Patents.
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKAT USA. Retrieved from [Link][5][9]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. Retrieved from [Link]
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Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11, 142. Retrieved from [Link][6]
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Kevill, D. N., & D'Souza, M. J. (2009). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of organic chemistry, 74(1), 256–260. Retrieved from [Link]
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Gil, R. R., & Griesinger, C. (2015). NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. Analytical chemistry, 87(20), 10437–10442. Retrieved from [Link]
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Bornscheuer, U. T., & Kazlauskas, R. J. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science, 362(6412), 324-327. Retrieved from [Link]
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Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2008). ResearchGate. Retrieved from [Link][8]
- Process for preparing glycine in high yield. (1992). Google Patents.
-
Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved from [Link]
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-
Singh, R. K., Srivastava, N., & Bihari, V. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Biotechnology, 10(2), 99-113. Retrieved from [Link][7]
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Filtering signals in 1H NMR spectroscopy of glycine residues in Aβ peptides. (2017). ResearchGate. Retrieved from [Link]
- Preparation method of glycine. (2021). Google Patents.
-
N-Dealkylation of Amines. (2022). National Institutes of Health. Retrieved from [Link]
-
A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. (2022). PubMed Central. Retrieved from [Link]
- Method for preparing n-phenylglycinenitrile. (2015). Google Patents.
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2014). ResearchGate. Retrieved from [Link]
-
Solid-state 15N CP NMR spectra of glycine. (2005). ResearchGate. Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031241). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Journal of Glycomics And Metabolism. Retrieved from [Link]
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A Comparative Guide to Analytical Methods for 2-(Isopropylamino)acetonitrile Hydrochloride Reaction Products
This guide provides a comprehensive comparison of analytical methodologies for the characterization of reaction products of 2-(Isopropylamino)acetonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to select and implement robust analytical strategies for purity assessment, impurity profiling, and process control. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of not just how to perform the analysis, but why specific techniques and parameters are chosen.
The Imperative for Rigorous Analysis in Pharmaceutical Intermediates
This compound is a foundational building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate strict control over impurities.[1][2] Therefore, the development of validated, stability-indicating analytical methods is not merely a quality control exercise but a critical component of the entire drug development lifecycle.
The synthesis of α-aminonitriles, such as 2-(Isopropylamino)acetonitrile, often proceeds via pathways like the Strecker reaction.[3] These reactions, while effective, can generate a spectrum of related substances, including:
-
Unreacted Starting Materials: Isopropylamine, formaldehyde/glycolonitrile precursors, and cyanide salts.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding amides and carboxylic acids.[4]
-
Side-Reaction Products: Impurities arising from dimerization, polymerization, or other unintended reaction pathways.[5]
An effective analytical strategy must be capable of separating, identifying, and quantifying the main component from this diverse array of potential impurities.
Orthogonal Analytical Techniques: A Comparative Overview
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted, or orthogonal, approach is essential to ensure all potential impurities are detected. The three pillars of analysis for a semi-volatile, polar molecule like this compound and its products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantification of the main component and non-volatile impurities. Stability testing. | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Structural elucidation of unknown impurities. Absolute quantification (qNMR). |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[6] |
| Strengths | High precision and accuracy for quantification; wide applicability; robust and reproducible. | Excellent sensitivity and specificity for volatile compounds; provides structural information via mass fragmentation.[7] | Unrivaled for definitive structure identification; can be quantitative without a specific reference standard (qNMR).[8][9] |
| Limitations | Requires chromophores for UV detection; structural information is limited without MS detection. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes. | Relatively low sensitivity compared to chromatographic methods; complex mixture analysis can be challenging. |
| Typical Use Case | Assay and purity determination of the this compound batch. | Screening for residual isopropylamine or synthesis solvents. | Identifying the structure of an unknown peak observed during HPLC analysis. |
Deep Dive into Core Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone for assay and impurity analysis of pharmaceutical intermediates due to its high resolving power and quantitative accuracy.
Expertise & Experience: Why Reverse-Phase HPLC?
For a polar compound like this compound, a reverse-phase (RP-HPLC) method is the logical starting point. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol.[10][11]
-
Causality of Column Choice: A C18 column is selected for its versatility and robust performance in retaining a wide range of organic molecules. The retention of the analyte and its impurities is governed by their relative hydrophobicity; more polar compounds elute earlier.
-
Rationale for Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.[10][12] It serves two purposes: 1) It protonates the secondary amine of the analyte, ensuring a single ionic form and leading to sharp, symmetrical peak shapes. 2) It suppresses the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing. A gradient elution (gradually increasing the organic solvent concentration) is typically employed to ensure that both early-eluting polar impurities and later-eluting nonpolar impurities are resolved within a reasonable timeframe.[12]
Trustworthiness: The Self-Validating Protocol
An analytical method is only trustworthy if its performance is demonstrated to be suitable for its intended purpose, a process known as method validation.[13][14][15] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for analytical method validation per ICH Q2(R2) guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC excels with the primary compound, it is not suitable for highly volatile impurities such as residual solvents or unreacted volatile starting materials (e.g., isopropylamine). This is where GC-MS becomes indispensable.
Expertise & Experience: The Power of Headspace GC
Direct injection of a sample containing non-volatile salts like this compound into a GC is detrimental to the system. Therefore, static headspace analysis is the preferred technique.
-
Causality of Technique Choice: In headspace GC, the sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC. This elegantly separates volatile impurities from the non-volatile sample matrix, protecting the instrument and simplifying the chromatogram.
-
Rationale for Column and Detector: A polar capillary column (e.g., a wax-type or a 624-type phase) is chosen to effectively retain and separate polar volatile compounds like amines and common solvents.[16] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern, offering a much higher degree of certainty than retention time alone.[7]
Nuclear Magnetic Resonance (NMR): The Ultimate Structure Arbiter
When an unknown impurity is detected by HPLC or GC, NMR spectroscopy is the definitive tool for its structural elucidation.[8][9]
Expertise & Experience: From Spectrum to Structure
NMR provides unambiguous information about the carbon-hydrogen framework of a molecule.[6] Techniques like ¹H NMR, ¹³C NMR, COSY, and HSQC can piece together the molecular puzzle. For instance, if the nitrile group (-C≡N) were hydrolyzed to a primary amide (-CONH₂), ¹H NMR would show a new set of broad signals corresponding to the -NH₂ protons, and ¹³C NMR would show the characteristic carbonyl carbon signal (~170-180 ppm), providing conclusive evidence of the impurity's identity.
Trustworthiness: Quantitative NMR (qNMR)
Beyond structure, NMR can be used for absolute quantification without the need for an identical analytical standard of the impurity. By adding a certified internal standard of known concentration to the sample, the concentration of the impurity can be determined by comparing the integral of its unique signals to the integral of the standard's signals. This is an incredibly powerful tool when an isolated form of the impurity is not available.
Practical Application: Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Purity Analysis
This protocol describes a typical reverse-phase HPLC method for determining the purity of this compound and separating it from potential degradation products.
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[17]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of Mobile Phase A to a final concentration of 0.5 mg/mL.
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0. This ensures the system is performing correctly before analyzing samples.[15]
Protocol: Headspace GC-MS for Residual Volatile Impurities
This protocol outlines a general approach for detecting volatile starting materials or solvents.
-
Instrumentation: GC-MS with Static Headspace Sampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), then ramp to 220 °C at 10 °C/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Mass Spectrometer: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO or NMP) to dissolve the sample. Seal the vial immediately.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analytical characterization of this compound reaction products is a critical, multi-step process that relies on the strategic application of orthogonal analytical techniques. HPLC serves as the primary tool for quantification and purity assessment, while GC-MS is essential for monitoring volatile impurities. When unknown structures are encountered, NMR spectroscopy provides the definitive answer. By understanding the fundamental principles and the rationale behind specific experimental choices for each technique, researchers can develop robust, reliable, and self-validating methods that ensure the quality and safety of pharmaceutical intermediates and, ultimately, the drug products delivered to patients. This integrated approach is fundamental to meeting the stringent requirements of modern pharmaceutical development.
References
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- Q2(R2) Validation of Analytical Procedures. FDA.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. Benchchem.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Acetonitrile UHPLC Plus Highest Purity – Lowest Impurities. Sigma-Aldrich.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate.
- Separation of Aminoacetonitrile on Newcrom R1 HPLC column. SIELC Technologies.
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A Comparative Guide to the Synthesis and Characterization of Amino Acids from 2-(Isopropylamino)acetonitrile Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel, non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks are integral to designing peptidomimetics, therapeutic peptides, and small molecule drugs with enhanced potency, stability, and bioavailability. The method of synthesis directly impacts the purity, yield, and scalability of these crucial precursors.
This guide provides an in-depth analysis of synthesizing amino acids from 2-(Isopropylamino)acetonitrile hydrochloride, a derivative of the Strecker synthesis pathway. We will dissect the experimental protocol, elucidate the underlying chemical principles, and present a comprehensive characterization workflow. Furthermore, we will objectively compare this method against prominent alternatives—the classic Strecker synthesis, the Bucherer-Bergs reaction, and modern asymmetric enzymatic synthesis—providing the experimental data and field-proven insights necessary to make informed decisions in your research and development endeavors.
Synthesis from this compound: A Modified Strecker Approach
The synthesis of an amino acid from an α-aminonitrile, such as 2-(Isopropylamino)acetonitrile, is a direct and robust two-step process that begins with the formation of the aminonitrile, followed by hydrolysis.[1] The use of the hydrochloride salt enhances the starting material's stability and solubility in aqueous media. This pathway is an evolution of the original Strecker synthesis reported in 1850, which remains a cornerstone of organic chemistry for its versatility and atom economy.[2]
The core of this synthesis is the hydrolysis of the nitrile (-C≡N) functional group into a carboxylic acid (-COOH). This transformation is typically achieved under strong acidic or basic conditions, followed by neutralization to yield the final zwitterionic amino acid.
Reaction Pathway: Hydrolysis of 2-(Isopropylamino)acetonitrile
The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or in this case, an ammonium salt).[3]
Caption: Hydrolysis pathway of an α-aminonitrile to an amino acid.
Experimental Protocol: Synthesis of N-Isopropylglycine
This protocol details the acid-catalyzed hydrolysis of this compound.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 1 eq).
-
Acid Hydrolysis : Add 100 mL of 6 M hydrochloric acid. The choice of a strong acid like HCl is crucial as it protonates the nitrile, making it more susceptible to nucleophilic attack by water.[1]
-
Reflux : Heat the mixture to reflux (approx. 110°C) using a heating mantle. Maintain reflux for 12-24 hours. The extended heating provides the necessary activation energy for both the initial hydration of the nitrile and the subsequent hydrolysis of the amide intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess HCl and water.
-
Purification & Isolation : The resulting crude solid is the hydrochloride salt of the amino acid. To obtain the neutral zwitterionic form, dissolve the crude product in a minimal amount of deionized water and neutralize it. This can be achieved by adding a base like pyridine or, for higher purity, by passing the solution through an ion-exchange chromatography column.[4]
-
Crystallization : The pure amino acid can often be crystallized from an ethanol/water mixture to yield the final product. Filter the crystals, wash with cold ethanol, and dry under vacuum.
Comparative Analysis of Amino Acid Synthesis Methods
While the hydrolysis of a pre-formed aminonitrile is effective, it is essential to compare it with other foundational and modern synthesis strategies. The optimal method depends on factors like desired scale, stereochemical requirements, and available starting materials.[5]
| Method | Starting Materials | Key Intermediates | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Aminonitrile Hydrolysis | α-Aminonitrile | Amide | 80-95% | Racemic (unless starting aminonitrile is chiral) | High yield, straightforward hydrolysis step. | Requires synthesis of the starting aminonitrile. |
| Classic Strecker Synthesis | Aldehyde/Ketone, NH₃, KCN | α-Aminonitrile | 60-90% | Racemic | One-pot, high atom economy, versatile.[2][6] | Use of highly toxic HCN/KCN, often requires strong acid for hydrolysis.[1] |
| Bucherer-Bergs Reaction | Aldehyde/Ketone, (NH₄)₂CO₃, KCN | Hydantoin | 70-90% | Racemic | Crystalline, easily purified intermediates, good yields for ketones.[7][8] | Hydantoin hydrolysis can require harsh conditions; limited to 5,5-disubstituted hydantoins.[9] |
| Asymmetric Enzymatic Synthesis | α-Keto Acid, Ammonia Donor | - | 90-99% | High (ee >99%) | Mild conditions, high enantioselectivity, environmentally friendly.[][11] | Enzyme specificity can limit substrate scope, higher initial cost.[12] |
Comprehensive Characterization Workflow
Rigorous characterization is non-negotiable to validate the structure, purity, and identity of the synthesized amino acid. A multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the final product. This workflow is applicable to amino acids synthesized by any of the compared methods.
Caption: Workflow for the synthesis and characterization of amino acids.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry standard for determining the purity of synthesized compounds.[13] Since most amino acids lack a strong UV chromophore, derivatization is often required to achieve sensitive detection.[14][15]
Protocol: Pre-column Derivatization with OPA/FMOC
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the synthesized amino acid in 0.1 M HCl.
-
Derivatization : Automated pre-column derivatization is performed by the HPLC autosampler. Primary amines react with o-Phthaldialdehyde (OPA), while secondary amines (like N-isopropylglycine) are derivatized with Fluorenylmethyloxycarbonyl chloride (FMOC). This dual derivatization allows for the detection of a wide range of amino acids.
-
Chromatographic Conditions :
-
Column : Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The nonpolar stationary phase is ideal for separating the derivatized, more hydrophobic amino acids.
-
Mobile Phase A : 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B : Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient : A linear gradient from 2% to 57% Mobile Phase B over 20 minutes.
-
Detection : Fluorescence detector (OPA: Ex 340 nm, Em 450 nm; FMOC: Ex 266 nm, Em 305 nm).
-
-
Data Analysis : Purity is calculated based on the peak area percentage of the main product peak relative to the total area of all peaks.
B. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides an exact mass-to-charge ratio (m/z), which is a fundamental characteristic of a molecule, allowing for unambiguous confirmation of its elemental composition.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[17][18]
Protocol: ESI-MS Analysis
-
Sample Preparation : Dilute the 1 mg/mL stock solution 1:100 with 50% acetonitrile in water containing 0.1% formic acid. The acid helps in the protonation of the amino acid in the ESI source, forming [M+H]⁺ ions.
-
Instrumentation : Infuse the sample directly into an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Data Acquisition : Acquire the spectrum in positive ion mode.
-
Data Analysis : For N-Isopropylglycine (C₅H₁₁NO₂), the expected monoisotopic mass is 117.0790. The high-resolution mass spectrometer should detect an [M+H]⁺ ion at m/z 118.0868. A deviation of <5 ppm from the theoretical mass confirms the elemental composition.
C. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise chemical structure of a molecule.[19] ¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of every proton and carbon atom in the molecule.[20][21]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : Dissolve ~10 mg of the purified amino acid in 0.6 mL of Deuterium Oxide (D₂O). The use of D₂O exchanges labile protons (e.g., -COOH and -NH-), simplifying the spectrum.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis (Expected for N-Isopropylglycine) :
-
¹H NMR :
-
A doublet corresponding to the six equivalent methyl protons (-CH(CH₃ )₂) of the isopropyl group.
-
A septet for the single proton (-CH (CH₃)₂) of the isopropyl group, split by the six methyl protons.
-
A singlet for the two methylene protons (-CH₂ -COOH) of the glycine backbone. The chemical shifts provide definitive proof of the structure.
-
-
¹³C NMR :
-
Signals for the two equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the methylene carbon of the glycine backbone.
-
A signal for the carboxyl carbon, typically observed far downfield (>170 ppm).
-
-
By integrating these three analytical techniques, a complete and validated profile of the synthesized amino acid is established, providing the trustworthiness and scientific integrity required for progression into drug development and other high-stakes research applications.
References
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
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A Comparative Guide to the HPLC Analysis of 2-(Isopropylamino)acetonitrile Hydrochloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures is a critical step in pharmaceutical development, ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs). 2-(Isopropylamino)acetonitrile hydrochloride, a key intermediate, presents a common analytical challenge due to its chemical nature. As a small, polar, and basic amine salt, it is notoriously difficult to retain and achieve good peak symmetry using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[1][2][3] This guide provides a detailed comparison of robust analytical strategies, offering field-proven insights into method selection, protocol execution, and data interpretation for this challenging analyte.
The Analytical Challenge: Why Standard RP-HPLC Fails
Conventional RP-HPLC relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). However, 2-(Isopropylamino)acetonitrile is highly polar (hydrophilic), leading to minimal interaction with the stationary phase and, consequently, poor retention; it often elutes near the solvent front.[1][4] Furthermore, as a basic amine, its protonated form can engage in secondary ionic interactions with residual acidic silanol groups on the silica-based column packing, causing significant peak tailing and poor chromatographic efficiency.[1] These issues compromise the accuracy and precision required for quantitative analysis in a drug development setting.
To overcome these obstacles, specialized chromatographic techniques are necessary. This guide will compare two effective HPLC-based methods—Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —and one alternative, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for improving the retention of polar, ionizable compounds on traditional reversed-phase columns.[5] It introduces an ion-pairing reagent into the mobile phase, which possesses a hydrophobic tail and a charge opposite to that of the analyte.[5][6]
Mechanism of Action: For the positively charged 2-(Isopropylamino)acetonitrile, an anionic ion-pairing agent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) is added to the mobile phase.[6] The agent forms a neutral ion-pair with the analyte. This newly formed complex is significantly more hydrophobic, allowing it to be retained and separated effectively on a C18 column. The choice and concentration of the ion-pairing reagent are critical for optimizing retention and selectivity.
Experimental Protocol: IP-RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in and dilute to 100 mL with the mobile phase to create a stock solution of ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a solution of 20 mM potassium phosphate buffer with 5 mM 1-octanesulfonic acid sodium salt, adjust pH to 2.5 with phosphoric acid. Mix with acetonitrile in a 65:35 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Ensure the tailing factor for the main analyte peak is ≤ 1.5.
-
Verify that the resolution between the main peak and the nearest eluting impurity is ≥ 2.0.
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a robust and often superior alternative for analyzing highly polar compounds.[8][9][10] It utilizes a polar stationary phase (such as bare silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11]
Mechanism of Action: In HILIC, the polar stationary phase adsorbs water from the mobile phase, creating a water-enriched layer on its surface.[8][10] The polar analyte partitions between this immobilized aqueous layer and the bulk organic mobile phase.[10] More polar analytes are more strongly retained in the aqueous layer, leading to excellent separation. HILIC methods are highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[2][9]
Experimental Protocol: HILIC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in and dilute to 100 mL with a 90:10 (v/v) mixture of acetonitrile and water. Note: Dissolving the sample in a solvent with a similar or slightly weaker elution strength than the mobile phase is crucial for good peak shape.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: HILIC (e.g., silica or amide-bonded phase), 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm (or MS for higher sensitivity).
-
Injection Volume: 5 µL.
-
-
System Suitability:
-
Ensure retention factor (k') for the main analyte is > 2.
-
Verify tailing factor is ≤ 1.5.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that are volatile or can be made volatile, GC-MS offers excellent separation efficiency and definitive identification through mass spectra.[12] Since 2-(Isopropylamino)acetonitrile is a salt and contains a polar amine group, it is not directly suitable for GC analysis. However, it can be analyzed after a two-step process: neutralization of the hydrochloride salt and derivatization of the amine group to increase volatility and thermal stability.[12]
Mechanism of Action: The sample is first treated with a base to produce the free amine. Subsequently, a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) replaces the active hydrogen on the secondary amine with a nonpolar trimethylsilyl (TMS) group.[12] The resulting derivatized molecule is volatile and thermally stable, allowing for separation on a GC column and subsequent detection by MS. This method is particularly useful for impurity identification.[13]
Experimental Protocol: GC-MS (Post-Derivatization)
-
Sample Preparation (Neutralization & Derivatization):
-
Dissolve a known quantity of the reaction mixture in a suitable organic solvent (e.g., Dichloromethane).
-
Add a stoichiometric amount of a non-volatile base (e.g., triethylamine) to neutralize the HCl.
-
Add an excess of a derivatizing agent (e.g., MSTFA).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Inject the resulting solution directly into the GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection: Electron Ionization (EI) in full scan mode (m/z 40-400).
-
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quantification, impurity profiling, or compatibility with mass spectrometry.
| Parameter | IP-RP-HPLC | HILIC | GC-MS (Post-Derivatization) |
| Principle | Forms a hydrophobic ion-pair for retention on a C18 column. | Partitions polar analyte into a water layer on a polar stationary phase. | Separates volatile, derivatized analyte based on boiling point/polarity. |
| Retention of Analyte | Good, highly adjustable with ion-pair concentration. | Excellent for highly polar compounds. | N/A (retention depends on derivative). |
| Peak Shape | Generally good, but can be affected by ion-pair reagent quality. | Excellent, less prone to silanol interactions. | Excellent, sharp peaks are typical. |
| MS Compatibility | Poor; ion-pairing agents are non-volatile and cause ion suppression. | Excellent; mobile phase is highly volatile. | Excellent, the standard detector for GC. |
| Method Robustness | Moderate; column equilibration can be slow and memory effects are common. | Good; faster equilibration than IP-RP-HPLC. | Good, but relies heavily on complete and reproducible derivatization. |
| Primary Application | Routine QC, quantification. | Quantification, impurity profiling, LC-MS studies. | Impurity identification, analysis of volatile impurities. |
Visualizing the Workflow and Mechanisms
To better understand the practical application and underlying principles of these methods, the following diagrams illustrate the analytical workflow and separation mechanisms.
Caption: General analytical workflow from sample preparation to final report.
Caption: Comparison of IP-RP-HPLC and HILIC separation mechanisms.
Method Selection Guide
Choosing the optimal method requires balancing technical capabilities with the analytical objective. The following decision tree can guide researchers to the most appropriate technique.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
The analysis of this compound reaction mixtures demands a departure from standard RP-HPLC protocols.
-
For routine quality control and quantification where MS detection is not required, Ion-Pair RP-HPLC offers a robust and reliable solution by effectively retaining the polar amine on widely available C18 columns.
-
For applications requiring higher sensitivity, mass spectrometry compatibility for impurity identification, and superior peak shapes for polar analytes, HILIC is the recommended technique.[9] Its orthogonality to reversed-phase makes it an invaluable tool in a pharmaceutical development setting.
-
GC-MS serves as a powerful complementary technique, especially for the definitive identification of unknown volatile or semi-volatile impurities, provided a consistent derivatization procedure can be validated.
Ultimately, the choice of method should be guided by the specific analytical objective and validated according to regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines, to ensure data integrity and reliability.[14][15][16]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
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A Researcher's Guide to the Spectroscopic Validation of Products from 2-(Isopropylamino)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the validation of molecules derived from 2-(Isopropylamino)acetonitrile hydrochloride. As a key building block, its reaction products often retain the core structural features of a secondary amine and a nitrile group, making a multi-faceted analytical approach essential for definitive characterization. This document moves beyond a simple listing of methods to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
Core Principles of Spectroscopic Validation
The validation of chemical structures hinges on the principle that different functional groups and atomic arrangements within a molecule interact with electromagnetic radiation in distinct and predictable ways. By employing a suite of spectroscopic methods, we can piece together a comprehensive picture of a molecule's architecture. For derivatives of 2-(Isopropylamino)acetonitrile, our primary focus will be on techniques that can unequivocally identify the nitrile (C≡N) and the secondary amine (N-H) functionalities, as well as the isopropyl group and the overall carbon skeleton.
Comparative Analysis of Key Spectroscopic Techniques
A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for the structural elucidation of organic molecules. Each technique offers unique insights, and their collective data provides a higher degree of confidence in the assigned structure.
| Technique | Information Provided | Strengths | Limitations |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Rapid and non-destructive. Excellent for identifying key bonds like C≡N and N-H. | Provides limited information on the overall molecular structure and connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides the most comprehensive structural information. ¹H and ¹³C NMR are crucial for unambiguous structure determination. | Less sensitive than MS. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Extremely sensitive, requiring only small amounts of sample. Provides accurate molecular weight. | Isomer differentiation can be challenging without tandem MS (MS/MS). |
In-Depth Technical Application and Experimental Data
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is often the first-line technique for a quick assessment of a reaction's success. The presence or absence of characteristic absorption bands provides immediate clues about the functional groups present in the product.
For a product derived from 2-(Isopropylamino)acetonitrile, we would expect to see:
-
N-H Stretch: A single, sharp to somewhat broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[1][2] The sharpness can be influenced by hydrogen bonding.
-
C≡N Stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹ is a clear indicator of the nitrile group.[1][3] The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[1]
-
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region confirm the presence of aliphatic C-H bonds from the isopropyl group and the acetonitrile backbone.[1]
Alternative Considerations: It is important to distinguish the N-H stretch of a secondary amine from the broader O-H stretch of an alcohol, which typically appears in a similar region but is significantly broader. Primary amines would show two N-H stretching bands, while tertiary amines would show none.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed map of the molecule's structure. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.
¹H NMR Spectroscopy:
For a typical product, the ¹H NMR spectrum would display signals corresponding to:
-
Isopropyl Group: A doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The integration of these signals should be in a 6:1 ratio.[5]
-
Acetonitrile Moiety: A singlet for the two protons of the methylene group (CH₂) adjacent to the nitrile.
-
Amine Proton: A broad singlet for the N-H proton. The chemical shift of this proton can vary depending on the solvent and concentration.
A representative ¹H NMR spectrum for isopropylamine shows a characteristic doublet around 1.0-1.2 ppm for the methyl groups and a multiplet for the methine proton around 2.7-3.1 ppm. The amine protons often appear as a broad singlet.[5][6]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule:
-
Nitrile Carbon: A signal in the downfield region, typically around 117-125 ppm.
-
Isopropyl Carbons: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.
-
Methylene Carbon: A signal for the CH₂ carbon adjacent to the amine.
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment.
Expected Fragmentation:
In electrospray ionization (ESI) mass spectrometry, the product would likely be observed as the protonated molecule [M+H]⁺. Fragmentation patterns can also be informative. For instance, the loss of the isopropyl group or the nitrile group could be observed in tandem MS experiments, providing further structural confirmation. It's worth noting that under certain ESI-MS conditions, nitriles can be reduced to their corresponding amines, which could lead to the observation of unexpected adducts.[7]
Alternative Ionization Methods: While ESI is common, other techniques like gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for volatile products.
Protocols for Spectroscopic Analysis
Protocol 1: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solids and liquids with minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the N-H, C≡N, and C-H functional groups.
-
Compare the obtained spectrum with reference spectra if available.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of the atoms.
-
Assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
-
Caption: Interrelation of spectroscopic data for structural validation.
Conclusion
The spectroscopic validation of products derived from this compound requires a synergistic approach. While IR spectroscopy provides a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight, it is NMR spectroscopy that offers the definitive evidence of the molecular structure. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in their synthetic outcomes, a critical step in the rigorous process of drug discovery and development. This guide provides the foundational knowledge and practical protocols to implement a robust and scientifically sound validation strategy.
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Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019-07-01). Available from: [Link]
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Infrared Spectroscopy - CDN. Available from: [Link]
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Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025-08-06). Available from: [Link]
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. Available from: [Link]
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The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. (2018-10-19). Available from: [Link]
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10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020-04-24). Available from: [Link]
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (2021-01-07). Available from: [Link]
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IR: amines. Available from: [Link]
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2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem. Available from: [Link]
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Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids | The Journal of Physical Chemistry Letters - ACS Publications. (2023-03-28). Available from: [Link]
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2-(Isopropylamino)ethanol - SpectraBase. Available from: [Link]
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Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase - PMC - NIH. Available from: [Link]
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Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC - NIH. Available from: [Link]
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2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile - PubChem. Available from: [Link]
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Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models - DOI. (2023-04-06). Available from: [Link]
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Properties of Acetonitrile – C 2 H 3 N - BYJU'S. Available from: [Link]
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¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Available from: [Link]
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Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers - MDPI. Available from: [Link]
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1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. Available from: [Link] organique/H-1-NMR-amines.htm
-
Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. (2021-09-29). Available from: [Link]
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(PDF) Synthesis and characterization of poly(N-isopropylacrylamide) hybrid microgels with different cross-linker contents - ResearchGate. (2025-08-10). Available from: [Link]
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Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties | Polymer Science | ChemRxiv | Cambridge Open Engage. (2021-12-16). Available from: [Link]
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Synthesis, characterization and in vitro cytotoxicity studies of poly-N-isopropyl acrylamide gel nanoparticles and films - PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Strecker Synthesis: A Comparative Yield Analysis of Diverse Aminonitriles
For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the Strecker synthesis remains a cornerstone for the preparation of α-amino acids. First reported in 1850, this robust three-component reaction, involving an aldehyde or ketone, an amine, and a cyanide source, offers an efficient pathway to α-aminonitriles, the direct precursors to amino acids.[1][2][3] This guide provides an in-depth comparative analysis of the Strecker synthesis, with a specific focus on the yields of various aminonitriles, supported by experimental data and detailed protocols. Our objective is to equip you with the technical insights necessary to optimize your synthetic strategies.
The Mechanism: A Foundation for Understanding Yield
The Strecker synthesis is a two-step process.[4] The initial phase is the formation of an α-aminonitrile from an aldehyde or ketone. This intermediate is then hydrolyzed in a subsequent step to yield the final α-amino acid.[4]
The formation of the α-aminonitrile proceeds through the initial reaction of an aldehyde or ketone with ammonia or a primary or secondary amine to form an imine (or an iminium ion). This is followed by the nucleophilic attack of a cyanide ion on the imine carbon.[1][5]
Aldehyde [label="Aldehyde/Ketone"]; Amine [label="Amine/Ammonia"]; Imine [label="Imine/Iminium Ion"]; Cyanide [label="Cyanide Source (e.g., KCN)"]; Aminonitrile [label="α-Aminonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aldehyde -> Imine [label="+ Amine\n- H₂O"]; Amine -> Imine; Imine -> Aminonitrile [label="+ Cyanide"]; Cyanide -> Aminonitrile; }
Caption: The reaction pathway for the formation of α-aminonitriles.The subsequent hydrolysis of the nitrile group of the aminonitrile to a carboxylic acid is typically achieved under acidic or basic conditions.[1][5]
Comparative Yield Analysis of Aminonitriles
The yield of the α-aminonitrile is a critical factor determining the overall efficiency of the Strecker synthesis. This yield is significantly influenced by the structure of the starting aldehyde or ketone and the amine.
Impact of the Carbonyl Compound: Aldehydes vs. Ketones
Generally, aldehydes are more reactive than ketones in the Strecker synthesis and tend to provide higher yields of the corresponding aminonitriles under milder conditions. This is attributed to both steric and electronic factors. Ketones, with two alkyl or aryl substituents on the carbonyl carbon, present greater steric hindrance to the incoming nucleophiles (the amine and the cyanide ion) compared to aldehydes, which have only one such substituent.[6]
-
Aromatic Aldehydes: Benzaldehyde and its derivatives are known to perform very well in Strecker reactions, often resulting in high yields of the corresponding aminonitriles.[2]
-
Aliphatic Aldehydes: While effective, the yields with aliphatic aldehydes can sometimes be lower than those with aromatic aldehydes.[2][7] This can be due to competing side reactions such as aldol-type self-condensation, particularly with aldehydes that have enolizable protons.[2]
-
Ketones: The reaction with ketones is often more sluggish and may require more forcing conditions, such as higher temperatures or the use of catalysts, to achieve satisfactory yields.[6]
Influence of the Amine Component
The nature of the amine also plays a crucial role in the outcome of the Strecker synthesis.
-
Ammonia and Primary Amines: Ammonia and primary amines readily participate in the reaction to form the corresponding primary and N-substituted aminonitriles, respectively.[1][3]
-
Secondary Amines: Secondary amines can also be used, leading to the formation of N,N-disubstituted aminonitriles.
-
Aromatic vs. Aliphatic Amines: While both aromatic and aliphatic amines are suitable for the Strecker reaction, some studies have noted that reactions involving aliphatic amines can be slower.[6]
Quantitative Comparison of Aminonitrile Yields
The following table summarizes reported yields for the synthesis of various aminonitriles under different reaction conditions, illustrating the impact of the starting materials.
| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Yield of Aminonitrile (%) | Reference |
| Benzaldehyde | Aniline | TMSCN | Alum (10 mol%), MeCN, rt, 45 min | 94 | [8] |
| 4-Chlorobenzaldehyde | Aniline | TMSCN | Alum (10 mol%), MeCN, rt, 50 min | 92 | [8] |
| Cinnamaldehyde | Aniline | TMSCN | Alum (10 mol%), MeCN, rt, 60 min | 90 | [8] |
| Acetaldehyde | Ammonia | HCN | Not specified | Not specified | [1] |
| 3-Phenylpropanal | Phenylacetamide | KCN | 4-Tolylsulfinic acid, THF, rt | 7-90 (library synthesis) | [2][7] |
| Various Aldehydes | Various Amines | TMSCN | Indium powder (10 mol%), Water, rt | 79-98 | [6] |
| Imine (pre-formed) | CH(CN)₂OAc | Imidazole, Anhydrous MeOH, 0°C to rt | 88 | [1] |
Note: TMSCN = Trimethylsilyl cyanide, MeCN = Acetonitrile, rt = room temperature, THF = Tetrahydrofuran. The wide range of yields reported for the library synthesis using 3-phenylpropanal highlights the sensitivity of the reaction to the specific substrates and conditions employed.[2][7]
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the synthesis of representative aminonitriles are presented below.
General Procedure for the Synthesis of α-Aminonitriles
Start [label="Start"]; Mix [label="Mix Aldehyde/Ketone\nand Amine"]; Add_Cyanide [label="Add Cyanide Source\n(e.g., TMSCN)"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Workup"]; Extract [label="Extract with\nOrganic Solvent"]; Dry [label="Dry and Concentrate"]; Purify [label="Purify by\nChromatography"]; End [label="Pure α-Aminonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Mix; Mix -> Add_Cyanide; Add_Cyanide -> Stir; Stir -> Monitor; Monitor -> Workup; Workup -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End; }
Caption: A generalized experimental workflow for the Strecker synthesis of α-aminonitriles.Protocol 1: Synthesis of 2-(Phenylamino)phenylacetonitrile from Benzaldehyde and Aniline
This protocol is adapted from a procedure utilizing an alum catalyst.[8]
Materials:
-
Benzaldehyde
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Alum (Potassium aluminum sulfate)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (2 mmol), aniline (2 mmol), and acetonitrile (15 mL).
-
To this solution, add alum (0.2 mmol, 10 mol%).
-
Stir the mixture at room temperature and add trimethylsilyl cyanide (2 mmol) dropwise.
-
Continue stirring at room temperature for 45 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization to afford the pure α-aminonitrile.
Protocol 2: Synthesis of an α-Aminonitrile from a Pre-formed Imine
This protocol is based on a method with a reported yield of 88%.[1]
Materials:
-
Pre-formed imine
-
Imidazole
-
CH(CN)₂OAc
-
Anhydrous Methanol (MeOH)
-
Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the imine (0.09 mmol, 1.0 eq) in anhydrous MeOH (2 mL) in a round-bottom flask under an argon atmosphere, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add CH(CN)₂OAc (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the corresponding nitrile.
Conclusion and Future Perspectives
The Strecker synthesis remains a highly versatile and relevant method for the synthesis of α-aminonitriles and, by extension, α-amino acids. The yield of the aminonitrile formation is intricately linked to the electronic and steric properties of the carbonyl and amine starting materials. Aromatic aldehydes generally provide high yields, while aliphatic aldehydes and ketones may require more optimized conditions to achieve comparable results.
The continued development of new catalysts and reaction conditions, including the use of greener solvents like water, is expanding the scope and efficiency of the Strecker synthesis.[6] For researchers in drug discovery and development, a thorough understanding of the factors influencing the yield of this crucial reaction is paramount for the efficient synthesis of novel amino acid-based therapeutics.
References
-
Strecker Synthesis. NROChemistry. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]
-
Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate. [Link]
-
Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. National Institutes of Health. [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Strecker amino acid synthesis. chemeurope.com. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of N-Isopropylglycine Derived from 2-(Isopropylamino)acetonitrile Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Amino Acid Synthesis
In the realms of pharmaceutical development and advanced biochemical research, the absolute purity of synthesized molecules is not merely a quality benchmark—it is a fundamental prerequisite for safety, efficacy, and reproducibility. N-substituted amino acids, such as N-isopropylglycine, are critical chiral building blocks in the synthesis of complex peptides and pharmacologically active compounds. Their utility, however, is directly correlated with their chemical and stereochemical purity.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of N-isopropylglycine synthesized from the precursor 2-(isopropylamino)acetonitrile hydrochloride. This synthetic route, a variation of the classical Strecker synthesis, is efficient but can introduce a specific constellation of impurities.[1][2][3] Understanding how to rigorously detect and quantify these impurities is paramount. We will explore the causality behind experimental choices, present self-validating protocols, and compare the purity profile of this method against alternative synthetic strategies.
Part 1: The Synthetic Pathway and Potential Impurity Profile
The synthesis of N-isopropylglycine from this compound is fundamentally a two-step process: formation of the aminonitrile followed by hydrolysis.[4] This pathway is a modification of the Strecker synthesis, where a secondary amine (isopropylamine) is used instead of ammonia.[1]
-
Aminonitrile Formation (Precursor Synthesis): 2-(Isopropylamino)acetonitrile is typically formed from isopropylamine, formaldehyde, and a cyanide source.
-
Hydrolysis: The α-aminonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid (-COOH), yielding the final N-isopropylglycine product.[1][4][5]
This pathway dictates the likely impurities:
-
Unreacted Starting Materials: Residual 2-(isopropylamino)acetonitrile.
-
Hydrolysis Intermediates: The corresponding amide, N-isopropylglycinamide, if hydrolysis is incomplete.
-
Side-Products: Potential byproducts from side reactions involving the reactive nitrile and amine functionalities.
-
Enantiomeric Impurities: As the classical Strecker synthesis produces a racemic mixture, the D-enantiomer of N-isopropylglycine will be the primary impurity if an L-enantiomer is desired, necessitating chiral analysis.[1][6]
Diagram: Synthetic Workflow
The following diagram illustrates the conversion of the aminonitrile precursor to the final amino acid product.
Caption: Synthetic pathway from precursor to N-isopropylglycine.
Part 2: A Multi-Pronged Analytical Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Here, we detail the core techniques for analyzing N-isopropylglycine.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing chemical purity. It separates compounds based on their hydrophobicity. For polar molecules like amino acids, pre-column derivatization is often necessary to enhance retention on C18 columns and improve UV or fluorescence detection, as most amino acids lack a strong chromophore.[7][8] Derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is standard practice.[7][9] However, for a relatively simple mixture like a synthetic amino acid product, direct detection at low UV wavelengths (e.g., 210 nm) can often suffice for the main component and key impurities, avoiding the introduction of derivatization-related artifacts.[10]
Trustworthiness: A self-validating HPLC protocol includes a system suitability test (SST) using a reference standard to ensure the chromatographic system is performing correctly (e.g., checking retention time stability, peak symmetry, and resolution). Spiking the sample with known potential impurities (like the starting nitrile) confirms the method's ability to separate them from the main product peak.
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the N-isopropylglycine sample in 1 mL of Mobile Phase A.
-
Analysis: Run a blank (Mobile Phase A), a reference standard, and the sample. Purity is calculated based on the area percent of the main peak relative to all other peaks.
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: Assessing enantiomeric purity is critical. While derivatization with a chiral reagent can create diastereomers separable on a standard C18 column[11], a more direct and often more accurate approach is to use a Chiral Stationary Phase (CSP).[6] CSPs based on macrocyclic glycopeptides (like teicoplanin) or cinchona alkaloids are highly effective for separating underivatized amino acid enantiomers.[12][13] The choice of mobile phase is key; polar organic or polar ionic modes are typically employed to facilitate the chiral recognition mechanism, which involves multiple non-covalent interactions (ionic, hydrogen bonding, etc.).
Trustworthiness: The method is validated by analyzing a racemic standard of N-isopropylglycine to confirm the baseline separation of the D- and L-enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer must be established to ensure the method's sensitivity.
Experimental Protocol: Chiral HPLC
-
System: HPLC system suitable for polar organic mobile phases.
-
Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of the mobile phase.
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample to quantify the area of the undesired enantiomer relative to the desired one.
NMR Spectroscopy for Structural Confirmation and Impurity Identification
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation and for identifying impurities without the need for a reference standard for every potential contaminant.[14] Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value.[15][16] The proton (¹H) NMR spectrum gives information on the structure and relative quantities of proton-containing species, while ¹³C NMR provides a fingerprint of the carbon skeleton.
Trustworthiness: The causality is direct: every chemically distinct proton or carbon gives a signal, and the signal's integral (in ¹H NMR) is directly proportional to the number of nuclei. By using a high-purity internal standard with a known concentration (e.g., maleic acid), the absolute quantity of the target molecule and its impurities can be determined, making qNMR a primary analytical method.[16]
Experimental Protocol: Quantitative ¹H NMR
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Certified Maleic Acid.
-
Solvent: Deuterium Oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the N-isopropylglycine sample into an NMR tube.
-
Accurately weigh ~2 mg of maleic acid internal standard into the same tube.
-
Add ~0.7 mL of D₂O, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32.
-
-
Analysis:
-
Calibrate the spectrum to the internal standard signal.
-
Integrate a well-resolved signal from N-isopropylglycine (e.g., the methine proton of the isopropyl group) and the vinylic protons of maleic acid.
-
Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons per signal.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight of the target compound.[17][18] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying trace-level impurities by their mass-to-charge ratio (m/z).[19] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺.
Trustworthiness: The method's validity rests on the high accuracy of mass measurement. Observing the correct m/z for [M+H]⁺ confirms the identity of the main peak in the chromatogram. Any other observed masses can be tentatively identified as impurities, guiding further structural investigation.
Diagram: Orthogonal Analytical Workflow
This diagram outlines the logical flow of the comprehensive purity assessment protocol.
Caption: Orthogonal analytical workflow for purity determination.
Part 3: Comparative Purity Analysis
To contextualize the purity of N-isopropylglycine derived from the aminonitrile route, we compare it with an alternative, common method: Reductive Amination . In this alternative, glyoxylic acid is reacted with isopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Expertise & Experience: The impurity profiles of these two methods differ significantly. The aminonitrile route risks nitrile- and amide-related impurities. The reductive amination route, while avoiding nitriles, can suffer from over-alkylation (if the starting amine is primary) or impurities related to the reducing agent and incomplete reaction. The choice of synthesis often involves a trade-off between reagent toxicity (cyanide in the Strecker route) and reaction control.
Data Presentation: Purity Profile Comparison
The table below summarizes typical, plausible purity data obtained from the two synthetic routes, as determined by the analytical methods described above.
| Parameter | Aminonitrile Hydrolysis Route | Reductive Amination Route | Analytical Method |
| Chemical Purity | 99.2% | 99.5% | RP-HPLC |
| Enantiomeric Purity (e.e.) | >99.0% (post-resolution) | >99.5% (if chiral precursor used) | Chiral HPLC |
| Assay (Purity by Mass) | 99.1% | 99.4% | qNMR |
| Residual Nitrile | ~0.05% | Not Applicable | HPLC / GC-MS |
| Residual Amide | ~0.15% | Not Applicable | HPLC / LC-MS |
| Residual Glyoxylic Acid | Not Applicable | <0.05% | HPLC / IC |
| Overall Assessment | High purity achievable, requires careful monitoring of hydrolysis completion and potential cyanide-related waste streams. | High purity, avoids toxic reagents, but requires careful control of the reduction step. | Orthogonal Methods |
Diagram: Comparative Logic
This diagram illustrates the logical comparison between the two synthetic alternatives.
Caption: Logical framework for comparing synthesis routes.
Conclusion
Assessing the purity of amino acids derived from this compound requires a rigorous, multi-technique approach. While the synthetic route is robust, its specific impurity profile necessitates careful analysis for residual starting materials and hydrolysis intermediates. An orthogonal analytical workflow combining RP-HPLC for chemical purity, chiral HPLC for stereoisomeric integrity, qNMR for structural confirmation and absolute quantification, and mass spectrometry for molecular weight verification provides a self-validating system that ensures the final product meets the high standards required for research and drug development. When compared to alternatives like reductive amination, the aminonitrile route is highly effective, provided that process controls are in place to ensure complete hydrolysis and manage reagent-related safety considerations.
References
-
Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]
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Title: Mass Spectrometry Method for Amino Acid Detection Source: Baitai Paike Biotechnology URL: [Link]
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Title: Overview of peptide and protein analysis by mass spectrometry Source: PubMed URL: [Link]
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Title: Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments Source: Core.ac.uk URL: [Link]
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Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: Jurnal Teknologi Pangan URL: [Link]
-
Title: Strecker amino acid synthesis Source: chemeurope.com URL: [Link]
-
Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]
-
Title: Analysis of Amino Acids by HPLC Source: Agilent URL: [Link]
-
Title: Overview of Strecker Amino Acid Synthesis Source: News-Medical.Net URL: [Link]
-
Title: Determination of amino acid without derivatization by using HPLC - HILIC column Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Peptide Characterisation Methods and Impurity Detection Source: Oxford Global URL: [Link]
-
Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: ACS Omega URL: [Link]
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Title: The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL: [Link]
-
Title: Amino acid analysis Source: Almac Group URL: [Link]
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Title: Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis Source: PubMed URL: [Link]
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Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies Europe URL: [Link]
-
Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: MDPI URL: [Link]
-
Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: National Institutes of Health (NIH) URL: [Link]
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Title: Direct N-alkylation of unprotected amino acids with alcohols Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]
-
Title: Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach Source: ACS Publications URL: [Link]
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Title: Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Comprehensive Guide to Hydrolysis and Analysis of Amino Acids Source: Waters Corporation URL: [Link]
- Title: Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst Source: Google Patents URL
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Title: Hydrolysis and amino acid composition of proteins Source: PubMed URL: [Link]
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Title: p-METHOXYPHENYLACETONITRILE Source: Organic Syntheses URL: [Link]
- Title: Synthetic process for the preparation of N,N dimethyl glycine (DMG)
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A Comparative Guide to the Synthetic Routes of N-Isopropylglycine: Benchmarking from 2-(Isopropylamino)acetonitrile Hydrochloride
Executive Summary
N-isopropylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structural motif is integral to numerous bioactive molecules, making the efficiency and scalability of its synthesis a topic of significant interest to researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary synthetic routes to N-isopropylglycine, with a focus on benchmarking the common industrial precursor, 2-(isopropylamino)acetonitrile hydrochloride, against viable laboratory and industrial alternatives. We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of yield, cost-effectiveness, safety, and environmental impact for each pathway.
Introduction: The Significance of N-Isopropylglycine
N-alkylated amino acids are prized for their ability to enhance the pharmacokinetic properties of peptide-based drugs, such as increasing metabolic stability and cell permeability. N-isopropylglycine, with its moderately bulky isopropyl group, is a particularly useful building block. The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors of yield, purity, cost, safety, and scalability. This guide aims to provide the necessary data and insights for researchers and drug development professionals to make an informed choice based on their specific needs.
The Benchmark Route: Hydrolysis of this compound
This route is a common choice, particularly in industrial settings, due to the relative accessibility of α-aminonitriles, which are often prepared via the Strecker synthesis. The core of this method is the conversion of the nitrile functional group into a carboxylic acid.
Reaction Scheme & Mechanism
The hydrolysis of the aminonitrile can be catalyzed by either acid or base. Base-catalyzed hydrolysis is often preferred as it avoids the formation of ammonium salts as byproducts and can sometimes offer better yields. The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization to form an amide intermediate. This amide is then further hydrolyzed under the reaction conditions to yield the carboxylate salt of N-isopropylglycine, which is subsequently neutralized to afford the final product.
Caption: Reaction pathway for the hydrolysis of 2-(Isopropylamino)acetonitrile.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydroxide is a strong, inexpensive base that effectively drives the hydrolysis of both the nitrile and the intermediate amide.
-
Temperature: Heating the reaction mixture is necessary to overcome the activation energy for the hydrolysis of the stable amide intermediate, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Neutralization: Careful pH adjustment with a strong acid like HCl is critical to protonate the carboxylate and precipitate the zwitterionic amino acid product while avoiding protonation of the amine, which would increase its solubility in water.
Detailed Experimental Protocol
(Adapted from analogous procedures for N-substituted glycines[1])
-
Reaction Setup: A 1 L round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and thermometer.
-
Hydrolysis: To the flask, add this compound (1.0 mol, 136.6 g). Slowly add a 20% aqueous solution of sodium hydroxide (2.5 mol, 100 g in 400 mL water) with stirring. The mixture is then heated to reflux (approx. 100-105 °C) for 6-8 hours. The reaction progress can be monitored by TLC or by observing the cessation of ammonia evolution.
-
Workup: After cooling to room temperature, the solution is acidified to a pH of ~5.5-6.0 with concentrated hydrochloric acid. This pH is the isoelectric point for many amino acids, minimizing their solubility.
-
Isolation: The mixture is cooled in an ice bath for 2-4 hours to facilitate crystallization. The resulting white precipitate is collected by vacuum filtration, washed with cold isopropyl alcohol, and dried under vacuum at 60 °C.
Alternative Synthetic Pathways
While the nitrile hydrolysis route is robust, other methods offer distinct advantages, particularly in terms of avoiding cyanide chemistry and improving "green" credentials.
Route A: Reductive Amination of Glyoxylic Acid
This is arguably one of the most elegant and green routes to α-amino acids. It involves the one-pot reaction of a carbonyl compound (glyoxylic acid) with an amine (isopropylamine) in the presence of a reducing agent.
Reaction Scheme & Mechanism
The reaction begins with the formation of an imine intermediate from the condensation of isopropylamine and glyoxylic acid. This imine is then selectively reduced in situ to form the N-isopropylglycine product. Catalytic hydrogenation is a common reduction method, offering high atom economy as hydrogen is the only reagent consumed.
Caption: Pathway for reductive amination of glyoxylic acid.
Causality Behind Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of imines. It is relatively stable, reusable, and provides high yields.[2]
-
Solvent: A protic solvent like methanol or water is ideal as it solubilizes the starting materials and is compatible with the hydrogenation catalyst.[2][3][4]
-
Pressure: While the reaction can proceed at atmospheric pressure, applying moderate hydrogen pressure (e.g., 30-50 psig) significantly accelerates the rate of reduction.
Detailed Experimental Protocol
(Adapted from a general procedure for glycine synthesis[2])
-
Catalyst Preparation: In a hydrogenation vessel, suspend 5% Palladium on Carbon (0.1 g) in methanol (30 mL).
-
Reaction Mixture: In a separate flask, dissolve glyoxylic acid (0.1 mol, 7.4 g) in methanol (30 mL). Cool the solution in an ice bath and slowly add isopropylamine (0.11 mol, 6.5 g).
-
Hydrogenation: Transfer the amine/acid mixture to the hydrogenation vessel containing the catalyst. Seal the vessel, purge with hydrogen gas, and then pressurize to 40 psig. Stir the mixture vigorously at room temperature for 12-16 hours.
-
Isolation: Depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield a crude solid, which can be recrystallized from a water/ethanol mixture to afford pure N-isopropylglycine.
Route B: Nucleophilic Substitution of Chloroacetic Acid
This classical approach relies on the direct N-alkylation of an amine with an α-halo acid. It is a straightforward two-component reaction that is often used for laboratory-scale synthesis.
Reaction Scheme & Mechanism
The reaction is a standard bimolecular nucleophilic substitution (SN2) where the nitrogen atom of isopropylamine acts as the nucleophile, attacking the α-carbon of chloroacetic acid and displacing the chloride leaving group. The reaction requires a base to neutralize the HCl generated in situ and to deprotonate the ammonium salt formed, regenerating the free amine for further reaction. A second equivalent of isopropylamine can serve this purpose, though an external base is often used.
Caption: Pathway for nucleophilic substitution of chloroacetic acid.
Causality Behind Experimental Choices
-
Stoichiometry: At least two equivalents of isopropylamine are required. The first acts as the nucleophile, and the second acts as a base to neutralize the generated HCl, preventing the protonation and deactivation of the nucleophilic amine.[5]
-
Solvent: While the reaction can be run neat or in water, using a polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction rate.
-
Temperature: Heating is necessary to drive the reaction, as chloroacetic acid is a relatively modest electrophile.
Detailed Experimental Protocol
(Based on the synthesis of N-alkylated glycine derivatives[5])
-
Reaction Setup: In a sealed pressure tube, dissolve chloroacetic acid (0.1 mol, 9.45 g) in 100 mL of a 70% aqueous isopropylamine solution (providing >0.2 mol of isopropylamine).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-90 °C for 24 hours with magnetic stirring.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the excess isopropylamine and water under reduced pressure.
-
Isolation: The resulting residue is dissolved in a minimum amount of hot water and the pH is adjusted to ~6 with HCl. Upon cooling, N-isopropylglycine crystallizes and can be collected by filtration, washed with cold ethanol, and dried.
Comparative Analysis & Benchmarking
The optimal synthetic route depends heavily on the specific requirements of the project, such as scale, cost constraints, and available equipment. The following workflow and table summarize the key performance indicators for each method.
Caption: Workflow for selecting the optimal synthetic route.
Quantitative Data Summary
| Metric | Route 1: Nitrile Hydrolysis | Route 2: Reductive Amination | Route 3: Nucleophilic Substitution |
| Typical Yield | 65-80%[1] | 80-95%[2][6] | 50-70%[5] |
| Number of Steps | 1 (from nitrile) | 1 (one-pot) | 1 |
| Starting Materials | Aminonitrile, NaOH, HCl | Glyoxylic acid, Isopropylamine, H₂ | Chloroacetic acid, Isopropylamine |
| Relative Cost | Moderate (depends on nitrile cost) | Low to Moderate | Low |
| Key Safety Hazards | Corrosive base/acid. Precursor may involve cyanide. | Flammable H₂ gas, catalyst handling. | Corrosive/toxic chloroacetic acid. |
| Green Chemistry | Poor (high salt waste) | Excellent (high atom economy, water byproduct) | Moderate (high salt waste) |
| Scalability | Excellent | Good (requires hydrogenation equipment) | Good |
Qualitative Discussion
-
Route 1 (Nitrile Hydrolysis): This method is a workhorse for large-scale production, especially if the aminonitrile precursor is readily available from a Strecker synthesis.[7][8][9] Its primary drawbacks are the often-hazardous nature of the aminonitrile synthesis (use of cyanide) and the generation of significant salt waste during neutralization. The yields are generally good and the process is highly scalable.
-
Route 2 (Reductive Amination): From a green chemistry and efficiency perspective, this is the superior route. It is a one-pot reaction with high atom economy, producing only water as a byproduct.[4] Yields are typically the highest among the three methods. The main barrier to implementation is the requirement for specialized hydrogenation equipment (a Parr shaker or similar reactor), which may not be available in all laboratories. However, for process development, this route is highly attractive.[2][6][10]
-
Route 3 (Nucleophilic Substitution): This is the most straightforward method in terms of experimental setup, requiring no special equipment beyond standard glassware. It is an excellent choice for small-scale laboratory synthesis. However, it often suffers from lower yields compared to the other routes and can be prone to over-alkylation, leading to the formation of di-isopropylglycine as a byproduct, which can complicate purification. The use of corrosive chloroacetic acid also requires careful handling.[5]
Conclusion & Future Outlook
The synthesis of N-isopropylglycine can be approached through several viable pathways, each with a distinct profile of advantages and disadvantages.
-
For large-scale industrial production where the aminonitrile precursor is cost-effective, Route 1 (Nitrile Hydrolysis) remains a dominant and reliable method.
-
For green and efficient synthesis , particularly in a process chemistry or academic setting with access to hydrogenation equipment, Route 2 (Reductive Amination) is the recommended approach, offering the highest yields and best environmental profile.
-
For rapid, small-scale laboratory synthesis , the simplicity of Route 3 (Nucleophilic Substitution) makes it a convenient, albeit lower-yielding, option.
Future research will likely focus on developing more active and selective catalysts for reductive amination that can operate under milder conditions (e.g., using transfer hydrogenation) and exploring flow chemistry setups to improve the safety and efficiency of all routes.
References
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-
Strecker Synthesis. Master Organic Chemistry. [Link]
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Comparison of the Effectiveness of Glycolic Acid and Glycine as Substrates for Photorespiration. ResearchGate. [Link]
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Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. [Link]
- US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]
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ethyl n-methylcarbamate. Organic Syntheses Procedure. [Link]
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Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]
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Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. Université de Rennes. [Link]
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Comparison of the Effectiveness of Glycolic Acid and Glycine as Substrates for Photorespiration. PMC - NIH. [Link]
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Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. [Link]
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Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Wiley Online Library. [Link]
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Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]
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Strecker synthesis of glycine A simplified view of the reaction steps... ResearchGate. [Link]
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Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]
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N-alkylation of glycine : r/Chempros. Reddit. [Link]
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Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]
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Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. PubMed. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Isopropylamino)acetonitrile hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Isopropylamino)acetonitrile hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented.
Hazard Identification and Inherent Risks
The primary hazards are associated with its acute toxicity. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] The nitrile functional group (–C≡N) is of particular concern, as nitriles can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as incomplete combustion or reaction with strong acids.[3][4][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Classification & Key Risks | Rationale & Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4: Toxic or Harmful | Based on SDS for similar aminonitriles and amine hydrochlorides which are harmful if swallowed, inhaled, or in contact with skin.[1][2][6] |
| Skin Corrosion/Irritation | Category 2: Causes Skin Irritation | Amine hydrochlorides and related structures are often cited as skin irritants.[2][6] |
| Serious Eye Damage/Irritation | Category 1 or 2A: Causes Serious Eye Damage/Irritation | Direct contact with hydrochloride salts and aminonitriles can cause severe eye irritation or damage.[1][6] |
| Respiratory Irritation | May Cause Respiratory Irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[2][6] |
| Chemical Incompatibility | Reactive with Strong Acids & Oxidizing Agents | Nitriles are incompatible with strong mineral acids, which can lead to the generation of heat and toxic gas.[5] |
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical is governed by a set of universal principles that ensure safety and regulatory compliance.
-
Segregation is Key: Never mix incompatible waste streams. This compound waste must be segregated from strong acids, bases, and oxidizing agents.[7] At a minimum, it should be collected in a container designated for nitrogenous or nitrile-containing organic waste.
-
Use Compatible Containers: Waste must be stored in containers made of a compatible material with tightly fitting caps.[7] For a solid like this compound, a high-density polyethylene (HDPE) container is suitable.
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the full chemical name, relevant hazard pictograms, and the date accumulation started. Unidentified chemical waste presents a significant and costly disposal challenge.[8]
-
Regulatory Adherence: All disposal activities must comply with local, state, and federal regulations.[9][10] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for preparing the chemical waste for collection by a licensed hazardous waste disposal contractor. On-site chemical neutralization is not recommended for this compound without specific, validated procedures and engineering controls, due to the risk of generating hydrogen cyanide.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the compound's toxicity profile, robust protection is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[11] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemical-resistant apron is recommended.[12]
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.[2][11]
Step 2: Waste Collection and Containerization
-
For Solid Waste:
-
Designate a specific, compatible waste container for "this compound and related solid waste."
-
Carefully transfer the waste into the container using a dedicated spatula or scoop.
-
Minimize dust generation during the transfer.
-
Securely close the container lid immediately after adding waste.
-
-
For Contaminated Materials (e.g., gloves, weigh boats, wipes):
-
Place all disposables that have come into direct contact with the chemical into the same designated solid waste container.
-
Do not dispose of these items in regular trash.
-
-
For Empty Stock Containers:
-
A container that has held this compound is considered hazardous waste.[8]
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or water).
-
Collect the rinseate as hazardous liquid waste in a separate, clearly labeled container.
-
After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS office.[8]
-
Step 3: Labeling the Waste Container
Proper labeling is a critical safety and compliance step. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
A list of all components in the container (including any contaminated materials).
-
The approximate percentage of each component.
-
The relevant GHS hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
The date waste was first added to the container (accumulation start date).
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and away from incompatible materials like acids and oxidizers.[10]
Step 5: Arrange for Professional Disposal
-
Once the waste container is full, or as per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.[8]
-
Do not attempt to transport hazardous waste yourself.[8]
-
Professional disposal for nitrile compounds typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to safely handle nitrogen oxides and potential cyanide formation.[3]
Disposal Workflow and Emergency Response
The following diagram illustrates the decision-making process for handling this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Isopropylamino)acetonitrile hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 2-(Isopropylamino)acetonitrile hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust by ensuring you have the knowledge to work safely and effectively. This document is designed for researchers, scientists, and drug development professionals.
Understanding the Hazard: Why Specific PPE is Crucial
This compound and related nitrile compounds present a multi-faceted risk profile that necessitates a comprehensive personal protective equipment (PPE) strategy. The primary hazards, based on data from analogous compounds, include:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin[1][2][3]. Nitrile compounds can be metabolized to cyanide in the body, which may lead to severe health effects, including headache, dizziness, convulsions, and in severe cases, coma or death[4].
-
Severe Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage[1][5][6].
-
Skin Irritation: The substance can cause skin irritation upon contact[2][5][6].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][2][6].
Given these hazards, the selection of PPE is not merely a procedural checkbox; it is the primary barrier between the researcher and potential chemical exposure. Our recommendations are grounded in preventing the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core PPE Directives
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: At all times when handling the solid or its solutions, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7]. Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.
-
Recommended for Splash/Aerosol Risk: When there is a significant risk of splashing (e.g., transferring large volumes, preparing solutions) or aerosol generation, a full-face shield must be worn in addition to chemical safety goggles[2]. The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
To prevent dermal absorption and skin irritation, comprehensive skin and body protection is essential.
-
Gloves: Wear nitrile gloves. Nitrile provides good resistance against a wide range of chemicals. Always inspect gloves for tears or punctures before use[5]. It is critical to observe the breakthrough time provided by the glove manufacturer. For prolonged operations or when handling concentrated solutions, consider double-gloving. Contaminated gloves must be removed immediately using the proper technique (see Section 4.2) and disposed of as hazardous waste.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect street clothes and underlying skin.
-
Additional Protection: For tasks with a high risk of splashing, such as large-scale reactions or spill cleanup, a chemically resistant apron and sleeves should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure[8].
-
Standard Operations: For routine handling of small quantities inside a fume hood, additional respiratory protection is typically not required, as the engineering control (the hood) is the primary protective measure.
-
Emergency Situations or Poor Ventilation: In the event of a large spill, a failure of ventilation, or if work must be performed outside of a fume hood, a NIOSH-approved respirator is necessary[7]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use[4].
PPE Selection Matrix
The following table summarizes the minimum PPE requirements for various laboratory operations. Always consult your institution's specific safety protocols.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood or ventilated balance enclosure. |
| Preparing Stock Solutions | Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical Apron | Work in a chemical fume hood. |
| Transferring Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Chemical Apron | NIOSH-approved respirator may be required based on spill size. |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Procedure (The "Dirty to Clean" Principle)
This procedure is designed to be a self-validating system, minimizing contact with contaminated surfaces.
-
Gloves: Remove gloves first. Peel one glove off by grasping the outer edge of the cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Apron: Remove any additional protection like a face shield or apron.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off from the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward.
-
Goggles: Remove goggles last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[2].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Disposal and Decontamination Plan
Proper disposal of contaminated materials is as important as their handling.
-
Contaminated PPE: All used gloves, disposable aprons, and other contaminated items must be placed in a designated, sealed hazardous waste container for incineration[9]. Do not discard them in the regular trash.
-
Chemical Waste: Unused this compound and solutions must be disposed of as hazardous waste. They should be collected in a clearly labeled, sealed container. Consult your institution's environmental health and safety (EHS) office for specific collection and disposal procedures[10][11]. Never pour this chemical down the drain[11].
-
Decontamination: In case of a spill, the area should be decontaminated using an appropriate absorbent material (e.g., vermiculite, sand) and then cleaned[4]. All materials used for cleanup are considered hazardous waste.
By adhering to these rigorous PPE and disposal protocols, you establish a culture of safety that protects not only yourself but also your colleagues and the environment.
References
- Material Safety Data Sheet. (2012, April 21). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Diisopropylaminoethyl chloridehydrochloride. (2025, September 12). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Acetonitrile. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Acetonitrile. (2025, July 30). Sigma-Aldrich.
- Safety Data Sheet - Isopropylamine hydrochloride. (2023, July 5). Apollo Scientific.
- CLP_MSDS D024 2-Diisopropylaminoethyl chloride hydrochloride 50 water solution. Syntor Fine Chemicals Ltd.
- Safety Data Sheet - (Diisopropylamino)acetonitrile. AK Scientific, Inc.
- Safety Data Sheet - 2-(Isopropylamino)ethanol. Santa Cruz Biotechnology.
- Acetonitrile Material Safety Data Sheet. Fisher Scientific.
- SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. (2021, May 25). Unigel.
- SAFETY DATA SHEET - Acetonitrile. (2025, December 18). Fisher Scientific.
- Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Cole-Parmer.
- SAFETY DATA SHEET - Acetonitrile. Acros Organics.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Safety Data Sheet Product No. 18612 Acetonitrile. (2017, August 31). Ted Pella, Inc.
- How to Dispose of Acetonitrile? (2025, January 2). Acton.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
